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  • Product: 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride
  • CAS: 141543-65-9

Core Science & Biosynthesis

Foundational

The Isoquinolinesulfonamide Derivative 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride: A Technical Guide to its Application as a Protein Kinase C Inhibitor

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride as a Protein Kina...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the use of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride as a Protein Kinase C (PKC) inhibitor. This document provides a detailed exploration of its mechanism of action, practical guidance on its use in experimental settings, and insights into the interpretation of results.

Introduction: Navigating the Landscape of PKC Inhibition

The Protein Kinase C (PKC) family of serine/threonine kinases are critical transducers of cellular signals that govern a myriad of physiological processes, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] Dysregulation of PKC signaling is implicated in the pathophysiology of numerous diseases, most notably cancer and inflammatory disorders, making this enzyme family a compelling target for therapeutic intervention.

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride belongs to the isoquinolinesulfonamide class of kinase inhibitors. While its 2-methyl isomer, H-7, is a more extensively characterized and potent inhibitor of PKC, the 3-methyl derivative offers a valuable tool for structure-activity relationship studies and as a chemical probe to investigate the roles of PKC in cellular signaling. This guide will delve into the specifics of the 3-methyl compound, leveraging comparative data with H-7 to provide a robust framework for its application.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The primary mechanism by which 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride exerts its inhibitory effect on Protein Kinase C is through competitive inhibition with adenosine triphosphate (ATP). The isoquinoline ring system mimics the adenine moiety of ATP, allowing the compound to dock into the kinase's active site. This occupation of the ATP-binding pocket physically precludes the binding of ATP, thereby preventing the transfer of the γ-phosphate to serine or threonine residues on substrate proteins. This mode of action is characteristic of many isoquinolinesulfonamide-based kinase inhibitors.[3]

The activation of conventional and novel PKC isoforms is a multi-step process initiated by upstream signals that lead to the activation of Phospholipase C (PLC).[4] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, recruits PKC to the plasma membrane for full activation.[4][5] 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride acts downstream of these activation events, directly targeting the catalytic activity of the enzyme.

PKC_Signaling_Pathway cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active Activation Substrate Substrate Protein PKC_active->Substrate Phosphorylates ATP ATP ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Binds to Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular Response Cellular Response Phospho_Substrate->Cellular Response Leads to Inhibitor 1-(5-Isoquinolinesulfonyl)- 3-methylpiperazine HCl Inhibitor->PKC_active Competitively Inhibits (ATP binding site) ADP ADP ATP->ADP Hydrolysis

Caption: Canonical Protein Kinase C Signaling Pathway and Point of Inhibition.

Physicochemical Properties and Kinase Selectivity Profile

A thorough understanding of the inhibitor's properties is paramount for effective experimental design.

PropertyValueSource
Molecular Formula C₁₄H₁₇N₃O₂S · HCl
Molecular Weight 327.83 g/mol
CAS Number 84477-73-6
Appearance Powder
Storage Temperature 2-8°C

Kinase Selectivity:

KinaseH-7 (1-(5-isoquinolinesulfonyl)-2-methylpiperazine) IC₅₀
Protein Kinase C (PKC) ~6 µM (Ki)
Protein Kinase A (PKA) ~3 µM (Ki)
cGMP-dependent Protein Kinase (PKG) ~5.8 µM (Ki)
Myosin Light Chain Kinase (MLCK) ~97 µM (Ki)

Note: Data for H-7 is provided for comparative purposes. The 3-methyl isomer is expected to have higher IC₅₀ values.

Experimental Protocols: A Practical Guide

The following protocols are provided as a robust starting point for investigating the effects of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. As with any experimental procedure, optimization for specific cell types and experimental conditions is highly recommended.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of the compound on the catalytic activity of purified PKC.

In_Vitro_Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine HCl F Add inhibitor dilutions and enzyme to reaction tubes A->F B Prepare PKC enzyme solution B->F C Prepare substrate solution (e.g., histone H1, specific peptide) H Initiate reaction by adding ATP solution D Prepare reaction buffer with cofactors (e.g., PS, DAG, Ca2+) D->F E Prepare ATP solution with [γ-³²P]ATP E->H G Pre-incubate F->G G->H I Incubate at 30°C H->I J Stop reaction (e.g., add EDTA or spotting on phosphocellulose paper) I->J K Separate phosphorylated substrate from free [γ-³²P]ATP J->K L Quantify substrate phosphorylation (Scintillation counting or autoradiography) K->L M Plot % inhibition vs. inhibitor concentration L->M N Calculate IC₅₀ value M->N

Caption: Workflow for an In Vitro PKC Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in an appropriate solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the inhibitor in kinase reaction buffer.

    • Prepare a solution of purified, active PKC enzyme in kinase buffer.

    • Prepare a solution of a suitable PKC substrate (e.g., histone H1 or a specific peptide substrate).

    • Prepare a 2X kinase reaction buffer containing cofactors necessary for PKC activation (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 2 mM CaCl₂, 200 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol).

    • Prepare a solution of ATP, including a tracer amount of [γ-³²P]ATP. The final ATP concentration should be at or near the Km for PKC.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the inhibitor dilution (or vehicle control), the PKC enzyme solution, the substrate solution, and the kinase reaction buffer.

    • Pre-incubate the mixture for 5-10 minutes at 30°C.

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate the reaction for a predetermined time (e.g., 10-20 minutes) at 30°C, ensuring the reaction is in the linear range.

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper or by adding a stop solution containing EDTA.

  • Detection and Analysis:

    • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting algorithm.

Cell-Based Assay for PKC Activity

This type of assay assesses the ability of the inhibitor to block PKC activity within a cellular context. A common approach is to measure the phosphorylation of a known downstream PKC substrate.

Cell_Based_PKC_Assay_Workflow cluster_treatment Cell Treatment cluster_processing Sample Processing cluster_analysis Analysis A Plate cells and allow to adhere B Pre-treat cells with various concentrations of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine HCl A->B C Stimulate cells with a PKC activator (e.g., PMA, bryostatin) B->C D Lyse cells in buffer containing phosphatase and protease inhibitors C->D E Determine protein concentration of lysates D->E F Analyze phosphorylation of a downstream PKC substrate by Western Blot E->F G Quantify band intensity F->G H Normalize to total protein or loading control G->H I Determine dose-dependent inhibition H->I

Caption: Workflow for a Cell-Based PKC Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate the cells of interest at an appropriate density and allow them to adhere overnight.

    • Pre-incubate the cells with varying concentrations of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride for a specified period (e.g., 1-2 hours). Include a vehicle control.

    • Stimulate the cells with a known PKC activator, such as Phorbol 12-myristate 13-acetate (PMA), for a time known to induce phosphorylation of a downstream target.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blot Analysis:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS).

    • Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., GAPDH, β-actin).

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control.

    • Plot the normalized signal against the inhibitor concentration to determine the dose-dependent inhibitory effect.

Interpretation of Results and Scientific Insights

When utilizing 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, it is crucial to interpret the results within the context of its known properties. Given its lower potency compared to H-7, higher concentrations may be required to achieve significant inhibition of PKC. This necessitates careful consideration of potential off-target effects, especially at concentrations significantly exceeding the expected Ki for PKC.

Self-Validating Experimental Design:

To ensure the trustworthiness of your findings, incorporate self-validating controls into your experimental design:

  • Positive Control: Use a well-characterized, potent PKC inhibitor (e.g., H-7 or Gö 6983) to confirm that the observed cellular phenotype is indeed PKC-dependent.

  • Inactive Analog: If available, use a structurally related but inactive analog of the inhibitor to control for non-specific effects of the chemical scaffold.

  • Rescue Experiments: In cell-based assays, attempt to "rescue" the inhibitory phenotype by overexpressing a constitutively active form of PKC or by activating a downstream effector through alternative means.

Causality in Experimental Choices:

Conclusion

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride serves as a valuable pharmacological tool for the investigation of Protein Kinase C signaling. While its potency is lower than its more famous counterpart, H-7, its utility in structure-activity relationship studies and as a complementary chemical probe is undeniable. By employing rigorous experimental design, including appropriate controls and a clear understanding of its mechanism of action, researchers can leverage this compound to further unravel the complex roles of PKC in health and disease.

References

  • Open Access Pub. (n.d.). Protein Kinase C Signaling. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Tan, S. L., & Parker, P. J. (2003).
  • Boster Biological Technology. (n.d.). Protein Kinase C Signaling Pathway. Retrieved from [Link]

  • Sando, J. J. (2003). Enzyme Assays for Protein Kinase C Activity. In Methods in Molecular Biology, vol. 233. Humana Press.
  • Parsons, M., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 5(3), 102983.
  • Assay Development Guidelines for High-Throughput Screening. (2012). In Assay Guidance Manual.
  • Black, S. C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Ohta, H., Tanaka, T., & Hidaka, H. (1988). Putative binding site(s) of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) on protein kinase C. Biochemical pharmacology, 37(13), 2704–2706.
  • Ido, M., et al. (1986). An inhibitor of protein kinase C, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine(H-7) inhibits TPA-induced reduction of vincristine uptake from P388 murine leukemic cell. Leukemia research, 10(9), 1063–1069.
  • Kawamoto, S., & Hidaka, H. (1984). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) is a selective inhibitor of protein kinase C in rabbit platelets.

Sources

Exploratory

Chemical and physical properties of Iso-H-7 hydrochloride.

An In-Depth Technical Guide to the Chemical and Physical Properties of Iso-H-7 Dihydrochloride Introduction Iso-H-7 dihydrochloride is a member of the isoquinoline sulfonamide family of chemical compounds, a class renown...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical and Physical Properties of Iso-H-7 Dihydrochloride

Introduction

Iso-H-7 dihydrochloride is a member of the isoquinoline sulfonamide family of chemical compounds, a class renowned for its potent and varied interactions with protein kinases.[1][2][3] Specifically, Iso-H-7 is recognized as a cell-permeable inhibitor of Protein Kinase C (PKC) and cAMP-dependent Protein Kinase A (PKA).[4] Its ability to target these crucial signaling proteins makes it a valuable tool compound for dissecting cellular pathways involved in myogenesis, cell cycle control, and signal transduction.[4] However, studies suggest its primary intracellular activity, particularly in stimulating satellite cell differentiation, may be more directly linked to its inhibition of PKA rather than PKC.[5]

This guide provides a comprehensive technical overview of the chemical identity, physicochemical properties, and biological activity of Iso-H-7 dihydrochloride. It is designed to equip researchers with the foundational knowledge and practical methodologies required for its effective use, from initial stock solution preparation to the design of robust kinase inhibition assays. We will delve into the causality behind experimental protocols, ensuring that each procedure is presented as a self-validating system for generating reliable and reproducible data.

Section 1: Chemical Identity and Synthesis

A precise understanding of a compound's identity is the bedrock of reproducible research. This section details the fundamental chemical properties of Iso-H-7 dihydrochloride and outlines a validated synthetic approach.

Nomenclature and Structure

The compound is systematically known as 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride. It is crucial to distinguish it from its structural isomer, H-7, which features a 2-methylpiperazine moiety and exhibits a different kinase inhibition profile.[1][6]

PropertyValueSource(s)
IUPAC Name 5-((3-Methylpiperazin-1-yl)sulfonyl)isoquinoline dihydrochloride[7]
Common Name Iso-H-7 dihydrochloride[4][8]
CAS Number 140663-38-3 (Dihydrochloride Salt)[4][8]
84477-73-6 (Free Base)[9]
Molecular Formula C₁₄H₁₉Cl₂N₃O₂S[8]
Molecular Weight 364.29 g/mol [4][8]
SMILES CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl].[Cl][10]
InChIKey QGSCXAWTTISKLF-UHFFFAOYSA-N (Free Base)
Plausible Synthetic Route

The synthesis of Iso-H-7 dihydrochloride can be achieved through a standard two-step process involving sulfonamide formation followed by salt preparation. The key starting materials are 5-isoquinolinesulfonyl chloride and 2-methylpiperazine.

Causality of Experimental Choices: The use of an excess of the amine (2-methylpiperazine) and a non-nucleophilic base (potassium carbonate) helps to drive the reaction to completion and neutralize the HCl generated in situ, preventing the protonation of the amine reactant. The reaction is performed under anhydrous conditions to prevent hydrolysis of the reactive sulfonyl chloride intermediate.

G cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Salt Formation Start1 5-Isoquinolinesulfonyl Chloride Process1 Stir at 0°C to Room Temp (Anhydrous Conditions) Start1->Process1 Start2 2-Methylpiperazine Start2->Process1 Reagents1 K₂CO₃ (Base) Dichloromethane (Solvent) Reagents1->Process1 Product1 Iso-H-7 (Free Base) Process1->Product1 Start3 Iso-H-7 (Free Base) Product1->Start3 Purification via Silica Gel Chromatography Process2 Stir in Anhydrous Solvent (e.g., Methanol/Ether) Start3->Process2 Reagents2 2M HCl in Diethyl Ether Reagents2->Process2 Product2 Iso-H-7 Dihydrochloride (Precipitate) Process2->Product2

Caption: Synthetic workflow for Iso-H-7 Dihydrochloride.

Experimental Protocol: Synthesis

  • Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 2-methylpiperazine (2.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents) to anhydrous dichloromethane.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add a solution of 5-isoquinolinesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture with water to remove potassium salts. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil (Iso-H-7 free base) using silica gel column chromatography.[11]

  • Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous methanol. Add a 2M solution of HCl in diethyl ether (2.1 equivalents) dropwise with stirring.

  • Isolation: The dihydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in vacuo to yield the final product.

Section 2: Physicochemical Characterization

The behavior of a compound in experimental assays is dictated by its physical properties. This section details the appearance, solubility, and stability of Iso-H-7 dihydrochloride.

Appearance and Purity

Iso-H-7 dihydrochloride is typically supplied as a white to off-white solid powder.[10] Commercial lots generally specify a purity of ≥98%, which should be verified by High-Performance Liquid Chromatography (HPLC).[8]

Solubility Profile

Accurate concentration is critical for dose-response studies. The hydrochloride salt form of Iso-H-7 confers high aqueous solubility. However, solubility can be impacted by the quality of the solvent, particularly for organic solvents like DMSO which are hygroscopic.

SolventConcentration (mg/mL)Molar Concentration (mM)NotesSource(s)
Water ≥ 100≥ 274.5[10]
DMSO 50137.3Requires sonication; use fresh, anhydrous DMSO for best results.[10]

Self-Validation Insight: The high solubility in water is expected for a dihydrochloride salt. When preparing high-concentration stock solutions in DMSO, the observation of particulates may indicate moisture contamination in the solvent, which can reduce the solubility of hydrochloride salts.[2][10] Using freshly opened, anhydrous DMSO is a critical control point.

Experimental Protocol: Solubility Determination

  • Preparation: Weigh 10 mg of Iso-H-7 dihydrochloride into a glass vial.

  • Titration: Add the chosen solvent (e.g., Water or DMSO) in small, precise aliquots (e.g., 10 µL).

  • Dissolution: After each addition, vortex the vial for 30 seconds. If the solid has not fully dissolved, use an ultrasonic bath for 2 minutes.

  • Observation: Continue adding solvent until all solid material is visually dissolved.

  • Calculation: Calculate the final concentration based on the total volume of solvent added. The "≥" notation is used when the compound dissolves readily at a standard high concentration (e.g., 100 mg/mL), indicating the saturation point has not been reached.[10]

Stability and Storage

Proper storage is essential to maintain the compound's integrity and ensure the validity of experimental results over time.

  • Solid Form: Store at 4°C, sealed tightly and protected from moisture.[10] For long-term storage (years), -20°C is recommended.[8]

  • Solution Form: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[3][10]

Trustworthiness Pillar: Aliquoting is not merely for convenience; it is a crucial step to prevent degradation. Each freeze-thaw cycle can introduce moisture and potentially degrade the compound, leading to a gradual and unnoticed decrease in the effective concentration of the active inhibitor.

Experimental Protocol: Stability Assessment by HPLC

  • Preparation: Prepare a 10 mM stock solution of Iso-H-7 dihydrochloride in the desired solvent (e.g., water).

  • Time Zero (T₀) Analysis: Immediately analyze an aliquot of the fresh solution via a validated reverse-phase HPLC method to determine the initial peak area (representing 100% integrity).

  • Storage: Store aliquots under the desired conditions (e.g., 4°C, -20°C, -80°C).

  • Time Point Analysis: At specified time points (e.g., 1, 7, 14, 30, 60 days), thaw an aliquot and re-analyze by HPLC under identical conditions.

  • Evaluation: Compare the main peak area at each time point to the T₀ peak area. The appearance of new peaks or a significant decrease (>10%) in the main peak area indicates degradation.

Section 3: Spectroscopic Analysis

¹H NMR Spectroscopy

¹H NMR spectroscopy confirms the proton framework of the molecule.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • Aromatic Protons (Isoquinoline): Multiple signals expected between δ 7.5-9.0 ppm. The specific splitting patterns (doublets, triplets, multiplets) will confirm the substitution pattern on the isoquinoline ring.

  • Piperazine Protons: A series of complex multiplets between δ 2.5-4.0 ppm. The protons adjacent to the nitrogen atoms will show distinct chemical shifts.

  • Methyl Protons: A doublet near δ 1.0-1.2 ppm, integrating to 3H. The doublet splitting is caused by coupling to the single proton on the adjacent chiral carbon.

  • NH Protons: Two broad signals, likely at a high chemical shift (>10 ppm) due to the acidic protons of the dihydrochloride salt in DMSO. These signals will be exchangeable with D₂O.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve ~5 mg of Iso-H-7 dihydrochloride in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical for dissolving the hydrochloride salt and observing the acidic NH protons.

  • Instrument Setup: Acquire the spectrum on a ≥400 MHz NMR spectrometer.

  • Data Acquisition: Obtain a standard 1D proton spectrum.

  • Interpretation: Integrate all signals to confirm the proton count for each group. Analyze the chemical shifts and coupling patterns to verify that the structure is consistent with 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine.[12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

Expected Mass Spectrometry Results:

  • Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule.

  • Free Base [M]: The calculated monoisotopic mass of the free base (C₁₄H₁₇N₃O₂S) is 291.10 g/mol .[9]

  • Protonated Molecule [M+H]⁺: The primary ion observed will be the protonated molecule at m/z 292.11 .

  • High-Resolution MS (HRMS): An HRMS instrument (e.g., Orbitrap or TOF) should yield a mass accurate to within 5 ppm of the calculated value, confirming the elemental formula.[14]

Experimental Protocol: ESI-MS Acquisition

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid. Formic acid aids in the protonation of the molecule.

  • Infusion: Infuse the sample directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

  • Analysis: Identify the peak corresponding to the [M+H]⁺ ion and confirm that its m/z value matches the expected molecular weight.[7]

Section 4: Biological Activity and Mechanism of Action

Iso-H-7 dihydrochloride functions by competing with ATP at the active site of specific protein kinases.[1]

Kinase Inhibition Profile

Iso-H-7 is a dual inhibitor with micromolar potency against both PKA and PKC.

Target KinaseIC₅₀ Value (µM)Source
Protein Kinase C (PKC) 22[10]
Protein Kinase A (PKA) 34[10]

Expertise & Experience Insight: While often categorized as a "PKC inhibitor," its relatively similar potency against PKA means that at typical working concentrations (10-50 µM), it will inhibit both kinases.[10] Cellular phenotypes should not be ascribed solely to PKC inhibition without further validation, for example, by comparing results with more selective inhibitors or using genetic knockdown approaches.[5]

G PKA_Pathway PKA Pathway PKA PKA PKA_Pathway->PKA PKC_Pathway PKC Pathway PKC PKC PKC_Pathway->PKC Substrate_PKA PKA Substrates PKA->Substrate_PKA Phosphorylates Substrate_PKC PKC Substrates PKC->Substrate_PKC Phosphorylates Response_PKA Cellular Response A Substrate_PKA->Response_PKA Response_PKC Cellular Response B Substrate_PKC->Response_PKC Inhibitor Iso-H-7 Inhibitor->PKA Inhibitor->PKC

Caption: Mechanism of action of Iso-H-7 Dihydrochloride.

Experimental Protocol: In Vitro Kinase Assay (Luminescence-Based) This protocol describes a common method to measure kinase activity by quantifying the amount of ATP remaining after a kinase reaction. A decrease in ATP consumption in the presence of the inhibitor indicates successful inhibition.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution containing the kinase (PKA or PKC) and its specific substrate peptide.

    • Prepare a serial dilution of Iso-H-7 dihydrochloride in kinase buffer (e.g., from 200 µM down to 0.1 µM). Include a "no inhibitor" control.

    • Prepare a 2X ATP solution in kinase buffer.

  • Reaction Setup:

    • In a 384-well white plate, add 5 µL of the serially diluted Iso-H-7 solution to each well.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • To initiate the reaction, add 10 µL of the 2X ATP solution to all wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate to return to room temperature.

    • Add 20 µL of a commercial luminescent ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent contains luciferase and luciferin, which produce light in the presence of ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert the raw luminescence units to percent inhibition relative to the "no inhibitor" control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Section 5: Handling and Safety

Standard laboratory safety precautions should be observed when handling Iso-H-7 dihydrochloride.

  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and a lab coat.[3]

  • Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a fume hood. Avoid contact with skin and eyes.[3]

  • Stability/Reactivity: The compound is stable under recommended storage conditions. Avoid strong oxidizing agents.[3]

  • Disposal: Dispose of the compound in accordance with local, state, and federal regulations.

References

  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041. [Link]

  • PrepChem. (n.d.). Synthesis of 1-(5-isoquinolinesulfonyl)piperazine. Retrieved January 12, 2026, from [Link]

  • Xu, Z., Carmel, G., Kuret, J., & Cheng, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 93(13), 6308–6313. [Link]

  • PNAS. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences. [Link]

  • CAS Common Chemistry. (n.d.). 1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine. Retrieved January 12, 2026, from [Link]

  • University of Bath. (n.d.). H NMR Spectroscopy. Retrieved January 12, 2026, from [Link]

  • Lagord, C., Soulet, L., Arfi, S., & Pousségur, M. (1996). The kinase inhibitor iso-H7 stimulates rat satellite cell differentiation through a non-protein kinase C pathway by increasing myogenin expression level. Cell biology and toxicology, 12(3), 177–185. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compounds 7 and 7a. Retrieved January 12, 2026, from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1352, iso-H 7. Retrieved January 12, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride in DMSO and Water

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, a significant compound in cellular signaling research. It is intend...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, a significant compound in cellular signaling research. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior in common laboratory solvents. This document moves beyond a simple data sheet to explain the causality behind experimental choices and to provide robust, self-validating protocols for solubility determination.

Introduction: The Critical Role of Solubility in Research

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine, and its hydrochloride salt, are known inhibitors of protein kinase C (PKC)[1][2][3]. As such, they are invaluable tools in studying the vast array of cellular processes modulated by this enzyme family, including signal transduction, cell proliferation, and apoptosis[4]. The ability to create accurate and stable solutions is the bedrock of reliable in vitro and in vivo experimentation. Poor solubility can lead to underestimated efficacy, inconsistent results, and even false-positive data due to compound precipitation[5].

This guide will focus on two of the most critical solvents in the laboratory: Dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent capable of dissolving a wide range of compounds, and water, the universal biological solvent[6][7]. Understanding the solubility of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in these two liquids is paramount for its effective use in research and development.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential before embarking on solubility studies. The hydrochloride salt form is often utilized to improve the aqueous solubility and stability of a parent molecule.

PropertyValueSource
Molecular Formula C₁₄H₁₉Cl₂N₃O₂S[2][8][9]
Molecular Weight 364.29 g/mol [2][8]
Appearance White Crystalline Solid[9]
Storage Temperature 2-8°C[9][10]

Determining Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a cornerstone solvent in drug discovery due to its exceptional ability to dissolve a wide array of organic molecules[6][7]. The following protocol outlines a robust method for determining the maximum solubility of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in DMSO at ambient temperature. This method is designed to establish an equilibrium state, providing a thermodynamically accurate solubility value.

Experimental Protocol: Equilibrium Solubility in DMSO

This protocol is based on the principle of creating a supersaturated solution and allowing it to equilibrate, after which the concentration of the dissolved compound in the supernatant is quantified.

Materials:

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride

  • Anhydrous DMSO

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution[6].

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate is observed and persists.

  • Equilibration:

    • Incubate the supersaturated solution at a constant temperature (e.g., 25°C) for 24 hours to ensure that equilibrium between the dissolved and undissolved compound is reached[6].

    • Periodically and gently agitate the solution during this incubation period.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid material[6].

  • Quantification of Solute Concentration:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical instrument.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method against a standard curve.

    • Calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

Workflow for DMSO Solubility Determination

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex add_excess Add Excess Compound vortex->add_excess incubate Incubate for 24h at 25°C add_excess->incubate centrifuge Centrifuge at 14,000 rpm incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute analyze Analyze via HPLC/UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for determining equilibrium solubility in DMSO.

Determining Aqueous Solubility

Aqueous solubility is a critical parameter that influences a compound's behavior in biological systems. For ionizable molecules, this property is highly dependent on the pH of the aqueous medium[11]. The hydrochloride salt of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine is expected to have higher solubility in acidic to neutral pH ranges. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility[12][13].

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

This method involves adding an excess of the solid compound to an aqueous buffer of a specific pH and agitating the mixture until equilibrium is achieved.

Materials:

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation vials or glass tubes

  • Orbital shaker or rotator in a temperature-controlled environment

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC or LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is crucial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium[5].

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Quantification:

    • Analyze the filtrate using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound.

    • The measured concentration represents the thermodynamic solubility at that specific pH and temperature.

High-Throughput Kinetic Solubility Assay

For earlier stages of research, a higher throughput kinetic solubility assay can be employed. This method typically involves adding a concentrated DMSO stock of the compound to the aqueous buffer and measuring the point of precipitation, often via turbidimetry (nephelometry) or UV absorption after filtration[11][12][14]. While this method can sometimes overestimate solubility due to the co-solvent effect of DMSO, it is valuable for rapid screening[5][12].

Workflow for Aqueous Solubility Determination (Shake-Flask)

Aqueous_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification add_excess Add Excess Compound to Aqueous Buffer shake Shake for 24-48h at Constant Temp. add_excess->shake settle Allow Solids to Settle shake->settle filter Filter Supernatant settle->filter analyze Analyze Filtrate via HPLC or LC-MS/MS filter->analyze result Determine Solubility analyze->result

Caption: Workflow for the Shake-Flask aqueous solubility method.

Conclusion: A Foundation for Reliable Research

The solubility of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in DMSO and aqueous solutions is a fundamental parameter that dictates its utility and the reliability of experimental outcomes. While specific solubility values are best determined empirically, the protocols and workflows detailed in this guide provide a robust framework for obtaining accurate and reproducible data. By adhering to these methodologies, researchers can ensure the integrity of their stock solutions and experimental conditions, thereby strengthening the validity of their scientific findings in the complex field of signal transduction.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Dahlin, J. L., Walters, M. A., & Strasser, J. M. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271. [Link]

  • Al-Ghabeish, M., & Puri, V. (2014). A novel method for determining the solubility of small molecules in aqueous media and polymer solvent systems using solution calorimetry. Pharmaceutical research, 31(7), 1837–1846. [Link]

  • Various Authors. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Various Authors. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. ResearchGate. Retrieved from [Link]

  • Various Authors. (2015). How to check the Drug solubility DMSO solvent ..?. ResearchGate. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride. Retrieved from [Link]

  • Wennergren, J. (2003). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • PubChem. (n.d.). 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine. Retrieved from [Link]

  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]

  • Brand, L. S., et al. (1998). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Cancer letters, 124(1), 109–116. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Loba Chemie. (n.d.). N-METHYL PIPERAZINE. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride: A Kinase Inhibitor for Cellular Research

This guide provides a comprehensive technical overview of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, a widely utilized serine/threonine kinase inhibitor. Developed for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, a widely utilized serine/threonine kinase inhibitor. Developed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, mechanism of action, and practical applications, with a focus on experimental design and data interpretation.

Distinguishing Between the Free Base and Hydrochloride Salt

It is critical to distinguish between the two common forms of this compound, as their molecular weights and CAS numbers differ, which is crucial for accurate experimental calculations.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-(5-Isoquinolinesulfonyl)-3-methylpiperazine84477-73-6C₁₄H₁₇N₃O₂S291.37[1][2]
1-(5-Isoquinolinesulfonyl)-3-methylpiperazine dihydrochloride140663-38-3C₁₄H₁₉Cl₂N₃O₂S364.29[3]

This guide will focus on the dihydrochloride salt , the more commonly used form in research due to its enhanced solubility in aqueous solutions.

Mechanism of Action: Inhibition of Protein Kinase C and Other Kinases

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, often referred to as Iso-H-7, is a cell-permeable inhibitor of a range of serine/threonine kinases. Its primary mechanism of action is the competitive inhibition of the ATP binding site on these enzymes.

While it is broadly used as a Protein Kinase C (PKC) inhibitor, it also demonstrates inhibitory activity against other kinases, including cAMP-dependent protein kinase (PKA). The affinity for different kinases varies, and it is essential to consider this selectivity profile when designing experiments. It is a less potent inhibitor of protein kinase C than H-7[1].

The inhibition of PKC has profound effects on numerous cellular signaling pathways. PKC isoforms are key regulators of a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammatory responses. By blocking PKC activity, 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride allows researchers to dissect the roles of these pathways in various biological phenomena.

PKC_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor Receptor PLC PLC Receptor->PLC 2. Activates PIP2 PIP2 PLC->PIP2 3. Cleaves DAG DAG PIP2->DAG 4. Generates PKC PKC DAG->PKC 5. Activates Substrate Substrate PKC->Substrate 6. Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular_Response pSubstrate->Cellular_Response 7. Leads to Inhibitor 1-(5-Isoquinolinesulfonyl) -3-methylpiperazine HCl Inhibitor->PKC Inhibits Extracellular_Signal Signal Extracellular_Signal->Receptor 1. Activation

Figure 1: Simplified signaling pathway illustrating the inhibitory action of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride on the Protein Kinase C (PKC) cascade.

Experimental Protocols

Preparation of Stock Solutions

The solubility and stability of the compound are critical for reproducible experimental results.

Materials:

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine dihydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Calculate the required mass: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM).

    • Formula: Mass (g) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L)

  • Weigh the compound: Accurately weigh the calculated mass of the powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to the tube. For example, to make a 10 mM stock solution, dissolve 3.64 mg of the compound in 1 mL of DMSO.

  • Ensure complete dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

Application in Cell Culture

This compound is frequently used in cell culture to investigate the role of PKC signaling in various cellular processes.

Workflow for a Typical Cell Culture Experiment:

Cell_Culture_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Seed_Cells 1. Seed cells in multi-well plates Allow_Attachment 2. Allow cells to attach overnight Seed_Cells->Allow_Attachment Prepare_Working_Sol 3. Prepare working solution of inhibitor in culture medium Allow_Attachment->Prepare_Working_Sol Treat_Cells 4. Treat cells with varying concentrations of the inhibitor Prepare_Working_Sol->Treat_Cells Incubate 5. Incubate for the desired time period Treat_Cells->Incubate Harvest_Cells 6. Harvest cells for downstream analysis Incubate->Harvest_Cells Assay 7. Perform assays (e.g., Western blot, viability assay, etc.) Harvest_Cells->Assay Data_Analysis 8. Analyze and interpret data Assay->Data_Analysis

Figure 2: A generalized workflow for utilizing 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in cell culture experiments.

Detailed Protocol Steps:

  • Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions of the inhibitor in pre-warmed, complete cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest inhibitor concentration).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the inhibitor or the vehicle control.

  • Incubation: Incubate the cells for the predetermined duration of the experiment. The optimal incubation time will depend on the specific cell type and the biological question being addressed.

  • Downstream Analysis: Following incubation, cells can be harvested for a variety of analyses, including:

    • Western Blotting: To assess the phosphorylation status of PKC substrates.

    • Cell Viability Assays (e.g., MTT, MTS): To determine the cytotoxic effects of the inhibitor.

    • Apoptosis Assays (e.g., Annexin V/PI staining): To investigate the induction of programmed cell death.

    • Gene Expression Analysis (e.g., qPCR, RNA-seq): To study the impact on transcription.

In Vivo Applications

While primarily used in vitro, there are instances of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride being used in animal models. For example, in a study on Lewis lung carcinoma, H-7, a related compound, was administered intraperitoneally (i.p.) to mice at a dose of 2 mg/kg/day[4]. Such studies require careful consideration of the compound's pharmacokinetics and pharmacodynamics, as well as appropriate vehicle selection and administration routes.

Conclusion

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a valuable tool for researchers investigating the roles of Protein Kinase C and other serine/threonine kinases in cellular physiology and disease. A thorough understanding of its chemical properties, mechanism of action, and appropriate experimental design is paramount for obtaining reliable and interpretable data. This guide provides a foundational framework for the effective use of this inhibitor in a research setting.

References

  • DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]

  • Ghayur, T., et al. (2007).
  • National Center for Biotechnology Information. (n.d.). 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine. MeSH - NCBI. Retrieved from [Link]

  • PubMed. (1989). Effects of protein kinase inhibitor, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on beta-2 adrenergic receptor activation and desensitization in intact human lymphocytes. Biochemical Pharmacology, 38(11), 1739-1746.
  • PubMed. (1990). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. International Journal of Immunopharmacology, 12(6), 631-638.
  • PubMed. (1993). Differential effect of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) on alpha B-crystallin and hsp70 gene expression in murine cell lines. Experimental Eye Research, 56(4), 429-437.
  • PubMed. (1986). An inhibitor of protein kinase C, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine(H-7) inhibits TPA-induced reduction of vincristine uptake from P388 murine leukemic cell. Leukemia Research, 10(9), 1063-1069.
  • ResearchGate. (n.d.). Fig. 2. A Schematic Diagram for the Interplay of the PKC Pathway and.... Retrieved from [Link]

  • ResearchGate. (n.d.). System's block diagram of PKC and MAPK pathways System's input is EGF.... Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. Retrieved from [Link]

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Foundational

What are the known targets of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride?

An in-depth technical guide on the molecular targets of isoquinoline-based kinase inhibitors, with a focus on 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) as a representative compound for the structurally related...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the molecular targets of isoquinoline-based kinase inhibitors, with a focus on 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) as a representative compound for the structurally related 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

Introduction

The isoquinolinesulfonyl series of compounds represents a foundational class of kinase inhibitors that have been instrumental in dissecting cellular signaling pathways. While the specific compound 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is not extensively characterized in publicly available literature, its structure is exceptionally similar to the well-studied inhibitor H-7, which is 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine. The primary structural difference is the position of the methyl group on the piperazine ring, suggesting a shared pharmacophore and likely overlapping target profiles.

This guide will focus on the known targets of the isoquinolinesulfonyl scaffold, using H-7 as the primary exemplar. H-7 is a cell-permeable inhibitor that acts as a competitive antagonist at the ATP-binding site of a range of serine/threonine kinases. Its broad-spectrum activity, coupled with differential affinities for various kinases, has made it a valuable tool in pharmacological research. We will explore its primary targets, the methodologies used to validate them, and the downstream cellular consequences of their inhibition.

Primary Molecular Targets and Selectivity Profile

The inhibitory action of H-7 and related compounds is not confined to a single kinase but spans several families. However, its activity is most pronounced against a specific subset of the kinome, primarily within the AGC kinase group (containing PKA, PKG, and PKC families) and the Rho-associated coiled-coil containing protein kinases (ROCK).

The compound's mechanism involves competition with ATP for the kinase's catalytic site. The isoquinolinesulfonyl moiety occupies the adenine-binding pocket, while the piperazine ring extends towards the solvent-exposed region, and modifications to this ring can alter both potency and selectivity.

Quantitative Inhibitory Profile

The inhibitory constants (Ki) provide a quantitative measure of the affinity of H-7 for its various targets. A lower Ki value indicates a higher binding affinity and more potent inhibition.

Target KinaseKinase FamilyKi (nM)Biological Significance
Protein Kinase A (PKA) AGC Ser/Thr Kinase300Key regulator of metabolism, gene expression, and cell function.
Protein Kinase G (PKG) AGC Ser/Thr Kinase480Central to nitric oxide/cGMP signaling and smooth muscle relaxation.
Protein Kinase C (PKC) AGC Ser/Thr Kinase6,000Crucial for receptor-mediated signal transduction, proliferation, and apoptosis.
Rho-associated Kinase (ROCK) AGC Ser/Thr Kinase320Master regulator of the actin cytoskeleton, cell adhesion, and motility.
Myosin Light Chain Kinase (MLCK) CAMK Ser/Thr Kinase1,300Essential for smooth muscle contraction and cytoskeletal dynamics.

Note: Ki values are approximate and can vary based on experimental conditions (e.g., ATP concentration). Data is compiled from various biochemical assays.

The data clearly indicates that H-7 is a potent inhibitor of PKA and ROCK, with slightly lower potency against PKG and MLCK, and significantly weaker activity against PKC. This profile makes it a useful, albeit not perfectly selective, tool for distinguishing between different signaling pathways.

Mechanistic Insights: Key Signaling Pathways

The inhibition of these kinases by isoquinolinesulfonyl compounds has profound effects on cellular signaling. The two most prominent pathways affected are the cAMP/PKA pathway and the Rho/ROCK pathway.

The Rho/ROCK Signaling Pathway

The Rho/ROCK pathway is a central regulator of cellular contractility and morphology. RhoA, a small GTPase, activates ROCK, which then phosphorylates multiple downstream substrates, most notably Myosin Light Chain (MLC) and the Myosin Light Chain Phosphatase (MLCP) targeting subunit, MYPT1. Phosphorylation of MLC promotes actin-myosin interaction and contraction, while phosphorylation of MYPT1 inhibits MLCP activity, further increasing MLC phosphorylation.

Inhibition of ROCK by compounds like H-7 prevents these phosphorylation events, leading to a decrease in smooth muscle contraction, stress fiber formation, and focal adhesion assembly. This mechanism is the basis for the therapeutic effects of the related drug Fasudil (a ROCK inhibitor) in treating cerebral vasospasm.

G cluster_membrane Cell Membrane GPCR GPCRs RhoGEF RhoGEFs GPCR->RhoGEF Agonist RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP GTP GDP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates pMLCP MLC Phosphatase (Inactive) ROCK->pMLCP P MLC Myosin Light Chain (MLC) ROCK->MLC P H7 H-7 / Isoquinolinesulfonyl Compound H7->ROCK Inhibits MLCP MLC Phosphatase (Active) MLCP->MLC Dephosphorylates pMLC p-MLC Contraction Actin-Myosin Contraction & Stress Fibers pMLC->Contraction

Caption: Inhibition of the Rho/ROCK pathway by H-7.

The cAMP/PKA Signaling Pathway

The cyclic AMP (cAMP) pathway is another fundamental signaling cascade. Activation of G-protein coupled receptors (GPCRs) stimulates adenylyl cyclase to produce cAMP, which in turn activates PKA. PKA is a tetrameric enzyme consisting of two regulatory and two catalytic subunits. Binding of cAMP to the regulatory subunits releases the active catalytic subunits, which then phosphorylate a vast array of substrates involved in metabolism, transcription (via CREB), and ion channel function.

H-7 directly inhibits the catalytic subunit of PKA, preventing the phosphorylation of its downstream targets and effectively blocking the entire signaling cascade.

G cluster_membrane Cell Membrane GPCR GPCR (Gs) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive PKA (Inactive) R2C2 cAMP->PKA_inactive Binds & Activates PKA_active PKA (Active) Catalytic Subunits PKA_inactive->PKA_active Substrates Cellular Substrates (e.g., CREB, Enzymes) PKA_active->Substrates P H7 H-7 / Isoquinolinesulfonyl Compound H7->PKA_active Inhibits pSubstrates Phosphorylated Substrates Response Cellular Response (Gene Expression, Metabolism) pSubstrates->Response

Caption: Inhibition of the cAMP/PKA pathway by H-7.

Experimental Protocols for Target Validation

Validating the targets of a kinase inhibitor requires a multi-faceted approach, combining biochemical assays for direct enzyme inhibition with cell-based assays to confirm activity in a physiological context.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol determines the direct inhibitory effect of the compound on purified kinase activity.

Objective: To calculate the IC50 (half-maximal inhibitory concentration) of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride against a panel of purified kinases (e.g., ROCK, PKA, PKC).

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the inhibitor in DMSO.

    • Serially dilute the inhibitor in kinase assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare a solution of purified kinase (e.g., human recombinant ROCK1) at a working concentration (e.g., 5 ng/µL).

    • Prepare a solution of the specific kinase substrate (e.g., Long S6K substrate peptide for ROCK) and ATP (radiolabeled [γ-32P]ATP or cold ATP for fluorescence-based methods).

  • Assay Execution (Example using Radiometric Assay):

    • In a 96-well plate, add 10 µL of each inhibitor dilution.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 10 µL of the [γ-32P]ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for a specified time (e.g., 20 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-32P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract background counts (no enzyme control).

    • Normalize the data, setting the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 2: Western Blot Analysis of Downstream Substrate Phosphorylation (Cell-Based)

This protocol validates inhibitor activity within intact cells by measuring the phosphorylation status of a known downstream substrate.

Objective: To determine the effect of the inhibitor on ROCK activity in cultured cells by measuring the phosphorylation of Myosin Light Chain Phosphatase (MYPT1) at Threonine 853 (p-MYPT1 Thr853).

Methodology:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or A7r5 smooth muscle cells) and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of the isoquinolinesulfonyl inhibitor (or vehicle control, e.g., DMSO) for 1-2 hours.

    • Stimulate the cells with a known ROCK activator (e.g., lysophosphatidic acid (LPA) or calpeptin) for 15-30 minutes to induce robust ROCK signaling.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-MYPT1 (Thr853) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total MYPT1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-MYPT1 signal to the total MYPT1 signal.

    • Compare the normalized signal across different treatment conditions to assess the dose-dependent inhibition of ROCK activity.

Conclusion

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride belongs to a class of compounds renowned for their inhibitory activity against serine/threonine kinases. Based on the extensive data available for its close structural analog, H-7, its primary targets are expected to be PKA and ROCK, with additional activity against PKG and MLCK. This profile makes it a potent modulator of fundamental cellular processes, including cytoskeletal organization, smooth muscle contraction, and cAMP-mediated signaling. The experimental frameworks provided herein offer robust methods for confirming these targets and quantifying the compound's efficacy both biochemically and in a cellular context. Further investigation into the specific 3-methylpiperazine variant is warranted to delineate any subtle differences in its selectivity and potency profile compared to classic isoquinolinesulfonyl inhibitors.

References

(Note: The following is a representative list of references relevant to the targets and methods discussed. A comprehensive search for the specific 3-methylpiperazine compound did not yield dedicated publications.)

  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041. [Link]

  • Uehata, M., et al. (1997). Calcium sensitization of smooth muscle mediated by a Rho-associated protein kinase in hypertension. Nature, 389(6654), 990–994. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • Semenova, E., Chernoff, J., & Pasquale, E. B. (2007). A new protocol for streamlining the analysis of kinase-inhibitor interactions. Journal of Biomolecular Screening, 12(6), 775–782. [Link]

Exploratory

Discovery and synthesis of isoquinolinesulfonamide-based inhibitors.

An In-Depth Technical Guide to the Discovery and Synthesis of Isoquinolinesulfonamide-Based Inhibitors Abstract The discovery of isoquinolinesulfonamide-based compounds as potent inhibitors of protein kinases marked a pi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Isoquinolinesulfonamide-Based Inhibitors

Abstract

The discovery of isoquinolinesulfonamide-based compounds as potent inhibitors of protein kinases marked a pivotal moment in drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this important class of inhibitors. We will delve into the history of their discovery, focusing on key compounds such as H-89 and Fasudil, which have become indispensable tools in cell biology research and clinical medicine, respectively. The guide will also provide detailed synthetic protocols, explore the structure-activity relationships that govern their potency and selectivity, and present experimental methods for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of isoquinolinesulfonamide-based inhibitors and their therapeutic potential.

Part 1: The Dawn of a New Era in Kinase Inhibition: The Isoquinolinesulfonamide Scaffold

Historical Context

Prior to the 1980s, the field of protein kinase inhibitor discovery was in its infancy. While the importance of protein phosphorylation in cellular signaling was well-established, the development of specific inhibitors to probe kinase function and for therapeutic purposes was a significant challenge. Early efforts were often serendipitous, and the concept of rationally designing kinase inhibitors was not yet fully realized.

The Breakthrough Discovery by Hidaka and Colleagues

In 1984, a seminal paper by Hiroyoshi Hidaka and his team described the synthesis and characterization of a novel class of protein kinase inhibitors based on an isoquinolinesulfonamide structure.[1][2][3] These compounds were found to be potent inhibitors of cyclic nucleotide-dependent protein kinases and protein kinase C (PKC).[3] This discovery was a landmark achievement, as it introduced a new chemical scaffold that would prove to be highly versatile and amenable to chemical modification for targeting a wide range of kinases.

Establishing the Druggability of the ATP-Binding Site

The work of Hidaka and colleagues was instrumental in establishing the ATP-binding site of protein kinases as a druggable target.[1][2] Their isoquinolinesulfonamide derivatives were shown to act as competitive inhibitors of ATP, demonstrating that small molecules could be designed to effectively compete with the high intracellular concentrations of ATP and achieve potent kinase inhibition.[3] This fundamental insight laid the groundwork for the development of a vast number of ATP-competitive kinase inhibitors that are now in clinical use for the treatment of various diseases, particularly cancer.

Part 2: Foundational Isoquinolinesulfonamide-Based Inhibitors: H-Series and Fasudil

The "H-Series" - Probing Kinase Selectivity

The initial series of isoquinolinesulfonamide compounds, often referred to as the "H-series," provided researchers with a valuable toolkit to dissect the roles of different protein kinases in cellular processes.

Among the first compounds in this series were H-7, H-8, and H-9.[3][4] These inhibitors displayed varying degrees of selectivity for PKC and cyclic nucleotide-dependent protein kinases.[3][5] For instance, H-7 was found to be a relatively potent inhibitor of PKC.[5] These early compounds, while not perfectly selective, were crucial for initial studies aimed at understanding the physiological roles of these kinases.[4][5][6]

Further chemical modifications of the initial H-series led to the development of H-89, a derivative of H-8.[7] H-89 emerged as a more potent and selective inhibitor of Protein Kinase A (PKA) compared to its predecessors.[7][8] It acts as a competitive inhibitor of the ATP-binding site on the catalytic subunit of PKA.[7][8] While H-89 has been shown to inhibit other kinases at higher concentrations, it remains a widely used pharmacological tool for studying PKA-mediated signaling pathways.[7][9][10][11]

Fasudil (HA-1077): From Discovery to Clinical Application

Fasudil, also known as HA-1077, was another early isoquinolinesulfonamide derivative that was initially identified as a potent vasodilator.[12][13] Its ability to relax blood vessels suggested its potential for treating cardiovascular conditions.

The precise molecular target of Fasudil was initially unknown.[13] Subsequent research revealed that Fasudil is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[12][14][15] This discovery was significant as it linked the vasodilatory effects of Fasudil to the inhibition of a key signaling pathway involved in smooth muscle contraction.

Fasudil has been approved for clinical use in Japan and China since 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[12][13] Its clinical success has spurred further investigation into its therapeutic potential for a wide range of conditions, including pulmonary hypertension, stroke, and neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Parkinson's disease.[13][16][17][18]

Part 3: The Chemistry of Isoquinolinesulfonamides: Synthesis and Structure-Activity Relationships (SAR)

General Synthesis Strategies

The synthesis of isoquinolinesulfonamide-based inhibitors typically involves a convergent approach, where the key isoquinoline-5-sulfonyl chloride intermediate is first prepared and then coupled with a variety of amine-containing fragments.

The synthesis of the crucial isoquinoline-5-sulfonyl chloride intermediate often starts from 5-isoquinolinesulfonic acid.[19][20] This starting material can be converted to the corresponding sulfonyl chloride by treatment with a chlorinating agent such as thionyl chloride.[19][20]

The isoquinoline-5-sulfonyl chloride is then reacted with a diverse range of primary or secondary amines to generate the final isoquinolinesulfonamide products.[19][21] This coupling reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct.[19][21][22] The choice of the amine component is critical for determining the potency and selectivity of the final inhibitor.

Detailed Synthetic Protocol for Fasudil Hydrochloride

The following is a representative synthetic protocol for the preparation of Fasudil hydrochloride:

  • Step 1: Synthesis of Isoquinoline-5-sulfonyl chloride. 5-Isoquinolinesulfonic acid is refluxed with an excess of thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to yield isoquinoline-5-sulfonyl chloride hydrochloride.[19][20]

  • Step 2: Neutralization and Extraction. The reaction mixture is cooled and carefully added to ice water. The aqueous solution is then neutralized with a base, such as sodium bicarbonate, and the isoquinoline-5-sulfonyl chloride is extracted into an organic solvent like dichloromethane.[19]

  • Step 3: Coupling with Homopiperazine. The solution of isoquinoline-5-sulfonyl chloride is then added dropwise to a solution of homopiperazine (1,4-diazepane) in an appropriate solvent at a low temperature. A base, such as triethylamine, is added to scavenge the HCl produced during the reaction.[22][23]

  • Step 4: Workup and Purification. After the reaction is complete, the mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude Fasudil.

  • Step 5: Salt Formation. The crude Fasudil is dissolved in a suitable solvent, such as ethanol, and a solution of hydrochloric acid in ethanol is added to precipitate Fasudil hydrochloride.[19] The resulting solid is collected by filtration and can be further purified by recrystallization.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted on the isoquinolinesulfonamide scaffold to understand the structural features that govern their inhibitory activity and selectivity.[24][25][26][27][28]

  • The Isoquinoline Core: The isoquinoline ring system is a critical component of these inhibitors, as it mimics the adenine portion of ATP and forms key interactions within the ATP-binding pocket of protein kinases.

  • The Sulfonamide Linker: The sulfonamide group serves as a crucial linker between the isoquinoline core and the amine moiety. It often participates in hydrogen bonding interactions with the hinge region of the kinase, which is a conserved structural feature that connects the N- and C-terminal lobes of the kinase domain.

  • The Amine Moiety: The nature of the amine substituent has a profound impact on the potency and selectivity of the inhibitor. For example, the homopiperazine ring of Fasudil is important for its high affinity for ROCK, while the N-[2-(p-bromocinnamylamino)ethyl] group of H-89 contributes to its selectivity for PKA.

Structural Feature Modification Effect on Activity/Selectivity
Isoquinoline RingSubstitution on the ringCan modulate potency and introduce selectivity.
Sulfonamide LinkerReplacement with other linkersGenerally leads to a loss of activity.
Amine MoietyVariation of the amineA key determinant of potency and kinase selectivity.

Part 4: Mechanistic Insights and Biological Effects

The RhoA/ROCK Signaling Pathway and its Inhibition by Fasudil

The RhoA/ROCK signaling pathway is a central regulator of various cellular processes, including cell adhesion, migration, and smooth muscle contraction.[12][14][15] The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates a number of downstream substrates, including myosin light chain (MLC) phosphatase, leading to an increase in MLC phosphorylation and smooth muscle contraction.

Fasudil exerts its effects by directly inhibiting the kinase activity of ROCK.[12][23] By binding to the ATP-binding site of ROCK, Fasudil prevents the phosphorylation of its downstream targets, thereby leading to smooth muscle relaxation and vasodilation.

RhoA_ROCK_Pathway RhoA_GDP RhoA-GDP (Inactive) RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activation MLCP MLC Phosphatase ROCK->MLCP Inhibition pMLC Phosphorylated MLC MLCP->pMLC Dephosphorylation Contraction Smooth Muscle Contraction pMLC->Contraction Fasudil Fasudil Fasudil->ROCK Inhibition cAMP_PKA_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activation ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binding PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active Release Substrate Substrate Protein PKA_active->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response H89 H-89 H89->PKA_active Inhibition

Caption: The cAMP/PKA signaling pathway and its inhibition by H-89.

Part 5: Experimental Protocols for Studying Isoquinolinesulfonamide-Based Inhibitors

In Vitro Kinase Inhibition Assay

An in vitro kinase assay is used to determine the potency of an inhibitor against a purified kinase. The assay typically measures the transfer of a phosphate group from ATP to a substrate peptide or protein. The amount of phosphorylation is then quantified, often using a radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based method.

  • Prepare the kinase reaction buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, and other components required for kinase activity.

  • Prepare serial dilutions of the inhibitor: The isoquinolinesulfonamide inhibitor is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Set up the kinase reaction: In a microplate, combine the kinase reaction buffer, the purified kinase, the substrate, and the inhibitor at various concentrations.

  • Initiate the reaction: Add ATP (e.g., [γ-³²P]ATP) to each well to start the kinase reaction. Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific period.

  • Stop the reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Quantify phosphorylation: Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper to remove unincorporated [γ-³²P]ATP. The amount of radioactivity incorporated into the substrate is then measured using a scintillation counter.

  • Data analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Kinase, Substrate, Inhibitor) start->prep_reagents setup_rxn Set up Kinase Reaction in Microplate prep_reagents->setup_rxn initiate_rxn Initiate Reaction with ATP setup_rxn->initiate_rxn incubate Incubate at Optimal Temperature initiate_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn quantify Quantify Phosphorylation stop_rxn->quantify analyze Data Analysis (IC50 determination) quantify->analyze end End analyze->end

Caption: Workflow for an in vitro kinase inhibition assay.

Cell-Based Functional Assays

While in vitro kinase assays are essential for determining the direct inhibitory effect of a compound on its target, cell-based assays are crucial for confirming its activity in a more physiologically relevant context. These assays can assess the inhibitor's ability to cross the cell membrane, engage its target in the cellular environment, and produce a functional downstream effect.

This assay is commonly used to evaluate the effect of ROCK inhibitors on cell migration. [29]

  • Cell Culture: Plate a confluent monolayer of a suitable cell line (e.g., endothelial cells) in a multi-well plate.

  • Create the "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Wash and Treat: Gently wash the cells with media to remove any detached cells. Then, add fresh media containing the isoquinolinesulfonamide inhibitor at various concentrations. A vehicle control (e.g., DMSO) should also be included.

  • Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the wound using a microscope.

  • Data Analysis: Measure the width of the wound at each time point for each treatment condition. The rate of wound closure is then calculated and compared between the different treatment groups to determine the effect of the inhibitor on cell migration.

Wound_Healing_Assay_Workflow start Start plate_cells Plate Cells to Confluency start->plate_cells create_wound Create a Scratch 'Wound' plate_cells->create_wound wash_treat Wash and Treat with Inhibitor create_wound->wash_treat image_t0 Image Wound at Time 0 wash_treat->image_t0 incubate Incubate Cells image_t0->incubate image_tx Image Wound at Subsequent Time Points incubate->image_tx analyze Measure Wound Closure Rate image_tx->analyze end End analyze->end

Caption: Workflow for a cell migration (wound healing) assay.

Part 6: Future Directions and Emerging Applications

Beyond ROCK and PKA

The versatility of the isoquinolinesulfonamide scaffold has led to the discovery of inhibitors targeting a growing list of protein kinases beyond ROCK and PKA. [30][31]For example, isoquinolone derivatives have been identified as potent inhibitors of JNK. [32]Additionally, this scaffold has been explored for the development of inhibitors of Protein Kinase B (PKB/Akt) and other kinases implicated in cancer. [31][33]

Novel Drug Delivery Strategies

To improve the therapeutic index and overcome potential side effects of systemically administered isoquinolinesulfonamide inhibitors, novel drug delivery strategies are being explored. One such approach is the development of prodrugs that are activated under specific physiological conditions, such as hypoxia, which is often characteristic of the tumor microenvironment. [23]

Isoquinolinesulfonamides in Oncology and Other Diseases

The initial success of Fasudil in cardiovascular medicine has paved the way for the investigation of isoquinolinesulfonamide-based inhibitors in a broader range of diseases. There is growing evidence to support the role of ROCK in tumor development and progression, making ROCK inhibitors an attractive therapeutic strategy for cancer. [34][35]Furthermore, the neuroprotective and regenerative effects of Fasudil in preclinical models of neurodegenerative diseases suggest its potential as a disease-modifying therapy for these devastating conditions. [17][36]

References

  • Fasudil Hydrochloride – Application in Therapy and Current Clinical Research. (URL: )
  • Fasudil - Wikipedia. (URL: [Link])

  • Fasudil - Alzheimer's Drug Discovery Foundation. (URL: [Link])

  • Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PubMed. (URL: [Link])

  • Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC. (URL: [Link])

  • Recent advances in the development of Rho kinase inhibitors (2015-2021) - PubMed. (URL: [Link])

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed. (URL: [Link])

  • Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed. (URL: [Link])

  • Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - ACS Publications. (URL: [Link])

  • Differential Effects of Isoquinolinesulfonamide Protein Kinase Inhibitors on CA1 Responses in Hippocampal Slices - PubMed. (URL: [Link])

  • Rho kinase inhibitor - Wikipedia. (URL: [Link])

  • Full article: Rho kinase inhibitors: a patent review (2017–2023). (URL: [Link])

  • Recent advances in the development of Rho kinase inhibitors (2015–2021) - ResearchGate. (URL: [Link])

  • H-89 - Wikipedia. (URL: [Link])

  • Synthesis of isoquinoline sulfonamide derivatives. - ResearchGate. (URL: [Link])

  • Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C - PubMed. (URL: [Link])

  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (URL: [Link])

  • Inhibition of Cytotoxic T Lymphocyte-Mediated Lysis and Cellular Proliferation by Isoquinoline Sulfonamide Protein Kinase Inhibitors. Evidence for the Involvement of Protein Kinase C in Lymphocyte Function - PubMed. (URL: [Link])

  • Compassionate Use of the ROCK Inhibitor Fasudil in Three Patients With Amyotrophic Lateral Sclerosis - PubMed Central. (URL: [Link])

  • Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - Frontiers. (URL: [Link])

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (URL: [Link])

  • SAFE-ROCK: A Phase I Trial of an Oral Application of the ROCK Inhibitor Fasudil to Assess Bioavailability, Safety, and Tolerability in Healthy Participants - PubMed Central. (URL: [Link])

  • Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents: the synthesis and pharmacological evaluation - PubMed. (URL: [Link])

  • Protective action of isoquinolinesulfonamides in in vitro models of neuronal apoptosis. (URL: [Link])

  • CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google P
  • Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. (URL: [Link])

  • N-(2-Aminoethyl)-5-isoquinolinesulfonamide, a newly synthesized protein kinase inhibitor, functions as a ligand in affinity chromatography. Purification of Ca2+-activated, phospholipid-dependent and other protein kinases - PubMed. (URL: [Link])

  • Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil - Taylor & Francis Online. (URL: [Link])

  • Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed. (URL: [Link])

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC - PubMed Central. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline. (URL: [Link])

  • Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed. (URL: [Link])

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  • Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2) - PubMed. (URL: [Link])

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (URL: [Link])

  • Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: novel antipsychotic agents? - PubMed. (URL: [Link])

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed Central. (URL: [Link])

  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. (URL: [Link])

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - MDPI. (URL: [Link])

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PubMed. (URL: [Link])

Sources

Foundational

The Multifaceted Inhibitory Profile of H-89: A Technical Guide to its Activity in Cellular Signaling

Introduction 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, more commonly known in the scientific community as H-89, is a cell-permeable isoquinolinesulfonamide compound extensively utilized as a pharmacolo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, more commonly known in the scientific community as H-89, is a cell-permeable isoquinolinesulfonamide compound extensively utilized as a pharmacological tool to investigate cellular signaling pathways. Initially characterized as a potent and selective inhibitor of cyclic AMP-dependent Protein Kinase A (PKA), further research has revealed a broader spectrum of activity, implicating it in several other critical signaling cascades.[1][2] This guide provides an in-depth technical overview of the primary and significant secondary signaling pathways modulated by H-89, offering researchers, scientists, and drug development professionals a comprehensive understanding of its molecular mechanisms and practical applications.

This document will delve into the intricacies of H-89's interaction with the PKA, Rho-associated kinase (ROCK), and Akt/PKB signaling pathways. We will explore the mechanistic basis of its inhibitory action, provide detailed protocols for its experimental application, and present visual diagrams to elucidate the complex molecular interactions.

Primary Target: The cAMP/Protein Kinase A (PKA) Signaling Pathway

The canonical target of H-89 is Protein Kinase A, a key effector of the second messenger cyclic adenosine monophosphate (cAMP).[3] The cAMP/PKA pathway is a ubiquitous signaling module that regulates a vast array of cellular processes, including gene expression, metabolism, cell growth, and apoptosis.[4]

Mechanism of PKA Inhibition

H-89 acts as a competitive inhibitor at the adenosine triphosphate (ATP)-binding site on the catalytic subunit of PKA.[1][5] By occupying this site, H-89 prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of PKA's substrate proteins, thereby blocking downstream signaling events. H-89 exhibits high affinity for PKA, with a reported Ki (inhibition constant) of 48 nM in cell-free assays.[6]

Visualizing the PKA Signaling Pathway and H-89 Inhibition

PKA_Pathway GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrate Substrate Proteins PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response pSubstrate->Response H89 H-89 H89->PKA_active Inhibits

Caption: Inhibition of the PKA signaling pathway by H-89.

Secondary Target: The Rho/ROCK Signaling Pathway

While renowned as a PKA inhibitor, H-89 also demonstrates significant inhibitory activity against Rho-associated coiled-coil containing protein kinase (ROCK).[7] The Rho/ROCK pathway is a central regulator of the actin cytoskeleton, influencing cell shape, migration, and contraction.

Impact on ROCK and Cytoskeletal Dynamics

H-89's inhibition of ROCKII (IC50 = 270 nM) has been shown to have profound biological effects, such as enhancing the survival and clonogenicity of dissociated human embryonic stem cells.[7][8] ROCK mediates its effects primarily through the phosphorylation of downstream targets like Myosin Light Chain (MLC) and the Myosin Phosphatase Target subunit 1 (MYPT1), leading to increased actin-myosin contractility. By inhibiting ROCK, H-89 can attenuate these processes.[8]

Visualizing the ROCK Signaling Pathway and H-89 Inhibition

ROCK_Pathway RhoA Active RhoA-GTP ROCK ROCK RhoA->ROCK Activates H89 H-89 MLC_Pase Myosin Light Chain Phosphatase (MLCP) ROCK->MLC_Pase Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates pMLC Phosphorylated MLC (pMLC) MLC_Pase->pMLC Dephosphorylates Contraction Stress Fiber Formation & Contraction pMLC->Contraction Actin Actin Cytoskeleton Actin->Contraction H89->ROCK Inhibits

Caption: Inhibition of the Rho/ROCK signaling pathway by H-89.

Additional Signaling Interactions: The Akt/PKB Pathway

Emerging evidence suggests that H-89 can also modulate the Protein Kinase B (Akt/PKB) signaling pathway, a critical cascade involved in cell survival, proliferation, and metabolism. Interestingly, in some cellular contexts, such as the human colon cancer cell line Caco-2, H-89 treatment has been observed to lead to the activation of Akt/PKB.[9] This activation appears to be a pro-survival response that can be counteracted by co-treatment with a PI3K inhibitor.[9] This highlights the importance of considering the cellular context and potential off-target or compensatory effects when using H-89.

Quantitative Data Summary: Kinase Inhibitory Profile of H-89

The following table summarizes the inhibitory concentrations of H-89 against various kinases, underscoring its potency for PKA and its activity against other important signaling molecules.

KinaseIC50 / Ki ValueReference(s)
PKAKi: 48 nM, IC50: 135 nM[6]
S6K1IC50: 80 nM[6][7]
MSK1IC50: 120 nM[6][7]
ROCKIIIC50: 270 nM[5][7]
PKBα (Akt1)IC50: 2600 nM[6][7]
MAPKAP-K1bIC50: 2800 nM[6][7]
Protein Kinase C (PKC)Ki: 31.7 µM[5]
CaM Kinase IIKi: 29.7 µM[5]

Experimental Protocols

The following are representative protocols for investigating the effects of H-89 on cellular signaling pathways.

Protocol 1: In Vitro Kinase Assay to Determine IC50 of H-89

Objective: To determine the concentration of H-89 required to inhibit 50% of the activity of a specific kinase (e.g., PKA).

Materials:

  • Purified recombinant kinase (e.g., PKA catalytic subunit)

  • Specific peptide substrate for the kinase

  • H-89 dihydrochloride

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • Kinase reaction buffer

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a series of dilutions of H-89 in the kinase reaction buffer.

  • In a microcentrifuge tube or 96-well plate, combine the kinase, its peptide substrate, and the various concentrations of H-89 or vehicle control (e.g., DMSO).

  • Pre-incubate for 10 minutes at 30°C to allow H-89 to bind to the kinase.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a specified time (e.g., 10-30 minutes) at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid to wash away unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity on the paper using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the H-89 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of PKA and ROCK Substrate Phosphorylation

Objective: To assess the effect of H-89 on the phosphorylation of downstream targets of PKA and ROCK in cultured cells.

Materials:

  • Cultured cells of interest

  • H-89 dihydrochloride

  • Agonist to stimulate the pathway of interest (e.g., Forskolin for PKA)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against phosphorylated and total forms of PKA and ROCK substrates (e.g., anti-phospho-CREB, anti-CREB, anti-phospho-MLC, anti-MLC)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of H-89 or vehicle for 1-2 hours.

  • Stimulate the cells with an appropriate agonist for a predetermined time to activate the signaling pathway.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA).

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizing the Western Blot Workflow

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment (H-89, Agonist) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-pCREB) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical workflow for Western blot analysis.

Conclusion

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (H-89) is a valuable chemical probe for dissecting cellular signaling events. While its primary and most potent activity is the inhibition of the cAMP/PKA pathway, its effects on the Rho/ROCK and other signaling cascades should not be overlooked.[2] Researchers employing H-89 must be cognizant of its multi-target profile and design experiments accordingly, often using it in conjunction with other inhibitors or genetic approaches to validate findings.[2] A thorough understanding of its mechanisms of action, as outlined in this guide, is paramount for the accurate interpretation of experimental results and the advancement of our knowledge in cellular signal transduction.

References

  • Selleck Chemicals. H-89 Dihydrochloride | PKA Inhibitor | CAS 130964-39-5.

  • Sigma-Aldrich. H-89, Dihydrochloride.

  • Abcam. H-89, PKA inhibitor (CAS 130964-39-5).

  • Wikipedia. H-89.

  • Lochner, A., & Moolman, J. A. (2006). The many faces of H89: a review. Cardiovascular drug reviews, 24(3-4), 261–274.

  • APExBIO. H-89: Selective PKA Inhibitor for Signaling Pathway Research.

  • Tocris Bioscience. H 89 dihydrochloride.

  • Zhang, X., Li, Y., Liu, C., Yuan, X., Wang, L., & Cui, G. (2016). Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition. Reproduction, fertility, and development, 28(10), 1541–1550.

  • Cayman Chemical. H-89 (hydrochloride) (CAS 130964-39-5).

  • Celly. H-89: Selective PKA Inhibitor for Advanced Signal Pathway Research.

  • Brouet, I., DeWever, J., & Robberecht, P. (2003). The in vitro effects of H-89, a specific inhibitor of protein kinase A, in the human colonic carcinoma cell line Caco-2. European journal of pharmacology, 459(1), 13–21.

Sources

Exploratory

An In-depth Technical Guide to the Biological Function of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride

Abstract This technical guide provides a comprehensive overview of the biological functions of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, a member of the isoquinolinesulfonamide class of protein kinase...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the biological functions of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, a member of the isoquinolinesulfonamide class of protein kinase inhibitors. While often discussed in the context of its more widely studied isomer, H-7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine), this document focuses on the distinct characteristics and known activities of the 3-methylpiperazine variant. We will delve into its mechanism of action as a competitive inhibitor of ATP-binding to protein kinases, with a particular focus on its effects on Protein Kinase A (PKA) and Protein Kinase C (PKC). Furthermore, this guide will explore its functional roles in significant biological processes, including smooth muscle relaxation, neurite outgrowth, and cancer cell proliferation and migration. Detailed, adaptable experimental protocols are provided to empower researchers to investigate its effects in various cellular and tissue models. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this specific protein kinase inhibitor.

Introduction and Chemical Properties

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, also known as iso-H-7, is a synthetic, cell-permeable compound belonging to the isoquinolinesulfonamide family of serine/threonine kinase inhibitors[1][2][3]. These compounds were among the first rationally designed protein kinase inhibitors and have been instrumental in elucidating the roles of various kinases in cellular signaling pathways[1][4].

The hydrochloride salt form enhances the compound's solubility in aqueous solutions, facilitating its use in a wide range of biological experiments.

Chemical Structure and Properties:

PropertyValue
Chemical Name 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride
Synonyms iso-H-7, 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine hydrochloride
Molecular Formula C₁₄H₁₇N₃O₂S · HCl
Molecular Weight 327.83 g/mol
CAS Number 140663-38-3 (dihydrochloride)
Appearance White to off-white solid
Solubility Soluble in water and DMSO

Mechanism of Action: A Tale of Two Kinases

The primary mechanism of action for isoquinolinesulfonamide-based inhibitors is their competitive binding to the ATP-binding pocket of protein kinases[2][3][4]. The isoquinoline ring mimics the adenine ring of ATP, allowing it to occupy the active site and prevent the phosphorylation of downstream substrates[2][3].

While its isomer, H-7, is well-characterized as a potent inhibitor of Protein Kinase C (PKC)[5], evidence suggests that 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine may exhibit a different selectivity profile. One study on rat satellite cell differentiation indicated that iso-H-7 functions more as a Protein Kinase A (PKA) inhibitor than a PKC inhibitor in that specific biological context. This finding underscores the critical importance of not extrapolating data directly from H-7 to its 3-methyl isomer. It is plausible that the altered position of the methyl group on the piperazine ring subtly changes the conformation of the molecule, leading to differential affinities for the ATP-binding pockets of various kinases.

It is also important to consider its potential effects on other kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK), given that other isoquinolinesulfonamide derivatives are known ROCK inhibitors[6]. However, specific inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride against a broad panel of kinases are not extensively documented in publicly available literature. Researchers should, therefore, perform their own kinase profiling to determine its precise selectivity in their experimental system.

Key Biological Functions and Applications

The inhibition of key protein kinases by 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride translates into significant effects on various cellular processes.

Smooth Muscle Relaxation

The contraction of smooth muscle is a tightly regulated process involving calcium-dependent and calcium-independent pathways. The RhoA/ROCK pathway plays a crucial role in calcium sensitization of the contractile apparatus. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and sustained contraction.

By inhibiting ROCK, isoquinolinesulfonamide derivatives can promote smooth muscle relaxation. While direct evidence for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is limited, the known effects of related compounds suggest its potential as a vasodilator and bronchodilator.

Figure 1: Simplified ROCK Signaling in Smooth Muscle Contraction Agonist Agonist (e.g., Norepinephrine) GPCR GPCR Agonist->GPCR RhoA RhoA-GTP GPCR->RhoA ROCK ROCK RhoA->ROCK MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibitor 1-(5-Isoquinolinesulfonyl)- 3-methylpiperazine HCl Inhibitor->ROCK pMLC Phosphorylated Myosin Light Chain (p-MLC) MLCP->pMLC Contraction Smooth Muscle Contraction pMLC->Contraction

Figure 1: Simplified ROCK signaling in smooth muscle contraction.

Neurite Outgrowth and Neuronal Regeneration

Neurite outgrowth is a fundamental process in the development and regeneration of the nervous system. This process is influenced by a delicate balance of growth-promoting and growth-inhibitory signals. The RhoA/ROCK pathway is a key intracellular signaling cascade that mediates the growth-inhibitory effects of several molecules present in the central nervous system, such as myelin-associated inhibitors and chondroitin sulfate proteoglycans. Activation of ROCK leads to the phosphorylation of downstream targets that regulate the actin cytoskeleton, resulting in growth cone collapse and inhibition of neurite extension.

Inhibitors of the ROCK pathway have been shown to promote neurite outgrowth by overcoming these inhibitory signals. While much of this research has utilized other ROCK inhibitors like Y-27632 and Fasudil, the structural similarity of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride suggests it may have similar pro-regenerative effects on neurons.

Figure 2: Role of ROCK Inhibition in Promoting Neurite Outgrowth Inhibitory_Signals Inhibitory Signals (e.g., Myelin) RhoA RhoA-GTP Inhibitory_Signals->RhoA ROCK ROCK RhoA->ROCK Cytoskeleton Actin Cytoskeleton Reorganization ROCK->Cytoskeleton Growth_Cone_Collapse Growth Cone Collapse Inhibitor 1-(5-Isoquinolinesulfonyl)- 3-methylpiperazine HCl Inhibitor->ROCK Neurite_Outgrowth Neurite Outgrowth Inhibitor->Neurite_Outgrowth Cytoskeleton->Growth_Cone_Collapse

Figure 2: Role of ROCK inhibition in promoting neurite outgrowth.

Cancer Biology: Proliferation, Migration, and Apoptosis

Protein kinases are central regulators of cell growth, proliferation, and migration. Dysregulation of kinase activity is a hallmark of many cancers. Both PKC and ROCK are implicated in various aspects of cancer progression. PKC isoforms can have both tumor-promoting and tumor-suppressing roles depending on the cellular context. The ROCK pathway is known to be involved in cancer cell motility, invasion, and metastasis.

Given its inhibitory activity against PKA and potentially PKC and ROCK, 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a valuable tool for investigating the role of these kinases in cancer. Studies with the related compound H-7 have shown that it can reduce the metastatic potential of lung carcinoma cells[7]. Therefore, it is plausible that the 3-methyl isomer could exhibit similar anti-cancer properties by inducing apoptosis or inhibiting cell migration.

Experimental Protocols (Adaptable)

The following protocols are generalized methodologies that can be adapted for the use of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. It is crucial to determine the optimal concentration range and incubation times for your specific cell or tissue type through dose-response experiments.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a framework for determining the IC50 value of the compound against a specific kinase.

Workflow:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Kinase, Substrate, and Inhibitor Solutions B Incubate Kinase and Inhibitor A->B C Initiate Reaction with [γ-³²P]ATP B->C D Incubate at 30°C C->D E Spot Reaction on Phosphocellulose Paper D->E F Wash to Remove Unincorporated ATP E->F G Scintillation Counting F->G H Calculate IC50 G->H

Figure 3: Workflow for an in vitro radiometric kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (e.g., 10 mM in sterile water or DMSO).

    • Perform serial dilutions to obtain a range of working concentrations.

    • Prepare a reaction buffer appropriate for the kinase of interest (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Prepare the kinase and its specific substrate in the reaction buffer.

    • Prepare a solution of [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase, substrate, and varying concentrations of the inhibitor. Include a vehicle control (water or DMSO).

    • Pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

    • Initiate the reaction by adding the [γ-³²P]ATP solution.

    • Incubate for a predetermined time (e.g., 10-30 minutes) at 30°C.

  • Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Neurite Outgrowth Assay

This assay assesses the effect of the compound on promoting neurite extension, particularly in the presence of inhibitory substrates.

Methodology:

  • Cell Culture:

    • Plate primary neurons or a neuronal cell line (e.g., PC-12, SH-SY5Y) on a substrate coated with an inhibitory molecule (e.g., chondroitin sulfate proteoglycans) or on a standard substrate like poly-L-lysine.

    • Allow cells to adhere for several hours.

  • Compound Treatment:

    • Treat the cells with varying concentrations of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. Include a vehicle control.

    • Incubate for 24-72 hours to allow for neurite growth.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block with a suitable blocking buffer (e.g., bovine serum albumin).

    • Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin).

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

Ex Vivo Smooth Muscle Contraction Assay

This protocol uses isolated aortic rings to measure the relaxant effect of the compound on pre-contracted smooth muscle.

Methodology:

  • Tissue Preparation:

    • Isolate the thoracic aorta from a rat or mouse and place it in Krebs-Henseleit buffer.

    • Clean the aorta of surrounding connective tissue and cut it into rings (2-3 mm in width).

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Contraction and Relaxation:

    • Allow the rings to equilibrate under a resting tension.

    • Induce a stable contraction with a contractile agent (e.g., phenylephrine or KCl).

    • Once a plateau is reached, add increasing concentrations of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in a cumulative manner.

    • Record the changes in isometric tension.

  • Data Analysis:

    • Express the relaxation at each concentration as a percentage of the maximal contraction induced by the contractile agent.

    • Plot the percentage of relaxation versus the logarithm of the compound concentration to generate a concentration-response curve and determine the EC50 value.

Cancer Cell Viability and Apoptosis Assay

This protocol assesses the cytotoxic and pro-apoptotic effects of the compound on cancer cell lines.

Methodology:

  • Cell Culture and Treatment:

    • Seed a cancer cell line of interest (e.g., HeLa, MCF-7) in 96-well plates for viability assays or larger plates for apoptosis assays.

    • Treat the cells with a range of concentrations of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride for 24-72 hours.

  • Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Apoptosis (Annexin V/Propidium Iodide Staining):

    • Harvest the cells (including floating cells).

    • Wash the cells with PBS and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a valuable research tool for investigating the roles of protein kinases in a multitude of biological processes. While its precise kinase selectivity profile requires further characterization, its demonstrated and potential effects on smooth muscle tone, neuronal regeneration, and cancer cell biology make it a compound of significant interest. Future research should focus on comprehensive kinase profiling to elucidate its specific targets and off-target effects. Furthermore, in vivo studies are warranted to validate the promising in vitro findings and to explore its therapeutic potential. As our understanding of the complex signaling networks governed by protein kinases continues to grow, compounds like 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride will remain indispensable for dissecting these pathways and identifying novel therapeutic strategies.

References

  • Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041. [Link]

  • Taylor, S. S., & Kornev, A. P. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(46), 3470–3484. [Link]

  • Xu, R. M., Carmel, G., Kuret, J., & Cheng, X. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences of the United States of America, 93(13), 6308–6313. [Link]

  • Uings, I. J., & Gizzi, C. (2002). Rho-kinase inhibitors as therapeutics. Current Opinion in Drug Discovery & Development, 5(5), 630-638.
  • Engh, R. A., & Bossemeyer, D. (1996). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 93(13), 6308-6313. [Link]

  • Kawamoto, S., & Hidaka, H. (1984). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) is a selective inhibitor of protein kinase C in rabbit platelets. Biochemical and Biophysical Research Communications, 125(1), 258–264. [Link]

  • PubChem. (n.d.). 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine. Retrieved January 12, 2026, from [Link]

  • Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved January 12, 2026, from [Link]

  • Molecular Devices. (n.d.). Neurite Outgrowth, Neurotoxicity. Retrieved January 12, 2026, from [Link]

  • Worsley, C. M., Veale, R. B., & Mayne, E. S. (2022). Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay. PloS one, 17(6), e0270599. [Link]

  • Lee, Y. J., & Corry, P. M. (1994). Differential effect of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) on alpha B-crystallin and hsp70 gene expression in murine cell lines. Journal of cellular physiology, 159(2), 307–314. [Link]

  • Roma, M. G., Carreras, M. C., & Ferreiro, J. A. (1999). The protein kinase inhibitor 1-(5-isoquinolinylsulfonyl)-2-methyl-piperzine (H-7) prevents and reverses Ca(2+)-mediated injury in isolated rat hepatocyte couplets. Toxicology and applied pharmacology, 161(2), 192–201. [Link]

  • Sugden, D., & Klein, D. C. (1988). A protein kinase C inhibitor, 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H7), on protein kinase C activity and adrenergic stimulation of cAMP and cGMP in rat pinealocytes. Biochemical pharmacology, 37(5), 959–964. [Link]

  • Chen, Z., Xu, Y., & Ji, Q. (2017). [Effect of PKC inhibition on cell migration and invasion of oral squamous cell carcinoma].
  • Sola, F., Marco, E., Carretero, O., & Garcia-Sacristan, A. (1995). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. General pharmacology, 26(7), 1599–1605. [Link]

  • Lee, Y. J., Hou, Z. Z., Curetty, L., & Corry, P. M. (1992). Effects of protein kinase inhibitor, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on beta-2 adrenergic receptor activation and desensitization in intact human lymphocytes. Biochemical pharmacology, 43(6), 1337–1346. [Link]

Sources

Foundational

Safety and handling information for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

An In-depth Technical Guide to the Safe Handling of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide has been compiled fro...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide has been compiled from publicly available safety data for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine and its close structural analogs, including the dihydrochloride salt and 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride. A specific Safety Data Sheet (SDS) for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride was not located; therefore, this information should be used as a guideline with the understanding that the properties of the exact compound may vary. Always consult the most current SDS provided by your supplier and adhere to your institution's safety protocols.

Section 1: Compound Profile and Hazard Identification

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a chemical compound used in laboratory research. Understanding its chemical properties is foundational to its safe handling. While specific data for the monohydrochloride is limited, information from its free base and related salts provides a strong basis for a comprehensive safety profile.

Chemical Identity:

Compound Name1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride
Synonyms Iso-H-7 Hydrochloride
Molecular Formula C₁₄H₁₈ClN₃O₂S
Molecular Weight 327.83 g/mol (hydrochloride)
CAS Number Not explicitly found for the monohydrochloride. Free base: 84477-73-6[1]. Dihydrochloride: 140663-38-3[2].

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of the closely related analog, 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride, the following hazards are anticipated[3]:

Anticipated GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[3]
Eye Irritation2AH319: Causes serious eye irritation[3]
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation[3]

Signal Word: Warning [3]

Pictograms:



Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is critical. This involves engineering controls, administrative controls, and Personal Protective Equipment (PPE).

Engineering Controls

The primary line of defense is to handle the compound in a controlled environment to minimize dust and aerosol generation.

  • Ventilation: Use only in a well-ventilated area. For weighing and preparing solutions, a chemical fume hood is mandatory[3].

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation[4].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to prevent direct contact with the chemical.

PPE TypeSpecificationsRationale
Eye/Face Protection Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.Protects against splashes and airborne particles that can cause serious eye irritation[4].
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.Prevents skin irritation upon contact[3].
Skin and Body Protection A lab coat or other protective clothing to prevent skin exposure.Minimizes the risk of skin contact[3].
Respiratory Protection For operations that may generate significant dust, a NIOSH/MSHA-approved respirator (such as a type N95) should be used.Prevents respiratory tract irritation from inhalation of the powder[3].

PPE Selection Workflow:

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Experimental Procedure DustGen Potential for Dust/Aerosol Generation? Start->DustGen SplashRisk Risk of Splash? DustGen->SplashRisk No Respirator Add N95 Respirator DustGen->Respirator Yes BasePPE Standard Lab Attire: Lab Coat, Gloves, Safety Goggles SplashRisk->BasePPE No FaceShield Upgrade to Face Shield SplashRisk->FaceShield Yes Respirator->SplashRisk

Caption: PPE selection based on risk assessment.

Section 3: Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling
  • Avoid all personal contact, including inhalation of dust[5].

  • Minimize dust generation and accumulation[3].

  • Use non-sparking tools and ground/bond container and receiving equipment to prevent static discharge[6].

  • Wash hands thoroughly after handling[3].

  • Do not eat, drink, or smoke in the handling area[3].

Storage
  • Store in a tightly-closed container when not in use[3].

  • Keep in a cool, dry, and well-ventilated place[3][4]. Recommended storage temperature is 2-8°C.

  • Store away from incompatible materials such as strong oxidizing agents and acids[6][7].

  • The compound may be hygroscopic and sensitive to moisture, so storage under an inert atmosphere may be advisable for long-term stability[6].

Section 4: First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor[3]. If not breathing, give artificial respiration[3].
Skin Contact Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse[3].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[3].
Ingestion Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately[4][8].
Spill Response Protocol

Spill Response Workflow:

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Don Appropriate PPE (Respirator, Goggles, Gloves, Lab Coat) Ventilate->PPE Contain Contain Spill with Inert Material (e.g., sand, vermiculite) PPE->Contain Collect Sweep or Vacuum Spill into a Labeled Disposal Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional and Local Regulations Decontaminate->Dispose

Caption: Step-by-step spill response workflow.

Section 5: Toxicological and Physical Properties

A comprehensive understanding of the toxicological and physical properties is essential for risk assessment. Note that much of this data is extrapolated from closely related piperazine compounds.

Toxicological Summary:

EffectDescription
Acute Effects May cause irritation to the skin, eyes, and respiratory system[3]. Ingestion of related compounds can cause burns to the mouth and gastrointestinal tract.
Chronic Effects The toxicological properties have not been fully investigated[7]. Prolonged or repeated exposure should be avoided.
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA[3].

Physical and Chemical Properties:

PropertyValue
Appearance Solid powder
Flash Point Not applicable
Solubility Likely soluble in water[9]

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

  • Waste Disposal: Dispose of contents/container to an approved waste disposal plant[3].

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.

References

  • ChemTik. (n.d.). Isoquinoline Products. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methylpiperazine. PubChem Compound Database. Retrieved from [Link]

  • S D Fine-Chem Limited. (n.d.). N-Methylpiperazine Safety Data Sheet. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in Cell Culture

Introduction: A Tool for Dissecting Cellular Mechanics 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a small molecule inhibitor belonging to the isoquinolinesulfonamide family. While less common than its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tool for Dissecting Cellular Mechanics

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a small molecule inhibitor belonging to the isoquinolinesulfonamide family. While less common than its famous analogs H-7 and Fasudil, it functions as a potent tool for investigating fundamental cellular processes. This compound and its relatives are primarily known as inhibitors of serine/threonine kinases, most notably Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] The ROCK signaling pathway is a master regulator of the actin cytoskeleton.[4][5] Consequently, its inhibition allows researchers to precisely modulate and study a host of cellular behaviors, including adhesion, migration, contraction, and apoptosis.[1][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in cell culture. The protocols are grounded in established methodologies for widely-used ROCK inhibitors like Y-27632 and Fasudil, providing a robust framework for experimental success.[8][9][10]

Mechanism of Action: Intercepting the Signal for Contraction

The primary target of this class of inhibitors is the Rho-associated kinase (ROCK). ROCK is a key downstream effector of the small GTPase, RhoA.[7][11] When activated by upstream signals, RhoA-GTP binds to and activates ROCK.[11] ROCK, in turn, phosphorylates multiple substrates that lead to increased actomyosin contractility. A primary mechanism involves the phosphorylation and inhibition of Myosin Phosphatase Target Subunit 1 (MYPT1), which inactivates myosin light chain (MLC) phosphatase.[5][11] This shifts the balance towards MLC phosphorylation, promoting actin-myosin interaction and the formation of stress fibers and focal adhesions.[4]

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride acts as an ATP-competitive inhibitor at the kinase domain of ROCK, preventing the phosphorylation of its downstream targets and effectively relaxing the cell's cytoskeleton.[5][10]

ROCK_Pathway upstream Upstream Signals (e.g., GPCRs, Growth Factors) RhoA_GDP RhoA-GDP (Inactive) upstream->RhoA_GDP GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP/GDP Exchange ROCK ROCK RhoA_GTP->ROCK Activates MYPT1_active MLC Phosphatase (Active) ROCK->MYPT1_active Phosphorylates MYPT1_inactive p-MLC Phosphatase (Inactive) MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates (Directly & Indirectly) Inhibitor 1-(5-Isoquinolinesulfonyl) -3-methylpiperazine HCl Inhibitor->ROCK Inhibits pMLC p-MLC MYPT1_active->pMLC Dephosphorylates MLC->pMLC Contraction Actomyosin Contractility Stress Fibers, Focal Adhesions pMLC->Contraction

Caption: The RhoA/ROCK signaling pathway and the point of inhibition.

Quantitative Data & Storage

Proper handling and storage are paramount for maintaining the inhibitor's efficacy. The dihydrochloride salt form generally confers better water solubility compared to the free base.[3]

PropertyValueSource
Molecular Formula C₁₄H₁₉Cl₂N₃O₂S[3]
Molecular Weight 364.29 g/mol [3]
Appearance White to off-white powder[12]
Purity ≥98% (HPLC)[3][12]
Recommended Solvent Water, PBS, or DMSO[10]
Storage (Powder) -20°C for up to 3 years[13]
Storage (Stock Solution) -20°C or -80°C for up to 6 months[10][14]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Accurate stock solution preparation is the foundation of reproducible experiments.[15] Given its hydrochloride form, this inhibitor should be soluble in aqueous solutions like sterile water or PBS, which is preferable for many cell culture applications to avoid solvent toxicity.[10]

Materials:

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride powder

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of the inhibitor powder to equilibrate to room temperature before opening to prevent condensation.[16]

  • Weighing: Aseptically weigh the desired amount of powder. To prepare 1 mL of a 10 mM stock solution, you will need 3.64 mg.

  • Dissolution: Add the appropriate volume of sterile water or PBS to the powder. For the 1 mL of 10 mM example, add 1 mL of sterile water.

  • Solubilization: Tightly cap the tube and vortex for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist if needed.[15]

  • Sterilization (Optional): If needed, sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: To avoid freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.[14] Store immediately at -20°C or -80°C.

Protocol 2: Determining the Optimal Working Concentration

The effective concentration of a ROCK inhibitor can vary significantly between cell types and experimental assays. A typical starting range is 1-20 µM.[8][9] A dose-response experiment is crucial to identify the optimal, non-toxic concentration for your specific model.

Procedure:

  • Cell Seeding: Plate your cells at the desired density for your endpoint assay (e.g., viability, morphology, or migration) and allow them to adhere overnight.

  • Prepare Serial Dilutions: On the day of the experiment, thaw an aliquot of your 10 mM stock solution. Prepare a series of working concentrations in pre-warmed complete culture medium. For example: 0.5 µM, 1 µM, 5 µM, 10 µM, and 20 µM.

    • Important: Always include a "vehicle control" containing the same volume of solvent (e.g., water or PBS) as the highest inhibitor concentration.[13]

  • Treatment: Remove the old medium from your cells and replace it with the medium containing the different inhibitor concentrations.

  • Incubation: Incubate the cells for a period relevant to your experiment (e.g., 24 hours for a viability assay or for the duration of a migration assay).

  • Assessment: Evaluate the cells for:

    • Morphological Changes: ROCK inhibition often causes cells to lose stress fibers, adopt a more rounded or stellate shape, and reduce focal adhesions.

    • Viability/Toxicity: Use an appropriate assay (e.g., MTT, PrestoBlue™, or live/dead staining) to determine the highest concentration that does not induce significant cell death.

    • Target Effect: Assess the desired biological outcome (e.g., inhibition of migration, enhanced survival after dissociation). The optimal concentration is typically the lowest dose that gives a maximal biological effect with minimal toxicity.

Application Example: In Vitro Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study collective cell migration.[17] ROCK inhibitors can have varied, cell-type-dependent effects on this process, sometimes accelerating closure by altering adhesion dynamics or inhibiting it by disrupting the contractile machinery needed for movement.[18][19]

Workflow A 1. Seed Cells to Confluence (e.g., in a 24-well plate) B 2. Create a Linear Scratch (Use a p200 pipette tip) A->B C 3. Wash with PBS (Remove detached cells) B->C D 4. Add Treatment Media (Vehicle vs. Inhibitor) C->D E 5. Image at T=0 (Acquire baseline images) D->E F 6. Incubate (e.g., 12-24 hours at 37°C, 5% CO₂) E->F G 7. Image at T=X (Acquire final images) F->G H 8. Analyze Wound Area (Quantify % closure) G->H

Caption: General workflow for a wound healing (scratch) assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a multi-well plate (e.g., 24-well) and grow them until they form a fully confluent monolayer.[17]

  • Scratch Creation: Using a sterile p200 pipette tip, create a straight "wound" through the center of the monolayer. Apply firm, consistent pressure to ensure a clean, cell-free gap.[19]

  • Washing: Gently wash the wells twice with sterile PBS to remove dislodged cells and debris.

  • Treatment: Replace the PBS with fresh, pre-warmed culture medium containing either the vehicle control or the pre-determined optimal concentration of the ROCK inhibitor.

  • Imaging (T=0): Immediately place the plate on an inverted microscope and capture images of the wound at defined points. Marking the plate can help relocate the same fields for later imaging.[17]

  • Incubation: Return the plate to the incubator and allow the cells to migrate into the gap for a suitable duration (typically 8-48 hours, depending on the cell type's migration speed).

  • Final Imaging (T=X): At the end of the incubation period, capture images of the same wound areas recorded at T=0.

  • Analysis: Quantify the area of the cell-free gap at both time points using software like ImageJ. The percentage of wound closure can be calculated to compare the migration rate between control and treated samples.[18]

References

  • Benchchem. (n.d.). Application Note: Preparation of Stock Solutions for the Kinase Inhibitor CK-119.
  • Lawson, C. D., & Ridley, A. J. (2018). Control of adhesion and protrusion in cell migration by Rho GTPases. PubMed Central.
  • Captivate Bio. (n.d.). Introduction to ROCK inhibitors for hPSC culture.
  • Benchchem. (n.d.). Application Notes and Protocols: Preparing Stock Solutions of TAK1-IN-3.
  • Benchchem. (n.d.). Preparation of ALK5 Inhibitor Stock Solutions for Preclinical Research.
  • Alblas, J., Ulfman, L., Hordijk, P., & Koenderman, L. (2001). Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes. Molecular Biology of the Cell, 12(7), 2137–2145.
  • Vega, F. M., & Ridley, A. J. (2008). Roles of RhoB in cell migration and adhesion. ResearchGate.
  • Yarrow, J. C., Totsukawa, G., & Mitchison, T. J. (2005). High-Throughput Screening Using a Scratch Wound Healing Assay. ResearchGate.
  • Selleck Chemicals. (n.d.). Inhibitor Handling Instructions.
  • Tholpady, S. S., DeGeorge, B. R., Jr, & Campbell, C. A. (2014). The effect of local rho-kinase inhibition on murine wound healing. Annals of Plastic Surgery, 72(6 Suppl 2), S213–S219.
  • Lawson, C., & Ridley, A. J. (2017). Rho GTPases: Masters of cell migration. PubMed Central.
  • Parri, M., & Chiarugi, P. (2010). Dynamic functions of RhoA in tumor cell migration and invasion. PubMed Central.
  • Claassen, D. A., Desler, M. M., & Rizzino, A. (2009). ROCK Inhibition Enhances the Recovery and Growth of Cryopreserved Human Embryonic Stem Cells and Human Induced Pluripotent Stem Cells. PubMed Central.
  • Shapiro, A. (2022). Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate.
  • STEMCELL Technologies. (n.d.). Y-27632.
  • Benchchem. (n.d.). Application Notes and Protocols for the ROCK Inhibitor Y-27632 in Cell Culture Experiments.
  • Wikipedia. (n.d.). Rho kinase inhibitor.
  • Butler, T., & Kandasamy, K. (2014). ROCK inhibition increases rate of myoblast migration during wound repair. ResearchGate.
  • Kono, K., et al. (2015). Inhibition of Rho-associated kinases disturbs the collective cell migration of stratified TE-10 cells. PubMed Central.
  • Abcam. (n.d.). Wound healing assay.
  • Santa Cruz Biotechnology. (n.d.). 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine.
  • Santa Cruz Biotechnology. (n.d.). 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride.
  • Sigma-Aldrich. (n.d.). 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine.

Sources

Application

How to prepare a stock solution of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

Application Note & Protocol Topic: Preparation and Handling of Stock Solutions for the Protein Kinase C Inhibitor, 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Dihydrochloride (Iso-H-7) Abstract This document provides a...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Preparation and Handling of Stock Solutions for the Protein Kinase C Inhibitor, 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Dihydrochloride (Iso-H-7)

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Dihydrochloride, a compound commonly known as Iso-H-7. As a competitive inhibitor of Protein Kinase C (PKC), Iso-H-7 is a critical tool for investigating cellular signaling pathways. Adherence to proper solution preparation protocols is paramount for ensuring experimental reproducibility and data integrity. This guide outlines the scientific basis for procedural choices, detailed step-by-step protocols, safety precautions, and best practices for quality control.

Scientific Background & Compound Profile

Mechanism of Action

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Dihydrochloride (Iso-H-7) is a member of the isoquinolinesulfonamide family of kinase inhibitors. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] While it is a potent inhibitor of PKC, it also exhibits inhibitory activity against other cyclic-nucleotide-dependent protein kinases, a factor that must be considered in experimental design.[3] It is structurally related to, but less potent than, H-7 [1-(5-Isoquinolinesulfonyl)-2-methylpiperazine].[4][5]

The diagram below illustrates the inhibitory action of Iso-H-7 on a typical PKC signaling cascade.

pkc_inhibition ext_signal External Signal (e.g., Growth Factor) receptor Receptor Activation ext_signal->receptor plc Phospholipase C (PLC) receptor->plc dag Diacylglycerol (DAG) plc->dag pkc_inactive Inactive PKC dag->pkc_inactive + Ca²⁺ pkc_active Active PKC pkc_inactive->pkc_active substrate Substrate Protein pkc_active->substrate Phosphorylation adp ADP pkc_active->adp p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response p_substrate->response iso_h7 Iso-H-7 iso_h7->pkc_active Inhibition atp ATP atp->pkc_active

Caption: Inhibition of the PKC signaling pathway by Iso-H-7.

Compound Profile

It is critical to distinguish between the base compound and its hydrochloride salts, as this significantly impacts molecular weight and subsequent calculations. The dihydrochloride form is commonly supplied for research purposes.

PropertyValueSource
Chemical Name 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Dihydrochloride[1][3]
Common Name Iso-H-7[1][3]
CAS Number 140663-38-3[1][3]
Molecular Formula C₁₄H₁₉Cl₂N₃O₂S[1]
Molecular Weight 364.29 g/mol [1]
Appearance White Crystalline Solid[3]
Purity Typically ≥98% (HPLC)[1]
Storage (Solid) 2-8°C, desiccate[3]

Note: Always verify the molecular weight using the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using.

Materials and Equipment

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Dihydrochloride (powder form)

  • High-purity, anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water (for aqueous preparations, if desired)

  • Analytical balance (readable to at least 0.1 mg)

  • Calibrated micropipettes (P1000, P200, P20) and sterile tips

  • Sterile conical tubes (e.g., 1.5 mL, 15 mL)

  • Sterile, amber or opaque microcentrifuge tubes for aliquots

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

  • Chemical fume hood or powder containment hood

Safety Precautions

This compound is classified as an irritant. Adherence to safety protocols is mandatory to minimize exposure risk.

  • Handling: Always handle the solid powder and concentrated stock solutions inside a chemical fume hood.

  • PPE: Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[6]

  • Inhalation: Avoid inhaling the powder. Use of a dust mask (e.g., N95) is recommended when weighing the solid.[3]

  • Contact: Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water and seek medical advice.[3]

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for cell culture experiments. The principles can be adapted for different concentrations and volumes.

Workflow Overview

protocol_workflow start Start calc Step 1: Calculate Mass (Target: 10 mM in 1 mL) start->calc weigh Step 2: Weigh Compound (3.64 mg) calc->weigh transfer Step 3: Transfer Powder to Sterile Tube weigh->transfer add_solvent Step 4: Add Solvent (1 mL DMSO) transfer->add_solvent dissolve Step 5: Dissolve Completely (Vortex/Warm) add_solvent->dissolve aliquot Step 6: Aliquot Solution (e.g., 20 µL portions) dissolve->aliquot store Step 7: Store Aliquots (-20°C or -80°C) aliquot->store end End store->end

Caption: Step-by-step workflow for preparing Iso-H-7 stock solution.

Step-by-Step Methodology

1. Calculation of Required Mass: The fundamental principle is to calculate the mass of the solute needed to achieve the desired molar concentration in a specific volume.

  • Formula: Mass (mg) = Concentration (mM) × Volume (mL) × Molecular Weight ( g/mol )

  • Example Calculation (for 10 mM in 1 mL):

    • Mass (mg) = 10 mM × 1 mL × 364.29 g/mol

    • Mass (mg) = 3.64 mg

2. Weighing the Compound:

  • Place a clean weigh boat or microcentrifuge tube on the analytical balance and tare it.

  • Inside a fume hood, carefully weigh out 3.64 mg of Iso-H-7 powder.

    • Expert Insight: For weighing small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 10-20 mg), dissolve it in a larger volume, and then perform a serial dilution. However, for direct preparation, weighing the exact amount is acceptable if the balance has sufficient precision.

3. Dissolution:

  • Carefully transfer the weighed powder into a sterile 1.5 mL conical tube.

  • Add 1 mL of high-purity, anhydrous DMSO to the tube.

    • Causality: DMSO is the recommended solvent as many kinase inhibitors exhibit high solubility and stability in it.[3] Anhydrous grade is crucial to prevent hydrolysis of the compound over time.

  • Cap the tube securely and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates.

    • Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Do not overheat.

4. Aliquoting and Storage:

  • To preserve the integrity of the stock solution, it is essential to avoid repeated freeze-thaw cycles.

  • Dispense the 10 mM stock solution into small-volume, single-use aliquots (e.g., 10-50 µL) in sterile, opaque microcentrifuge tubes.

    • Expert Insight: Using opaque or amber tubes protects the compound from potential light-induced degradation during storage and handling.

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

5. Long-Term Storage:

  • Store the aliquots at -20°C for short-to-medium-term storage (weeks to months) or at -80°C for long-term storage (months to years). Before use, thaw an aliquot at room temperature and centrifuge it briefly to collect the contents at the bottom of the tube.

Quality Control and Best Practices

  • Solubility Check: Before preparing a large volume, it is prudent to test the solubility of a small amount of the compound in the chosen solvent to ensure it meets expectations.

  • Solvent Purity: Always use high-purity, anhydrous, and sterile solvents to prevent contamination and compound degradation.

  • Working Dilutions: Prepare fresh working dilutions from the frozen stock solution for each experiment. Do not store dilute aqueous solutions for extended periods, as the compound's stability in aqueous media may be limited.

  • Documentation: Maintain a detailed log of stock solution preparation, including the lot number of the compound, the final concentration, the date, and the preparer's initials.

References

  • PubChem. (n.d.). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride. Retrieved from [Link]

  • Universitas Brawijaya. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • PubChem. (n.d.). 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE Monograph. Retrieved from [Link]

  • PubMed. (1998). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. Retrieved from [Link]

  • ResearchGate. (2016). How do I prepare an n-methylpiperazine buffer?. Retrieved from [Link]

  • MDPI. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Retrieved from [Link]

  • MDPI. (2022). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Retrieved from [Link]

Sources

Method

Applications of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in cancer research.

An In-Depth Technical Guide to the Applications of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride in Cancer Research Introduction: Navigating the Isoquinolinesulfonamide Landscape 1-(5-Isoquinolinesulfonyl)-...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride in Cancer Research

Introduction: Navigating the Isoquinolinesulfonamide Landscape

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a chemical compound belonging to the isoquinolinesulfonamide family, a class of molecules known for their activity as protein kinase inhibitors. Within this family, it is a structural isomer of the far more extensively studied compound, 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine, commonly known as H-7. It is critical for researchers to recognize this distinction. Early comparative studies have indicated that the 3-methylpiperazine isomer is a less potent inhibitor of Protein Kinase C (PKC) than H-7[1].

Due to the limited volume of published research specifically investigating the 3-methylpiperazine variant in cancer, this guide will leverage the substantial body of work on its analogue, H-7, to establish a foundational understanding of its potential mechanisms and applications. The principles, pathways, and protocols detailed herein are derived from research on H-7 and related compounds and are presented as a predictive framework for designing experiments with 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. Researchers should anticipate the need for higher concentrations and must perform rigorous dose-response characterization to account for its potentially lower potency.

Part 1: Mechanistic Profile and Core Signaling Pathways

The anticancer potential of isoquinolinesulfonamides stems from their ability to compete with ATP at the catalytic domain of serine/threonine kinases, thereby inhibiting the phosphorylation of downstream substrates involved in cancer progression.

Primary Target Family: Protein Kinase C (PKC)

The PKC family of kinases are crucial signaling hubs that regulate a wide array of cellular processes, including proliferation, differentiation, apoptosis, and motility. In many cancers, PKC signaling is dysregulated. H-7 is a well-characterized, potent inhibitor of PKC[2][3]. It has been shown to suppress phorbol ester-induced differentiation in human promyelocytic leukemia (HL-60) cells, a process heavily dependent on PKC activation[4]. By inhibiting PKC, the compound can disrupt the signaling cascades that drive malignant phenotypes.

Secondary Target Family: Rho-Associated Kinase (ROCK)

The isoquinolinesulfonamide scaffold also confers inhibitory activity against other kinases, including Rho-associated coiled-coil containing protein kinase (ROCK). The Rho/ROCK pathway is a central regulator of the actin cytoskeleton and is deeply implicated in cancer cell invasion, metastasis, and proliferation[5]. While other compounds like Fasudil (HA-1077) are more specific ROCK inhibitors, the potential for dual PKC/ROCK inhibition by this class of compounds makes them interesting tools for studying cancer cell motility and the tumor microenvironment.

Compound 1-(5-Isoquinolinesulfonyl)- 3-methylpiperazine HCl (Predicted Action) PKC Protein Kinase C (PKC) Compound->PKC Inhibits ROCK Rho-Associated Kinase (ROCK) Compound->ROCK Inhibits (Potential) Proliferation Cell Proliferation & Survival PKC->Proliferation Promotes GeneExpression Stress-Response Gene Expression (e.g., HSPs) PKC->GeneExpression Regulates Differentiation Cellular Differentiation PKC->Differentiation Regulates Metastasis Metastasis (Migration & Invasion) ROCK->Metastasis Promotes

Caption: Predicted inhibitory action on core cancer signaling pathways.

Part 2: Key Applications in Cancer Research (Inferred from H-7 Studies)

Based on the known activities of its 2-methyl isomer, H-7, 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride can be explored in several key areas of cancer biology.

Application 1: Inhibition of Metastasis and Tumor Progression

Metastasis is the primary cause of cancer-related mortality. The Rho/ROCK pathway is a key driver of the changes in cell adhesion and motility required for metastasis[5]. Research on H-7 in a Lewis lung carcinoma model demonstrated a significant reduction in the number of lung metastases following treatment. The proposed mechanism involved the inhibition of protein kinases that trigger immunosuppressive pathways, thereby enhancing the host's anti-tumor immune response[6]. This suggests a potential dual role in directly inhibiting cancer cell motility and modulating the tumor microenvironment.

Application 2: Modulation of the Cellular Stress Response

Cancer cells often upregulate heat shock proteins (HSPs) to survive stressful conditions, including those induced by therapies. HSPs act as molecular chaperones, and their inhibition can render cancer cells more vulnerable to treatment. Studies have shown that H-7 effectively suppresses the accumulation of HSP70, HSP28, and alpha B-crystallin mRNA and protein in various cell lines[2][7]. This effect is linked to the inhibition of PKC, which is involved in regulating the transcription of heat shock genes[2]. Therefore, this compound could be used to study mechanisms of therapy resistance and as a potential chemosensitizer or thermosensitizer.

Data Summary Table: Key Findings for the Analogue H-7
Model SystemCompoundKey FindingImplication for Cancer ResearchReference
Lewis Lung Carcinoma (in vivo)H-7Significantly reduced the number of lung metastases.Potential anti-metastatic agent; role in immuno-oncology.[6]
Human Colon Carcinoma HT-29 CellsH-7Suppressed expression of HSP70 and HSP28 mRNA and protein.Tool for studying stress response; potential thermosensitizer.[2]
Human Promyelocytic Leukemia HL-60H-7Inhibited TPA-induced differentiation into macrophages.Tool to dissect PKC's role in hematopoietic differentiation.[4]
Murine 3T3 CellsH-7Differentially suppressed alpha B-crystallin and hsp70 gene expression.Investigating transcriptional regulation by PKC.[7]

Part 3: Experimental Protocols and Methodologies

The following are generalized protocols that serve as a starting point for investigating the effects of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. Crucially, initial experiments must include a comprehensive dose-response analysis to determine the optimal working concentration and IC50 value for each specific cell line.

Start Select Cancer Cell Line Protocol1 Protocol 1: Cell Viability Assay (Determine IC50) Start->Protocol1 Initial Screening Protocol2 Protocol 2: Western Blot (Confirm Target Inhibition) Protocol1->Protocol2 Using IC50 Dose Protocol3 Protocol 3: Functional Assays (Migration, Invasion, etc.) Protocol2->Protocol3 Validate Mechanism Analysis Data Analysis & Mechanistic Insights Protocol3->Analysis

Caption: A typical experimental workflow for characterizing a kinase inhibitor.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This assay determines the concentration of the compound that inhibits cell metabolic activity by 50% (IC50), providing a measure of cytotoxicity or cytostatic effects.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM + 10% FBS)[8]

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride

  • Sterile DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator[8].

  • Compound Preparation: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10-50 mM). Create a series of dilutions in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound dilutions (and a vehicle control with DMSO only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for Phospho-Protein Inhibition

This protocol assesses whether the compound inhibits the phosphorylation of a known downstream target of PKC or ROCK, providing direct evidence of target engagement in a cellular context.

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-MARCKS, anti-total-MARCKS)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at a concentration around the predetermined IC50 for a short duration (e.g., 30-120 minutes). Include a vehicle control.

  • Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add loading buffer, and separate the proteins by size on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific binding. Incubate with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein or a housekeeping protein like GAPDH.

Protocol 3: Transwell Migration Assay

This assay evaluates the effect of the compound on cancer cell motility, a key process in metastasis.

Materials:

  • 24-well plate with Transwell inserts (e.g., 8 µm pore size)

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., Crystal Violet)

Procedure:

  • Cell Preparation: Culture cells to sub-confluency. Starve the cells in serum-free medium for 6-24 hours before the assay.

  • Assay Setup: Place 500-700 µL of complete medium (chemoattractant) in the lower chamber of the 24-well plate.

  • Cell Seeding: Resuspend the starved cells in serum-free medium containing the desired concentration of the compound (or vehicle control). Seed a specific number of cells (e.g., 50,000) into the upper Transwell insert.

  • Incubation: Incubate the plate for a period that allows for migration but not proliferation (e.g., 12-24 hours).

  • Fix and Stain: After incubation, remove the inserts. Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane. Fix the migrated cells on the bottom surface with methanol, then stain with Crystal Violet.

  • Quantification: Wash the inserts and allow them to dry. Count the number of stained, migrated cells in several representative fields of view under a microscope. Alternatively, the dye can be eluted and quantified using a plate reader.

Part 4: Scientific Integrity and Future Directions

Trustworthiness and Self-Validation: Results should be reproducible. Key experiments like IC50 determination should be repeated across multiple biological replicates. Any mechanistic claim, such as the inhibition of a specific pathway, must be validated by observing the expected downstream functional consequence (e.g., linking phospho-protein reduction to decreased cell migration).

Authoritative Grounding and Future Research: While this guide provides a framework based on an analogous compound, it is imperative to build a specific evidence base for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

  • Kinase Profiling: An essential next step is to perform a comprehensive kinase profiling assay to determine the compound's selectivity and identify its full range of targets.

  • Tumor Microenvironment (TME) Studies: The TME plays a critical role in cancer progression and drug resistance[9][10]. Future studies should explore the compound's effects on other cells within the TME, such as cancer-associated fibroblasts (CAFs) and immune cells, as PKC and ROCK signaling are vital in these cell types as well.

  • In Vivo Models: Promising in vitro results must be validated in preclinical in vivo cancer models to assess efficacy, pharmacokinetics, and potential toxicity.

By applying these rigorous principles and protocols, researchers can effectively investigate the potential of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride as a tool for cancer research and a candidate for further therapeutic development.

References

  • Speroni, E. et al. (1998). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed. [Link]

  • Lee, Y. J. et al. (1994). Effect of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) on HSP70 and HSP28 gene expression and thermotolerance development in human colon carcinoma cells. Biochemical Pharmacology. [Link]

  • Sasaki, Y. et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. Pharmacology & Therapeutics. [Link]

  • Liu, S. et al. (2015). Novel Insights into the Roles of Rho Kinase in Cancer. Journal of Cancer Research and Treatment. [Link]

  • Mouse Metabolic Phenotyping Centers. Basic Adipocyte Culture Protocol. MMPC.org. [Link]

  • de Farias, T. C. et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. PubMed Central. [Link]

  • Lee, Y. J. et al. (1993). Differential effect of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) on alpha B-crystallin and hsp70 gene expression in murine cell lines. Journal of Cellular Physiology. [Link]

  • Yilmaz-Geler, S. et al. (2024). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PubMed Central. [Link]

  • Nisticò, C. et al. (2023). Tumor Niche Influences the Activity and Delivery of Anticancer Drugs: Pharmacology Meets Chemistry. MDPI. [Link]

  • Nishikawa, M. et al. (1986). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine(H-7), a Potent Inhibitor of Protein Kinases, Inhibits the Differentiation of HL-60 Cells Induced by Phorbol Diester. Life Sciences. [Link]

  • Geraghty, R. J. et al. (2021). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]

  • Singh, M. et al. (2020). Tumour Microenvironment Stress Promotes the Development of Drug Resistance. MDPI. [Link]

  • PubChem. 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine. [Link]

  • Freshney, R. I. (2005). Basic Cell Culture Protocols. Stem Cell 8. [Link]

  • Staniszewska, M. et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Felip, E. et al. (2024). The Impact of the Tumor Microenvironment on the Effect of IL-1β Blockade in NSCLC: Biomarker Analyses from CANOPY-1 and CANOPY-N Trials. PubMed. [Link]

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Application

Application Notes & Protocols: Investigating Myeloid Differentiation in HL-60 Cells Using the Protein Kinase Inhibitor Iso-H-7

Introduction: A Versatile Model for Myeloid Hematopoiesis The human promyelocytic leukemia cell line, HL-60, stands as a cornerstone model in hematology and oncology research.[1][2] Derived from a patient with acute prom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Model for Myeloid Hematopoiesis

The human promyelocytic leukemia cell line, HL-60, stands as a cornerstone model in hematology and oncology research.[1][2] Derived from a patient with acute promyelocytic leukemia, these cells are predominantly arrested at the promyelocyte stage but retain the remarkable capacity to differentiate into mature myeloid cells, such as granulocytes and monocytes/macrophages.[3] This plasticity makes the HL-60 line an invaluable in vitro system for dissecting the complex molecular machinery that governs myeloid differentiation.

While standard inducers like dimethyl sulfoxide (DMSO) and all-trans retinoic acid (ATRA) are widely used to trigger granulocytic differentiation, they activate a broad spectrum of cellular responses.[2][3][4][5][6][7][8][9] To gain a more granular understanding of the specific signaling pathways involved, researchers increasingly turn to small molecule inhibitors that target key regulatory nodes. This guide focuses on the application of Iso-H-7, a cell-permeable protein kinase inhibitor, to probe the signaling cascades that drive differentiation in HL-60 cells. We provide a framework for using Iso-H-7 not just to induce differentiation, but to understand the underlying causal mechanisms, complete with validated protocols for execution and assessment.

The Mechanistic Rationale: Targeting Key Kinase Pathways

Cellular fate decisions, including proliferation and differentiation, are orchestrated by intricate signaling networks heavily reliant on protein kinases. Iso-H-7 is a derivative of H-7, a compound known to be a potent inhibitor of several kinases, most notably Protein Kinase C (PKC) and cAMP-dependent Protein Kinase (PKA).[10][11][12] By inhibiting these enzymes, Iso-H-7 can modulate downstream signaling events that are critical for maintaining the proliferative state of leukemia cells.

The prevailing hypothesis is that the induction of differentiation by compounds like Iso-H-7 stems from their ability to shift the balance away from proliferation and towards cell cycle arrest and maturation. Inhibition of PKA or PKC can influence the activity of transcription factors that regulate the expression of genes essential for the myeloid phenotype. For instance, studies suggest that a reduction in PKA activity can lead to an increase in the expression of master regulatory genes like myogenin in other cell types, a principle that can be extended to myeloid transcription factors in HL-60 cells.[10] The use of Iso-H-7 allows for a targeted investigation of these pathways, providing clarity on their specific roles in myeloid development.

Proposed Signaling Pathway of Iso-H-7 in HL-60 Differentiation cluster_membrane cluster_cytoplasm cluster_nucleus cluster_output Receptor Receptor PKA Protein Kinase A (PKA) (Active) Receptor->PKA Activates PKC Protein Kinase C (PKC) (Active) Receptor->PKC Activates IsoH7 Iso-H-7 IsoH7->PKA Inhibits IsoH7->PKC Inhibits Downstream Downstream Effectors (Proliferation Signals) PKA->Downstream Phosphorylates PKC->Downstream Phosphorylates TF Transcription Factors Downstream->TF Inhibits Differentiation Pathways Gene_Prolif Proliferation Genes (e.g., c-Myc) TF->Gene_Prolif Activates Gene_Diff Differentiation Genes (e.g., CD11b) TF->Gene_Diff Represses Proliferation Proliferation (Blocked) Gene_Prolif->Proliferation Differentiation Myeloid Differentiation (Induced) Gene_Diff->Differentiation

Caption: Proposed mechanism of Iso-H-7 in HL-60 cells.

Experimental Workflow: A Validated Approach

This section provides a comprehensive, multi-faceted protocol to induce and validate the differentiation of HL-60 cells using Iso-H-7. The workflow is designed as a self-validating system, integrating morphological, functional, and molecular assays to build a robust body of evidence.

Experimental Workflow for Iso-H-7 Induced Differentiation cluster_assays Differentiation Assessment Start Start: Culture HL-60 Cells (Low Passage, Exponential Growth) Seed Seed Cells at 2.5 x 10^5 cells/mL Start->Seed Treat Treat with Iso-H-7 (Dose-Response) and Vehicle Control Seed->Treat Incubate Incubate for 1-5 Days (Time-Course) Treat->Incubate Harvest Harvest Cells at Each Time Point Incubate->Harvest Morphology Assay 1: Morphological Analysis (Wright-Giemsa Stain) Harvest->Morphology Function Assay 2: Functional Maturation (NBT Reduction) Harvest->Function Markers Assay 3: Surface Marker Expression (Flow Cytometry) Harvest->Markers CellCycle Assay 4: Cell Cycle Arrest (PI Staining) Harvest->CellCycle Analysis Data Analysis & Interpretation Morphology->Analysis Function->Analysis Markers->Analysis CellCycle->Analysis

Caption: A comprehensive workflow from cell culture to data analysis.

Part 1: Cell Culture and Differentiation Induction

Materials
  • HL-60 cells (ATCC® CCL-240™)

  • RPMI-1640 Medium (with L-glutamine and 25 mM HEPES)

  • Fetal Bovine Serum (FBS), Heat-Inactivated

  • Penicillin-Streptomycin Solution (100X)

  • Iso-H-7 (prepare a 10 mM stock solution in sterile DMSO)[11]

  • DMSO (Vehicle Control)

  • Trypan Blue Stain

  • Sterile tissue culture flasks (T-25 or T-75) and centrifuge tubes

Protocol: HL-60 Cell Maintenance
  • Culture Medium: Prepare complete RPMI medium by supplementing RPMI-1640 with 15% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Culture: Culture HL-60 cells in suspension in T-75 flasks at 37°C in a humidified 5% CO₂ incubator.[7]

  • Passaging: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Passage cells every 2-3 days by centrifuging at 200 x g for 5 minutes, removing the old medium, and resuspending the cell pellet in fresh, pre-warmed complete medium to a density of 2 x 10⁵ cells/mL.

  • Quality Control: Regularly check cell viability using Trypan Blue exclusion (>95% viability required). For consistent differentiation, use cells that are in the exponential growth phase and have undergone fewer than 20 passages.[5]

Protocol: Induction of Differentiation with Iso-H-7
  • Cell Seeding: The day before induction, seed HL-60 cells at a density of 2.5 x 10⁵ cells/mL in fresh complete medium in appropriate culture vessels (e.g., 6-well plates or T-25 flasks).[13]

  • Treatment Preparation: Prepare serial dilutions of Iso-H-7 in complete medium from the 10 mM stock. A suggested starting range for a dose-response experiment is 1 µM, 5 µM, 10 µM, and 25 µM. Prepare a vehicle control using the same final concentration of DMSO as in the highest Iso-H-7 dose.

  • Induction: Add the prepared Iso-H-7 dilutions or vehicle control to the corresponding cell cultures.

  • Incubation: Return the cells to the incubator. The differentiation process typically takes 3 to 5 days.[6][8] Cells should be harvested for analysis at various time points (e.g., 24, 48, 72, 96 hours) to establish a time-course.

Part 2: Assays for Assessing Myeloid Differentiation

Morphological Analysis (Wright-Giemsa Staining)
  • Rationale: Terminal differentiation is accompanied by distinct morphological changes, including a decreased nuclear-to-cytoplasmic ratio, chromatin condensation, and nuclear segmentation (in granulocytes).[4][6]

  • Protocol:

    • Harvest ~2 x 10⁵ cells by centrifugation (200 x g, 5 min).

    • Resuspend the pellet in 100 µL of PBS.

    • Prepare cytospin slides by centrifuging the cell suspension onto a glass slide using a cytocentrifuge (e.g., 500 rpm for 5 min).

    • Air dry the slides completely.

    • Stain the slides using a Wright-Giemsa staining kit according to the manufacturer's instructions.

    • Observe under a light microscope. Count at least 200 cells and classify them as undifferentiated (promyelocytes) or differentiated (metamyelocytes, banded, or segmented neutrophils).

Functional Maturation (NBT Reduction Assay)
  • Rationale: A hallmark of mature phagocytes is the ability to mount a "respiratory burst," producing reactive oxygen species (ROS). The NBT assay measures this functional capability.[14] Upon stimulation, NADPH oxidase in differentiated cells reduces the soluble yellow NBT to an insoluble dark blue formazan precipitate.[14][15][16]

  • Protocol:

    • Harvest 1 x 10⁶ cells per condition. Wash once with PBS.

    • Resuspend cells in 100 µL of complete medium.

    • Prepare the NBT/PMA solution: 1 mg/mL NBT and 200 ng/mL Phorbol 12-myristate 13-acetate (PMA) in complete medium.

    • Add 100 µL of the NBT/PMA solution to the cell suspension.

    • Incubate for 30-45 minutes at 37°C.

    • Prepare cytospin slides as described in 2.1.

    • Counterstain with Safranin O for 1 minute and wash with water.

    • Under a light microscope, count the percentage of cells containing intracellular blue formazan deposits (NBT-positive cells).

Cell Surface Marker Expression (Flow Cytometry)
  • Rationale: Differentiation is characterized by changes in the expression of specific cell surface proteins. CD11b is a crucial integrin that is upregulated during myeloid maturation, while CD71 (transferrin receptor) is highly expressed on proliferating cells and is downregulated upon differentiation.[4][6][17]

  • Protocol:

    • Harvest 0.5 - 1 x 10⁶ cells per condition.

    • Wash cells with 1 mL of cold Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS). Centrifuge at 300 x g for 5 min at 4°C.

    • Resuspend the cell pellet in 100 µL of staining buffer.

    • Add fluorochrome-conjugated antibodies (e.g., FITC-CD11b and PE-CD71) at the manufacturer's recommended concentration. Include isotype controls for each fluorochrome.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with 1 mL of staining buffer.

    • Resuspend the final pellet in 300-500 µL of staining buffer.

    • Analyze on a flow cytometer. Gate on the live cell population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Rationale: Differentiation is intrinsically linked to cell cycle arrest, typically in the G0/G1 phase, as cells exit the proliferative cycle.[6][18][19][20][21]

  • Protocol:

    • Harvest 1 x 10⁶ cells per condition. Wash once with cold PBS.

    • Fix the cells by adding the cell pellet dropwise into 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate for at least 1 hour at 4°C (or overnight at -20°C).

    • Centrifuge the fixed cells at 500 x g for 5 min. Discard the ethanol.

    • Wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze on a flow cytometer using a linear scale for the PI signal. Quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Data Interpretation and Expected Outcomes

The following table summarizes the anticipated results from the described assays, providing a clear benchmark for successful differentiation.

Assay Undifferentiated HL-60 (Vehicle Control) Iso-H-7 Differentiated HL-60 (Expected Outcome)
Morphology Predominantly large promyelocytes with a high nucleus-to-cytoplasm ratio, prominent nucleoli, and basophilic cytoplasm.[4]Increased percentage of smaller, more mature forms (metamyelocytes, banded/segmented nuclei), with condensed chromatin and a lower nucleus-to-cytoplasm ratio.[4][6]
NBT Reduction < 10% NBT-positive cells.A dose- and time-dependent increase in NBT-positive cells (>60-80%), indicating functional maturity.[21]
CD11b Expression Low expression (< 5% positive cells).Significant upregulation (>80% positive cells) and increased Mean Fluorescence Intensity (MFI).[6]
CD71 Expression High expression (>95% positive cells).Significant downregulation (<10% positive cells), indicating cessation of proliferation.[6]
Cell Cycle High percentage of cells in S and G2/M phases, characteristic of a rapidly dividing population.Accumulation of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases, indicating cell cycle arrest.[18][19][21]

Conclusion

The use of the protein kinase inhibitor Iso-H-7 provides a powerful tool for inducing and studying the signaling pathways of myeloid differentiation in HL-60 cells. By inhibiting key proliferative kinases like PKA and PKC, Iso-H-7 pushes the cells towards a mature, non-dividing phenotype. The comprehensive protocol detailed here, which combines induction with a multi-parametric assessment strategy, ensures a robust and reproducible method for investigating this fundamental biological process. This approach not only confirms the differentiated state but also provides quantitative data on the morphological, functional, and molecular hallmarks of maturation, making it an ideal system for researchers in hematology, cancer biology, and drug development.

References

  • Yen, A., Forbes, M., deVere White, R., & Platko, J. (1991). Differentiation of HL-60 cells: cell volume and cell cycle changes. PubMed. [Link]

  • Lübbert, M., & Koeffler, H. P. (1992). The differentiation pathway of HL60 cells is a model system for studying the specific regulation of some myeloid genes. Cell Growth & Differentiation. [Link]

  • George, S., et al. (2021). Securinine Induces Differentiation of Human Promyelocytic Leukemic HL-60 Cells through JNK-Mediated Signaling Pathway. Taylor & Francis Online. [Link]

  • Ribeiro, A. S., et al. (2017). Morphological and functional changes in DMSO-induced HL-60 differentiation towards the granulocytic lineage. ResearchGate. [Link]

  • Tiwari, S., et al. (2023). Molecular and epigenetic alterations in normal and malignant myelopoiesis in human leukemia 60 (HL60) promyelocytic cell line model. Frontiers in Genetics. [Link]

  • Fleck, R. A., et al. (2005). Optimization of NB-4 and HL-60 differentiation for use in opsonophagocytosis assays. Journal of Immunological Methods. [Link]

  • Koszeghy, Z., et al. (2009). Monocytic differentiation of leukemic HL-60 cells induced by co-treatment with TNF-alpha and MK886 requires activation of pro-apoptotic machinery. European Journal of Haematology. [Link]

  • Polliack, A., et al. (1985). Induction of differentiation in HL-60 promyelocytic cells: a comparative study in two sublines. Leukemia Research. [Link]

  • Tsai, C., et al. (1996). Changes in HL-60 Cell Deformability During Differentiation Induced by DMSO. Biorheology. [Link]

  • Vassiliadis, S., et al. (1992). The role of IL-4 in human myeloid leukemia: stimulation of RNA synthesis and transduction of differentiation signals through an IL-4 receptor leads to functional and HLA positive HL-60 cells. Leukemia & Lymphoma. [Link]

  • Kutner, A., et al. (2007). The expression of cell differentiation markers on HL-60 cells. ResearchGate. [Link]

  • Tjiu, J. W. (2014). NBT (nitroblue tetrazonium) reduction assay to show differentiation of HL-60 cells. ResearchGate. [Link]

  • Manda-Handzlik, A., et al. (2018). Differentiation of HL-60 cells into primed neutrophils for the evaluation of antiapoptotic effects of poorly soluble nanoparticles. PLoS ONE. [Link]

  • Le Moal, E., et al. (1998). The kinase inhibitor iso-H7 stimulates rat satellite cell differentiation through a non-protein kinase C pathway by increasing myogenin expression level. Experimental Cell Research. [Link]

  • Collins, T. J., & Lee, W. L. (2010). Manipulation of Neutrophil-Like HL-60 Cells for the Study of Directed Cell Migration. NIH. [Link]

  • Blair, O. C., et al. (1987). Differentiation of HL-60 Promyelocytic Leukemia Cells Monitored by Flow Cytometric Measurement of Nitro Blue Tetrazolium (NBT) Reduction. Cytometry. [Link]

  • Various Authors. (2012). HL-60 differentiation. ResearchGate. [Link]

  • Park, S. J., et al. (2014). Phenotypic and Functional Analysis of HL-60 Cells Used in Opsonophagocytic-Killing Assay for Streptococcus pneumoniae. Journal of Korean Medical Science. [Link]

  • Manda-Handzlik, A., & Demkow, U. (2019). Protocol for the differentiation of HL-60 cells into a neutrophil-like state. Journal of Visualized Experiments. [Link]

  • Teimourian, S., et al. (2017). The Netosis Formation of HL-60 Cell Differentiated to Neutrophil-Like Cells by LPS. Journal of Cellular and Molecular Anesthesia. [Link]

  • Song, Y., et al. (2021). Differentiation of HL-60 cells in serum-free hematopoietic cell media enhances the production of neutrophil extracellular traps. Experimental and Therapeutic Medicine. [Link]

  • Song, Y., et al. (2021). Differentiation of HL‑60 cells in serum‑free hematopoietic cell media enhances the production of neutrophil extracellular traps. Spandidos Publications. [Link]

  • Inouye, S., et al. (1999). The protein kinase inhibitor, H-7, suppresses heat induced activation of heat shock transcription factor 1. Molecular and Cellular Biochemistry. [Link]

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  • Manda-Handzlik, A., & Demkow, U. (2019). Protocol for the differentiation of HL-60 cells into a neutrophil-like state. ResearchGate. [Link]

  • Björkstén, B. (1975). The Nitroblue Tétrazolium (NBT) Test. Diva-portal.org. [Link]

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Method

Application Note: A Guide to Studying Gene Expression with 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, a Rho-Kinase (ROCK) Inhibitor

Introduction: Beyond the Cytoskeleton The study of gene expression provides a critical window into the cellular responses that govern health and disease. While transcription factors and epigenetic modifications are centr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Cytoskeleton

The study of gene expression provides a critical window into the cellular responses that govern health and disease. While transcription factors and epigenetic modifications are central to this regulation, the physical state of the cell—its structure, adhesion, and mechanical inputs—plays a profoundly important, though historically underappreciated, role. The Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a master regulator of the actin cytoskeleton and is pivotal in translating mechanical cues into biochemical signals that directly influence nuclear transcription.[1]

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a cell-permeable small molecule inhibitor belonging to a class of compounds known to target protein kinases, including ROCK.[2][3] While it is noted to be a less potent inhibitor of Protein Kinase C (PKC) than its well-studied analog H-7[2][4], its utility in dissecting the ROCK signaling cascade makes it a valuable tool for researchers. By inhibiting ROCK, scientists can effectively uncouple cytoskeletal dynamics from downstream gene expression events, thereby elucidating the function of this pathway in controlling cell fate, proliferation, and pathophysiology.

This guide provides a comprehensive overview of the mechanism of ROCK-mediated gene regulation and offers detailed protocols for using 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride to investigate these processes in a laboratory setting.

Mechanism of Action: How Cytoskeletal Dynamics Drive Transcription

The influence of the Rho/ROCK pathway on gene expression is not direct; rather, it is mediated by the dynamic state of the actin cytoskeleton, which acts as a signaling hub. The pathway can be conceptualized as follows:

  • Activation of RhoA: Upstream signals, such as growth factors or mechanical stress, activate the small GTPase RhoA.

  • ROCK Engagement: Activated, GTP-bound RhoA binds to and activates its primary downstream effector, ROCK.[1]

  • Cytoskeletal Remodeling: ROCK has two main effects on actin. First, it phosphorylates and inactivates myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and actomyosin contractility.[5] Second, it phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This dual action strongly promotes the formation and stabilization of F-actin stress fibers and reduces the pool of globular (G-actin) monomers.[5][6]

  • Nuclear Translocation of Transcriptional Co-activators: The ratio of G-actin to F-actin is a critical signal sensed by transcriptional co-activators, primarily Myocardin-Related Transcription Factor (MRTF) and Yes-associated protein (YAP)/Transcriptional co-activator with PDZ-binding motif (TAZ).

    • MRTF: In its inactive state, MRTF is bound to G-actin in the cytoplasm. When G-actin is incorporated into F-actin polymers (a process promoted by ROCK), MRTF is released, allowing it to translocate to the nucleus. There, it partners with Serum Response Factor (SRF) to drive the expression of genes involved in cytoskeletal organization and muscle differentiation.[6]

    • YAP/TAZ: Similarly, the nuclear localization of YAP/TAZ is enhanced by actin polymerization and cell stiffening.[6] In the nucleus, YAP/TAZ co-activates transcription factors (e.g., TEADs) to promote genes involved in cell proliferation and survival.

By inhibiting ROCK with 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, researchers can prevent F-actin stabilization, leading to an increase in the cytoplasmic G-actin pool. This sequesters MRTF and YAP/TAZ in the cytoplasm, preventing their nuclear activity and suppressing the expression of their target genes.

ROCK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli RhoA_GTP RhoA-GTP (Active) Stimuli->RhoA_GTP RhoA_GDP RhoA-GDP (Inactive) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK LIMK LIMK ROCK->LIMK P Inhibitor 1-(5-Isoquinolinesulfonyl) -3-methylpiperazine HCl Inhibitor->ROCK Cofilin Cofilin LIMK->Cofilin P F_Actin F-Actin (Stress Fibers) Cofilin->F_Actin Depolymerizes G_Actin G-Actin G_Actin->F_Actin Polymerization MRTF_G_Actin MRTF-G-Actin (Complex) G_Actin->MRTF_G_Actin F_Actin->G_Actin Depolymerization YAP_TAZ_cyto YAP/TAZ (Cytoplasmic) F_Actin->YAP_TAZ_cyto Promotes Nuclear Translocation MRTF_free MRTF (Free) MRTF_free->MRTF_G_Actin MRTF_nuc MRTF MRTF_free->MRTF_nuc Translocation YAP_TAZ_nuc YAP/TAZ YAP_TAZ_cyto->YAP_TAZ_nuc Translocation Gene_Expression Target Gene Expression MRTF_nuc->Gene_Expression SRF SRF SRF->Gene_Expression YAP_TAZ_nuc->Gene_Expression

Caption: The Rho/ROCK signaling pathway. Inhibition of ROCK leads to decreased F-actin, cytoplasmic retention of MRTF and YAP/TAZ, and reduced target gene expression.

Experimental Protocols

The following protocols provide a framework for treating cultured cells with 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride and analyzing the subsequent changes in gene expression via Reverse Transcription Quantitative PCR (RT-qPCR).

Protocol 1: Cell Culture and Inhibitor Treatment

This protocol details the steps for preparing the inhibitor and treating a generic adherent cell line. Optimization is crucial, as the ideal cell density, inhibitor concentration, and treatment duration are cell-type dependent.

Materials:

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (e.g., Sigma-Aldrich, Cat# 58756)

  • Sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Appropriate cell culture medium, fetal bovine serum (FBS), and supplements

  • Adherent cells of interest (e.g., NIH-3T3 fibroblasts, HeLa cells)

  • 6-well tissue culture plates

  • Sterile serological pipettes and pipette tips

Methodology:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in DMSO. The molecular weight is 291.37 g/mol .

    • Causality Note: A high-concentration stock in DMSO allows for minimal solvent addition to the final culture medium, reducing potential vehicle-induced artifacts. DMSO concentration should not exceed 0.1% in the final culture volume.

    • Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of harvest. This density is optimal as it ensures cells are in a proliferative state but not over-confluent, which can independently alter gene expression.

    • Incubate the plates under standard conditions (e.g., 37°C, 5% CO₂) for 18-24 hours to allow for cell attachment and recovery.

  • Inhibitor Treatment:

    • Dose-Response (Recommended): To determine the optimal non-toxic concentration, treat cells with a range of inhibitor concentrations (e.g., 1, 5, 10, 25, 50 µM) for a fixed time (e.g., 24 hours).

    • Time-Course (Recommended): Using the optimal concentration from the dose-response experiment, treat cells for various durations (e.g., 6, 12, 24, 48 hours) to identify the peak time for target gene modulation.

    • Treatment Application:

      • Prepare working solutions of the inhibitor in pre-warmed complete medium. For a 10 µM final concentration in a 2 mL well volume, add 2 µL of a 10 mM stock solution.

      • Include a "Vehicle Control" for each experiment by adding an equivalent volume of DMSO to the medium (e.g., 2 µL of DMSO in 2 mL of medium). This is a critical control to ensure observed effects are due to the inhibitor and not the solvent.

      • Aspirate the old medium from the cells and gently add the medium containing the inhibitor or vehicle.

      • Return plates to the incubator for the desired treatment duration.

Protocol 2: RNA Extraction and RT-qPCR Analysis

This protocol outlines the steps following cell treatment to quantify changes in target gene expression.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • Nuclease-free water

  • Primers for target gene(s) and a housekeeping gene (e.g., ACTB, GAPDH)

  • qPCR instrument

Methodology:

  • RNA Extraction:

    • After treatment, place the 6-well plates on ice.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well according to the manufacturer's protocol for your chosen RNA extraction kit.

    • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity (A260/280 ratio ~1.8-2.0).

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit. Follow the manufacturer's instructions precisely.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix containing the master mix, forward and reverse primers (at an optimized concentration), nuclease-free water, and diluted cDNA template.

    • Run the reaction on a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension).

    • Self-Validating System: Each run must include:

      • No-Template Control (NTC): To check for contamination in the reagents.

      • Housekeeping Gene: To normalize the data for variations in RNA input and reverse transcription efficiency.

      • Biological Replicates: At least three independent wells for each condition (e.g., 3 vehicle-treated wells, 3 inhibitor-treated wells).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Inhibitor Stock (10 mM in DMSO) C Treat Cells with Inhibitor (e.g., 10 µM) and Vehicle (DMSO) A->C B Seed Cells in 6-Well Plates B->C D Incubate for Desired Time (e.g., 24h) C->D E Harvest Cells & Extract Total RNA D->E F Synthesize cDNA E->F G Perform qPCR for Target & Housekeeping Genes F->G H Analyze Data (ΔΔCt Method) G->H

Caption: A typical experimental workflow for studying gene expression changes induced by a chemical inhibitor.

Data Analysis and Expected Results

Gene expression data from RT-qPCR is typically analyzed using the comparative Ct (ΔΔCt) method to determine the fold change in expression relative to the vehicle-treated control.

Example Data:

The following table summarizes hypothetical results from an experiment testing the effect of 10 µM 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride on the expression of Connective Tissue Growth Factor (CTGF), a known downstream target of the YAP/TAZ pathway, and a housekeeping gene (GAPDH).

Treatment ConditionTarget Gene (CTGF) Avg. CtHousekeeping (GAPDH) Avg. CtΔCt (Ct,CTGF - Ct,GAPDH)ΔΔCt (ΔCt,Treated - ΔCt,Vehicle)Fold Change (2-ΔΔCt)
Vehicle (DMSO)23.519.04.50.01.0
10 µM Inhibitor25.019.15.91.40.38

Interpretation:

In this example, treatment with the ROCK inhibitor resulted in a ΔΔCt of 1.4, which corresponds to a fold change of 0.38. This indicates that inhibiting the ROCK pathway suppressed CTGF mRNA expression by approximately 62% compared to the vehicle control. This result would strongly suggest that CTGF expression in this cell line is, at least in part, dependent on ROCK signaling activity, likely through the regulation of YAP/TAZ.

References

  • Mechanical stress regulates gene expression via Rho/Rho-kinase signaling pathway. (2025). Journal of Biomechanical Science and Engineering.
  • Regulation of gene expression by the small GTPase Rho through the ERK6 (p38γ)
  • Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. (2021).
  • Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. (2012). Journal of Biochemistry.
  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine. (n.d.). Santa Cruz Biotechnology.
  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine ≥98.0% (HPLC). (n.d.). Sigma-Aldrich.
  • 1-(5-isoquinolinesulfonyl)-2-methylpiperazine(H-7), a Potent Inhibitor of Protein Kinases, Inhibits the Differentiation of HL-60 Cells Induced by Phorbol Diester. (1986). Life Sciences.

Sources

Application

Sourcing and Application of Research-Grade 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride: A Detailed Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and application of research-grade 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochlorid...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and application of research-grade 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. This compound, a notable inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), is a valuable tool in cellular and molecular biology research. This guide offers insights into its mechanism of action, practical protocols for its use, and a curated list of reputable suppliers.

Sourcing and Procurement of Research-Grade Compound

Ensuring the quality and purity of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is paramount for reproducible and reliable experimental outcomes. Research-grade material, typically with a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC), is essential. Several established suppliers in the life sciences sector offer this compound. When purchasing, it is crucial to obtain a Certificate of Analysis (CoA) to verify the compound's identity, purity, and other quality control parameters.

Key identifiers for this compound are:

  • CAS Number: 141543-65-9 (for the hydrochloride salt)

  • Molecular Formula: C₁₄H₁₇N₃O₂S · HCl

  • Molecular Weight: 327.83 g/mol

Below is a table of reputable suppliers offering research-grade 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride or its related salts.

SupplierProduct NamePurityCAS Number
Fisher Scientific (distributing for Toronto Research Chemicals) 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine HydrochlorideNot specified, but high-purity141543-65-9
Santa Cruz Biotechnology, Inc. 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride≥98%140663-38-3
Sigma-Aldrich (Merck) 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine≥98.0% (HPLC)84477-73-6

Note: The specific salt form (hydrochloride vs. dihydrochloride) may vary between suppliers. Researchers should select the form most appropriate for their experimental needs and ensure consistency across experiments.

Scientific Background and Mechanism of Action

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine is recognized as an inhibitor of the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2. The Rho/ROCK signaling pathway is a critical regulator of the actin cytoskeleton, influencing a multitude of cellular processes including cell adhesion, migration, proliferation, and apoptosis.[1]

Activation of the small GTPase RhoA leads to the activation of ROCK. ROCK, in turn, phosphorylates several downstream targets. A key substrate is the Myosin Phosphatase Target subunit 1 (MYPT1), which upon phosphorylation leads to the inhibition of Myosin Light Chain (MLC) phosphatase. This results in an increase in the phosphorylation of MLC, promoting actomyosin contractility, stress fiber formation, and focal adhesion assembly.

By competitively inhibiting the ATP-binding site of ROCK, 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine disrupts this signaling cascade. This inhibition leads to a decrease in MLC phosphorylation, resulting in the disassembly of stress fibers and a reduction in cellular contractility. This mechanism is particularly valuable in applications where the prevention of dissociation-induced apoptosis (anoikis) is crucial, such as in the culture of human pluripotent stem cells (hPSCs).[2][3] It is also noted to be a less potent inhibitor of protein kinase C.[4]

ROCK_Signaling_Pathway RhoA Active RhoA-GTP ROCK ROCK1/ROCK2 RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC ROCK->MLC Promotes Phosphorylation (via MYPT1 inhibition) Compound 1-(5-Isoquinolinesulfonyl) -3-methylpiperazine HCl Compound->ROCK Inhibits MLC_Phosphatase MLC Phosphatase MYPT1->MLC_Phosphatase Part of pMLC Phosphorylated MLC MLC_Phosphatase->pMLC Dephosphorylates Actomyosin Actomyosin Contractility & Stress Fiber Formation pMLC->Actomyosin MLC->pMLC Phosphorylation hPSC_Protocol_Workflow Start hPSC Culture Prepare_Medium Prepare Medium with 10 µM ROCK Inhibitor Start->Prepare_Medium Dissociate Dissociate Cells (e.g., Accutase) Start->Dissociate Neutralize Neutralize with ROCK Inhibitor Medium Dissociate->Neutralize Centrifuge Centrifuge and Resuspend in ROCK Inhibitor Medium Neutralize->Centrifuge Plate Plate Cells Centrifuge->Plate Incubate Incubate for 24 hours Plate->Incubate Medium_Change Medium Change with Inhibitor-Free Medium Incubate->Medium_Change Continue_Culture Continue Culture Medium_Change->Continue_Culture

Caption: Workflow for using the ROCK inhibitor to enhance hPSC survival post-dissociation.

Protocol for Assessing ROCK Inhibition via Western Blotting of Phosphorylated Myosin Light Chain (p-MLC)

To verify the inhibitory activity of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride on the ROCK pathway, a Western blot can be performed to measure the levels of phosphorylated Myosin Light Chain (p-MLC), a key downstream effector.

Materials:

  • Cultured cells (e.g., HeLa, HUVECs, or the cell line of interest)

  • 10 mM stock solution of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in DMSO

  • Ice-cold PBS

  • Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scraper

  • Microcentrifuge

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blotting apparatus and transfer membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Myosin Light Chain 2 (Thr18/Ser19)

    • Mouse anti-Myosin Light Chain 2 (total MLC)

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies:

    • Goat anti-rabbit IgG-HRP

    • Goat anti-mouse IgG-HRP

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (e.g., 0, 1, 5, 10, 20 µM) for a predetermined time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Sample Preparation:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS and add ice-cold lysis buffer (e.g., 0.5 mL for a 60 mm dish).

    • Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.

    • Agitate the lysate for 30 minutes at 4°C.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples by adding Laemmli buffer. Boil for 5 minutes at 95°C.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-MLC overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the ECL substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe for total MLC and β-actin to ensure equal loading and to normalize the p-MLC signal.

Conclusion

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a valuable research tool for investigating the Rho/ROCK signaling pathway and for enhancing the viability of cultured cells, particularly pluripotent stem cells. By understanding its mechanism of action and following established protocols, researchers can effectively utilize this compound to advance their studies in cell biology and regenerative medicine. It is imperative to source high-purity compounds from reputable suppliers to ensure the integrity and reproducibility of experimental data.

References

  • Captivate Bio. (n.d.). Introduction to ROCK inhibitors for hPSC culture. Retrieved from [Link]

  • Kurosawa, H. (2012). Application of Rho-associated protein kinase (ROCK) inhibitor to human pluripotent stem cells. Journal of Stem Cell Research & Therapy, 2(7).
  • MDPI. (2021). Effect of Rho–Associated Kinase Inhibitor on Growth Behaviors of Human Induced Pluripotent Stem Cells in Suspension Culture. International Journal of Molecular Sciences, 22(16), 8783.
  • Claassen, D. A., Desler, M. M., & Rizzino, A. (2009). ROCK inhibition enhances the recovery and growth of cryopreserved human embryonic stem cells and human induced pluripotent stem cells. Molecular Reproduction and Development, 76(8), 722-732.
  • Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Solubility and Handling of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride

<Technical Support Center > Welcome to the technical support guide for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, a kinase inhibitor used in a variety of research applications. This guide is designed fo...

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center >

Welcome to the technical support guide for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, a kinase inhibitor used in a variety of research applications. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound.

Section 1: Compound Properties & Stock Solution Preparation

Proper preparation of a stable, accurate stock solution is the critical first step for any successful experiment. Issues at this stage are the most common source of downstream problems.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride?

A1: While the hydrochloride salt form suggests aqueous solubility, the parent molecule has hydrophobic characteristics. For maximum concentration and stability, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions. Although not widely reported, solubility in ethanol may be limited. For final dilutions into aqueous buffers or cell culture media, the DMSO concentration should be kept low (typically <0.5%) to avoid solvent effects on the biological system.[1]

Q2: I've dissolved the compound in DMSO, but see particulates after adding it to my aqueous buffer/media. What's happening?

A2: This indicates that the compound is precipitating out of the aqueous solution, a common issue when the final concentration exceeds its solubility limit in the aqueous buffer. The hydrophobic nature of the parent molecule drives it out of the aqueous environment. To resolve this, you can try several troubleshooting steps:

  • Decrease the final concentration: This is the most straightforward solution.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution might keep the compound dissolved.[2]

  • Use sonication or gentle warming: These methods can help redissolve small amounts of precipitate.[3] However, be cautious with warming as it can degrade the compound over time.

Q3: How should I store my stock solution and for how long is it stable?

Data Summary: Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₇N₃O₂S (base)[4][7]
Molecular Weight291.37 g/mol (base)[4][7]
AppearancePowder[4]
Storage Temperature2-8°C (as solid)[4]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many kinase inhibitors.

Materials:

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (MW: 364.29 g/mol for dihydrochloride salt)[8]

  • Anhydrous, sterile DMSO[9][10]

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Pre-weighing: Allow the vial of the compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out a precise amount of the compound (e.g., 3.64 mg for 1 mL of a 10 mM solution).

  • Dissolution: Add the appropriate volume of DMSO to the vial. For example, add 1 mL of DMSO to 3.64 mg of the compound.

  • Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage weigh 1. Weigh Compound dissolve 2. Add DMSO weigh->dissolve mix 3. Vortex until clear dissolve->mix inspect 4. Visual Inspection for Particulates mix->inspect inspect->mix Particulates present aliquot 5. Aliquot into single-use tubes inspect->aliquot Solution is clear store 6. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a validated stock solution.

Section 2: Troubleshooting in Experimental Setups

Even with a perfectly prepared stock solution, issues can arise when applying the compound in biological assays.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any effect in my cell-based assay, even at high concentrations. What could be the problem?

A1: This is a common and complex issue with several potential causes:

  • Compound Instability: The compound may be degrading in your cell culture medium. Factors like pH, temperature, and exposure to light can affect the stability of isoquinoline compounds.[2][6] Always prepare fresh working solutions from your frozen DMSO stock for each experiment.

  • Incorrect Concentration: It is crucial to use a concentration range that is appropriate for inhibiting the target kinase. A good starting point is to use a concentration 5 to 10 times higher than the known IC₅₀ or Kᵢ value. If this information is not available, a wide dose-response experiment is necessary.

  • Cell Permeability: While many small molecule inhibitors are cell-permeable, this should not be assumed. If the compound is not entering the cells, it will not be effective.

  • Target Not Expressed or Active: Ensure that the target kinase is expressed and active in your specific cell line and under your experimental conditions.

Q2: I'm observing high levels of cell death that don't seem related to the expected mechanism of action. Why?

A2: Off-target toxicity can be a significant issue.

  • Solvent Toxicity: High concentrations of DMSO (>1%) can be toxic to many cell lines. Always run a vehicle control (cells treated with the same final concentration of DMSO without the compound) to account for any solvent-induced effects.

  • Off-Target Kinase Inhibition: 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine is known to be a less potent inhibitor of Protein Kinase C (PKC) than similar compounds like H-7.[7] At higher concentrations, it may inhibit other kinases, leading to unexpected cytotoxicity. Reviewing kinase profiling data is essential to understand potential off-target effects.[11]

Q3: My IC₅₀ value is very different from what is reported in the literature. What could cause this discrepancy?

A3: IC₅₀ values can be highly dependent on the specific assay conditions.[12]

  • ATP Concentration: In kinase assays, the concentration of ATP is a critical factor. If you are using a high concentration of ATP, a competitive inhibitor will appear less potent (higher IC₅₀).[1][13] For comparable results, it's recommended to use an ATP concentration close to the Kₘ of the kinase.[1][13]

  • Enzyme Concentration: The amount of active kinase in the assay can also influence the measured IC₅₀.

  • Assay Format: Different assay formats (e.g., radiometric vs. fluorescence-based) can yield different results due to variations in sensitivity and potential for compound interference.[11][12]

Mechanism of Action: Kinase Inhibition

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine belongs to a class of compounds that typically act as competitive inhibitors at the ATP-binding site of protein kinases.[14][15] By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphorylation of its downstream substrates.

G cluster_pathway Typical Kinase Activity cluster_inhibition Inhibition Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ADP ADP Kinase->ADP Substrate Substrate Protein Substrate->Kinase Inhibitor Inhibitor (ISO-3MP) InactiveKinase Inactive Kinase Complex Inhibitor->InactiveKinase Kinase_copy Kinase Active Site Kinase_copy->InactiveKinase ATP_blocked ATP ATP_blocked->InactiveKinase Binding Blocked

Caption: ATP-competitive kinase inhibition mechanism.

References

  • Benchchem. Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors.
  • Sigma-Aldrich. 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Product Page.
  • Sigma-Aldrich. 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Product Page (alternative).
  • Santa Cruz Biotechnology. 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Product Page.
  • PubChem. 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride Compound Summary.
  • Unknown Source. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Sigma-Aldrich. How to Use Inhibitors.
  • Santa Cruz Biotechnology. 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine dihydrochloride Product Page.
  • ChemicalBook. 1-(5-ISOQUINOLINYLSULFONYL)-3-METHYL-PIPERAZINE DIHYDROCHLORIDE Product Page.
  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development.
  • PrepChem.com. Synthesis of 1-(5-isoquinolinesulfonyl)piperazine.
  • Aster, J. C., et al. (2017). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 7, 203.
  • Benchchem. Stability of 4-(3,5-Dimethylbenzoyl)isoquinoline in aqueous solution.
  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 799.
  • PubChem. 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine Compound Summary.
  • Kalgutkar, A. S., et al. (2000). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 5(5), 347-353.
  • Google Patents. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
  • PubMed. Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression.
  • ResearchGate. What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • PubChem. Dimethyl Sulfoxide Compound Summary.

Sources

Optimization

Technical Support Center: Optimizing Iso-H-7 Concentration to Minimize Cytotoxicity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal concentration of the novel compound, Iso-H-7, for in vitro studies. The primary objec...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal concentration of the novel compound, Iso-H-7, for in vitro studies. The primary objective is to identify a concentration that maximizes the desired biological effect while minimizing off-target cytotoxicity. The principles and methodologies outlined here are broadly applicable to other novel small molecules where establishing a therapeutic window is critical.

Introduction: The Challenge of Iso-H-7 Concentration

Iso-H-7 is a promising new molecule with significant therapeutic potential. However, like many bioactive compounds, it can exhibit cytotoxicity at higher concentrations. This dose-dependent toxicity can confound experimental results, leading to misinterpretation of the compound's efficacy and mechanism of action. Therefore, a crucial first step in any experimental plan involving Iso-H-7 is to establish a well-defined concentration range that separates its specific biological activity from its non-specific toxic effects. This guide will walk you through a systematic approach to achieve this.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that researchers may encounter when determining the optimal Iso-H-7 concentration.

Question: My initial screen with Iso-H-7 resulted in massive cell death across all concentrations. What are my next steps?

Answer:

This is a common challenge when working with a potent new compound. Here’s a systematic approach to troubleshoot this issue:

  • Expand Your Concentration Range (Logarithmic Dilutions): Your initial concentrations may have been too high. It's crucial to test a much broader range of concentrations, spanning several orders of magnitude. A logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM) is more effective than a linear one for identifying the IC50 (half-maximal inhibitory concentration) of cytotoxicity.[1]

  • Shorten the Exposure Time: The duration of exposure to Iso-H-7 can significantly impact cell viability. If you initially performed a 48- or 72-hour incubation, try a shorter time point, such as 24 hours, to see if the cytotoxicity is time-dependent.[2]

  • Re-evaluate Your Vehicle Control: The solvent used to dissolve Iso-H-7 (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[3] Ensure your vehicle control experiments show high cell viability and that the final concentration of the solvent in your culture medium is well below the toxic threshold for your specific cell line (typically <0.5% for DMSO).

  • Consider a Different Cytotoxicity Assay: The assay you used might be particularly sensitive to a specific mechanism of cell death induced by Iso-H-7. For example, if Iso-H-7 is causing rapid necrosis, an LDH release assay will show high cytotoxicity quickly.[2][4] Cross-validating your results with a different assay that measures a different aspect of cell health, such as metabolic activity (MTT assay), can provide a more complete picture.[4][5]

Question: My cell viability assays are giving me inconsistent results. How can I improve the reproducibility of my experiments?

Answer:

Inconsistent results in cell viability assays often stem from subtle variations in experimental technique. Here are key areas to focus on for improving reproducibility:

  • Cell Seeding Density: Ensure you are seeding your cells at an optimal density.[6] Over-confluent or under-confluent cells can respond differently to a compound.[7] Perform a growth curve for your cell line to determine the exponential growth phase and seed your plates so that the cells are in this phase at the time of treatment.

  • Aseptic Technique: Contamination can significantly impact cell health and skew your results.[6] Always use strict aseptic techniques when working with cell cultures.

  • Reagent and Media Consistency: Use the same batch of media, serum, and other reagents whenever possible to minimize variability.[7] If you must use a new batch, perform a bridging experiment to ensure it doesn't affect your cells' response to Iso-H-7.

  • Incubation Conditions: Maintain stable and optimal environmental conditions for your cells, including temperature, humidity, and CO2 levels.[6][8]

  • Pipetting Accuracy: Inaccurate pipetting can lead to significant errors in compound concentration and cell seeding. Regularly calibrate your pipettes.

Question: How do I differentiate between true cytotoxicity and a cytostatic effect (inhibition of cell proliferation)?

Answer:

This is a critical distinction in drug discovery. A cytotoxic compound kills cells, while a cytostatic compound prevents them from dividing. Here's how to differentiate the two:

  • Cell Counting: A direct way to assess this is to count the number of viable cells at the beginning and end of the treatment period. The trypan blue exclusion assay is a simple method for this.[2][4] If the number of viable cells decreases, the compound is cytotoxic. If the number of viable cells remains the same or increases slightly (but less than the untreated control), the effect is likely cytostatic.

  • Apoptosis vs. Necrosis Assays: To further characterize cytotoxicity, you can use assays that distinguish between apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can identify apoptotic (Annexin V positive, PI negative) and necrotic (Annexin V positive, PI positive) cells.[1][4]

    • Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway.[4]

  • Cell Cycle Analysis: To confirm a cytostatic effect, you can perform cell cycle analysis using flow cytometry after staining with a DNA-intercalating dye like propidium iodide. A cytostatic compound will often cause an arrest in a specific phase of the cell cycle (e.g., G1, S, or G2/M).

Frequently Asked Questions (FAQs)

Q1: What is the first experiment I should perform to determine the optimal concentration of Iso-H-7?

A1: The first and most crucial experiment is a dose-response curve for cytotoxicity. This involves treating your chosen cell line with a wide range of Iso-H-7 concentrations (as discussed in the troubleshooting section) for a set period (e.g., 24, 48, and 72 hours). The goal is to determine the IC50 value for cytotoxicity.[4] This value will serve as a benchmark for selecting concentrations for your subsequent efficacy studies.

Q2: Which cytotoxicity assay should I choose?

A2: The choice of assay depends on your experimental needs and the suspected mechanism of action of Iso-H-7. Here is a summary of common assays:

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT/MTS Measures metabolic activity via mitochondrial reductase enzymes.[4][5]High-throughput, inexpensive, and widely used.Can be affected by changes in metabolic rate that are not related to cell death.
LDH Release Measures the release of lactate dehydrogenase from damaged cell membranes.[2][4][5]Good for detecting necrosis and late-stage apoptosis.Less sensitive to early apoptosis; LDH in serum can interfere.
Trypan Blue Exclusion Viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.[2][4]Simple, inexpensive, and provides a direct measure of cell viability.Low-throughput and subjective.
Annexin V/PI Staining Detects early (Annexin V) and late (PI) markers of apoptosis and necrosis via flow cytometry.[1][4]Provides detailed information on the mode of cell death.Requires a flow cytometer and is more complex than other assays.
Caspase Activity Measures the activity of caspase enzymes, which are key mediators of apoptosis.[4]Specific for apoptosis.May not detect non-apoptotic cell death.

Q3: How do I select the final concentrations of Iso-H-7 for my efficacy experiments?

A3: Based on your cytotoxicity dose-response curve, you should select concentrations that are significantly below the IC50 for cytotoxicity. A good starting point is to use concentrations that result in >80-90% cell viability. For example, if the IC50 for cytotoxicity is 50 µM, you might choose to work with concentrations in the range of 0.1 µM to 10 µM for your efficacy studies. It is also important to include a concentration that shows minimal to no cytotoxicity as a negative control for off-target effects.

Q4: Should I use a positive control in my cytotoxicity assays?

A4: Yes, always include a positive control for cytotoxicity. This is a compound known to induce cell death in your chosen cell line (e.g., staurosporine for apoptosis, or a high concentration of DMSO for necrosis). This will validate that your assay is working correctly and that your cells are capable of undergoing cell death.

Q5: My research suggests that Iso-H-7 may be cytoprotective at certain concentrations. How does this affect my experimental design?

A5: If you hypothesize a cytoprotective effect, your experimental design will be slightly different. You will need to induce cytotoxicity with a known stressor (e.g., a chemotherapeutic agent, oxidative stress) and then treat the cells with a range of Iso-H-7 concentrations to see if it can rescue the cells from death. Your primary endpoint will still be cell viability, but you will be looking for an increase in viability in the presence of Iso-H-7 compared to the stressor alone.

Experimental Protocols

Protocol 1: Determining the Cytotoxic IC50 of Iso-H-7 using the MTT Assay

This protocol provides a step-by-step guide for performing an MTT assay to determine the half-maximal inhibitory concentration (IC50) of Iso-H-7.

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • Iso-H-7 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at the predetermined optimal density in 100 µL of complete medium per well.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of Iso-H-7 in complete medium. It is recommended to prepare 2X concentrated solutions.

    • Remove the old medium from the wells and add 100 µL of the appropriate Iso-H-7 dilution or control medium to each well.

    • Include wells for:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells with the highest concentration of the vehicle (e.g., DMSO) used.

      • Blank: Medium only (no cells).

    • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the log of the Iso-H-7 concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Workflow for Optimizing Iso-H-7 Concentration

Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Mechanism of Action Studies A Determine Broad Concentration Range (Logarithmic Dilutions) B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) at 24, 48, 72h A->B C Calculate Cytotoxic IC50 at each time point B->C D Select Concentrations Below Cytotoxic IC50 (>80-90% Viability) C->D Inform Concentration Selection E Perform Functional/Efficacy Assays D->E F Identify Optimal Therapeutic Concentration E->F H Characterize Cellular Effects at Optimal Concentration F->H Guide Mechanistic Studies G Investigate Mode of Cell Death (Apoptosis vs. Necrosis Assays) G->H

Caption: A three-phase workflow for determining the optimal concentration of Iso-H-7.

Decision Tree for Troubleshooting Cytotoxicity Assays

Troubleshooting Start Inconsistent or Unexpected Cytotoxicity Results Q1 Are your controls (positive, negative, vehicle) behaving as expected? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is there high variability between replicate wells? A1_Yes->Q2 Sol1 Check reagent preparation and cell line health. Re-run controls. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol2 Review cell seeding technique, pipetting accuracy, and for edge effects. A2_Yes->Sol2 Q3 Is the observed cytotoxicity different from expected? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Consider a different cytotoxicity assay to confirm the result and investigate the mechanism of cell death. A3_Yes->Sol3 End Proceed with optimized protocol A3_No->End

Caption: A decision tree to guide troubleshooting of cytotoxicity experiments.

References

  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019).
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line? (2012).
  • Cytotoxicity Assays | Life Science Applic
  • Isorhapontigenin (ISO) inhibits malignant cell transformation, migration, and invasion through MEG3/NEDD9 signaling in Cr(VI). (n.d.).
  • How to Optimize Cell Culture. (2025). GMP Plastics.
  • How to Optimize Cell Culture Conditions With The Right Reagents. (2024). [Source not specified].
  • Optimizing Cell Culture Conditions: A Guide to Bioreactor Parameter Control. (2023). [Source not specified].
  • 8 Ways to Optimize Cell Cultures. (2022). VistaLab Technologies.
  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. (2023).
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (n.d.).

Sources

Troubleshooting

Technical Support Center: Addressing Off-Target Effects of Isoquinolinesulfonyl-Piperazine Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: The compound 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a specific chemical structure with limited publicly availabl...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a specific chemical structure with limited publicly available data on its biological activity. However, its core structure is closely related to a well-studied class of kinase inhibitors, the isoquinolinesulfonamides. This guide will use the extensively characterized compound H-89 (N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) as a primary surrogate to discuss potential off-target effects and mitigation strategies. The principles and troubleshooting steps outlined here are broadly applicable to ATP-competitive kinase inhibitors of this structural class.

Introduction: The Challenge of Kinase Inhibitor Specificity

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this class of inhibitors?

A1: The primary and most potent target for the archetypal compound H-89 is cAMP-dependent Protein Kinase A (PKA), which it inhibits with a Ki (inhibition constant) of approximately 48 nM in cell-free assays.[2][4][5] It acts by competitively binding to the ATP pocket on the PKA catalytic subunit.[1][6]

Q2: I'm observing a cellular phenotype that doesn't align with known PKA signaling. What could be the cause?

A2: This is a classic indicator of off-target effects. H-89 and related compounds are known to inhibit a host of other kinases, often at concentrations used to inhibit PKA in cells (typically 1-10 µM).[2] These can include ROCK, S6K1, MSK1, and others, which regulate diverse cellular processes like cytoskeleton dynamics, protein synthesis, and stress responses.[4][7] It is crucial to consider these alternative targets as potential drivers of your observed phenotype.

Q3: What are the most common off-target kinases for H-89?

A3: Besides PKA, H-89 has significant inhibitory activity against several other kinases. The IC50 values (concentration for 50% inhibition) provide a useful comparison of potency.

Kinase TargetIC50 (nM)Key Cellular Function
PKA 48 (Ki) , ~135Primary Target: cAMP signaling, metabolism, transcription
S6K180Protein synthesis, cell growth
MSK1120Transcriptional regulation, stress response
ROCKII270Cytoskeleton regulation, cell motility
PKBα/Akt2600Cell survival, proliferation
MAPKAP-K1b2800Inflammatory response, cell stress

Data compiled from multiple sources.[1][4][5]

Q4: Are there non-kinase off-targets I should be aware of?

A4: Yes. H-89 has been reported to have PKA-independent effects, including direct antagonism of beta-adrenergic receptors and inhibition of various ion channels.[1][8] Furthermore, at concentrations commonly used in cell-based assays, H-89 can directly interfere with reporter assays, such as by attenuating the signal from Renilla luciferase, which could be misinterpreted as a biological effect.[9][10]

Q5: What is a good starting point for determining the optimal concentration in my experiments?

A5: Always start by performing a dose-response curve for your specific biological readout. Begin with a wide range of concentrations (e.g., 10 nM to 50 µM). The goal is to identify the lowest effective concentration that produces the desired on-target effect, which helps minimize off-target engagement. Using concentrations in the high micromolar range almost guarantees off-target activity.[2]

Troubleshooting Guide: Deconvoluting Off-Target Effects

This section provides a systematic approach to troubleshooting when you suspect off-target effects are confounding your results.

Workflow for Investigating Unexpected Phenotypes

G cluster_0 Phase 1: Observation & Initial Checks cluster_1 Phase 2: Orthogonal Validation cluster_2 Phase 3: Conclusion & Further Action A Unexpected Phenotype Observed (e.g., contradicts genetic data) B Perform Dose-Response (10 nM - 50 µM) A->B C Is effect potent? (Low nM range) B->C D Likely On-Target (PKA). Proceed with caution. C->D Yes E High risk of Off-Target Effect C->E No (µM range) F Use Structurally Different PKA Inhibitor (e.g., KT5720, Rp-cAMPS) E->F G Does alternative inhibitor reproduce phenotype? F->G H Phenotype likely due to PKA inhibition. Confidence Increased. G->H Yes I Phenotype is an Off-Target Effect of the initial compound. G->I No J Identify Off-Target: - Kinase Profiling Screen - Consult inhibitor databases I->J

Caption: A logical workflow for diagnosing and confirming off-target effects.

Experimental Protocols for Mitigation and Validation

Protocol 1: Establishing a Dose-Response Curve

The goal is to find the minimal concentration that inhibits the target (PKA) without engaging lower-affinity off-targets.

  • Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Serially dilute to create a range of working concentrations.

  • Cell Treatment: Plate cells and treat with a range of inhibitor concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 20, 50 µM) for a predetermined time.

  • On-Target Readout: Include a specific PKA pathway activator (e.g., Forskolin) to stimulate cAMP production. Measure the phosphorylation of a known PKA substrate, such as CREB (p-CREB Ser133), by Western blot or ELISA.

  • Phenotypic Readout: In parallel, measure your specific biological phenotype of interest (e.g., cell viability, gene expression, morphological change) across the same concentration range.

  • Analysis: Plot both the on-target inhibition (e.g., % reduction in p-CREB) and the phenotypic effect against the inhibitor concentration. If the phenotypic curve is significantly right-shifted (requires a much higher concentration) compared to the on-target curve, it strongly suggests an off-target mechanism.

Protocol 2: Orthogonal Validation with an Alternative Inhibitor

Using an inhibitor with a different chemical scaffold but the same target is a powerful way to validate that the observed effect is due to inhibition of the intended target.

  • Select Alternative Inhibitor: Choose a PKA inhibitor that is structurally distinct from the isoquinolinesulfonamide class. Good candidates include:

    • KT5720: Another ATP-competitive inhibitor from a different structural class.[6][9]

    • Rp-cAMPS analogs: cAMP antagonists that prevent PKA activation rather than inhibiting the catalytic subunit.[3][11]

    • Myristoylated PKI (14-22): A cell-permeable peptide inhibitor derived from the endogenous PKA inhibitor protein, considered highly specific.[6][11]

  • Dose-Response: Perform a dose-response experiment with the new inhibitor, as described in Protocol 1.

  • Compare Phenotypes: Determine if the alternative inhibitor can reproduce the biological phenotype observed with your primary compound.

  • Interpretation:

    • Phenotype Not Reproduced: This is strong evidence that the original observation was due to an off-target effect of the 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine compound.

Protocol 3: Kinase Profiling Assay

For critical projects where the identity of an off-target is important, a commercial kinase profiling service is the gold standard.

  • Service Selection: Choose a vendor that offers a broad kinase panel (ideally >100 kinases).[12] Services like those offered by Reaction Biology or Eurofins DiscoverX are common choices.

  • Assay Type: You can typically choose between binding assays (measuring Kd) or enzymatic assays (measuring IC50). IC50 assays are often preferred as they measure functional inhibition.[12]

  • Concentration Selection: Screen the compound at two concentrations:

    • A low concentration near the PKA IC50 (e.g., 100 nM) to assess high-affinity off-targets.

    • A high concentration reflecting what is used in cellular assays (e.g., 1-10 µM) to identify all potential off-targets at that working concentration.

  • Data Analysis: The service will provide a report listing the percent inhibition for each kinase. Any kinase with significant inhibition (>70-80%) should be considered a potential off-target and investigated further.

Key Signaling Pathways

The following diagram illustrates the intended on-target pathway (PKA) and several key off-target kinases that can be inadvertently inhibited by H-89 and related compounds.

G GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA (On-Target) cAMP->PKA Activates CREB CREB (Transcription) PKA->CREB Phosphorylates Inhibitor Isoquinolinesulfonyl Inhibitor (e.g., H-89) Inhibitor->PKA Inhibits ROCK ROCKII (Off-Target) Inhibitor->ROCK Inhibits S6K1 S6K1 (Off-Target) Inhibitor->S6K1 Inhibits MSK1 MSK1 (Off-Target) Inhibitor->MSK1 Inhibits Cytoskeleton Cytoskeleton/ Motility ROCK->Cytoskeleton ProteinSynth Protein Synthesis S6K1->ProteinSynth StressResponse Stress Response/ Transcription MSK1->StressResponse

Caption: On-target (PKA) and major off-target signaling pathways affected by H-89.

References

  • H-89 - Wikipedia. [Link]

  • Protein Kinase Inhibitor H89 Enhances the Activity of Pseudomonas Exotoxin A–Based Immunotoxins - AACR Journals. [Link]

  • The many faces of H89: A review | Request PDF - ResearchGate. [Link]

  • The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase - NIH. [Link]

  • Protein Kinase A Inhibitor H89 Attenuates Experimental Proliferative Vitreoretinopathy - PMC - NIH. [Link]

  • Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by H-89 reveals limitations of usefulness - PubMed. [Link]

  • The cAMP-Dependent Protein Kinase Inhibitor H-89 Attenuates the Bioluminescence Signal Produced by Renilla Luciferase | PLOS One - Research journals. [Link]

  • H 89 2HCl: Advanced Insights into PKA Inhibition and Bone... - Inhibitor Research Hub. [Link]

  • Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - Frontiers. [Link]

  • The many faces of H89: a review - PubMed. [Link]

  • H89 enhances the sensitivity of cancer cells to glyceryl trinitrate through a purinergic receptor-dependent pathway | Oncotarget. [Link]

  • What would be the best choice if I want to inhibit PKA in cell culture? - ResearchGate. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]

Sources

Optimization

Stability of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in solution and at 2-8°C.

Welcome to the technical support guide for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidan...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Given that detailed public stability data for this specific molecule is limited, this guide synthesizes information from supplier recommendations, general chemical principles of related structures (isoquinolines, piperazines), and established methodologies for stability assessment.

Section 1: General Storage and Handling FAQs

This section addresses the most common questions regarding the solid-state storage and initial handling of the compound.

Q1: How should I store the unopened vial of solid 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride?

The consensus from multiple suppliers is to store the solid compound, as provided in a tightly sealed container, at refrigerated temperatures of 2-8°C .[1][2][3] It is also recommended to store it in a dry, well-ventilated place away from sources of ignition.[4]

Q2: The Safety Data Sheet (SDS) for a related compound mentions it is "air sensitive." What precautions should I take?

While not universally stated for all salt forms, air sensitivity is a potential concern for piperazine-containing compounds.[5] The piperazine moiety can be susceptible to oxidation. To mitigate this, it is best practice to:

  • Minimize the time the container is open to the atmosphere.

  • Consider blanketing the vial with an inert gas like argon or nitrogen before resealing for long-term storage.

  • Always store in a tightly-closed container.[4]

Q3: What are the primary physical and chemical properties I should be aware of?

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is typically supplied as a powder. The piperazine component suggests good solubility in water and other polar solvents.[5] The isoquinolinesulfonyl group is the pharmacologically active moiety, and its integrity is paramount for consistent experimental results.

Table 1: Recommended Storage Conditions for Solid Compound
ParameterRecommendationSource(s)
Temperature 2-8°C[1][2][3]
Atmosphere Store in a tightly-closed container in a dry place.[4]
Light While not explicitly stated, storing protected from light is best practice for quinoline-based compounds.[6]N/A

Section 2: Solution Preparation and Stability FAQs

The stability of your compound in solution is critical for the reproducibility of your experiments. This section provides guidance on preparing and storing solutions.

Q4: What is the recommended solvent for creating a stock solution?

For initial stock solutions, a high-quality, anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol is commonly used. Subsequently, this stock solution can be diluted into aqueous buffers or cell culture media for working solutions.

The Causality Behind Solvent Choice: Using a dry organic solvent for the primary stock minimizes the risk of hydrolysis before the experiment begins. DMSO is a common choice due to its high solvating power for a wide range of organic molecules.

Q5: How long is 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride stable in an aqueous solution at 2-8°C?

The precise shelf-life in aqueous solution is not well-documented and is highly dependent on the specific conditions. The stability is primarily influenced by:

  • pH: The sulfonamide linkage can be susceptible to hydrolysis under strongly acidic or basic conditions. The stability of related compounds is often pH-dependent.[7][8]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[6] Storing aqueous solutions at 2-8°C will slow down degradation compared to room temperature.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the molecule.[7]

  • Light: Isoquinoline ring structures can be susceptible to photodegradation.[6]

Recommendation: It is strongly advised to prepare fresh aqueous solutions for each experiment. If solutions must be stored, they should be kept at 2-8°C, protected from light, for the shortest time possible. For critical applications, a stability study under your specific experimental conditions is recommended (see Section 4).

Q6: Can I freeze my aqueous stock solutions (-20°C or -80°C)?

Freezing can be an effective way to preserve solution integrity. However, the stability of this specific compound through freeze-thaw cycles has not been published. Some compounds can degrade with repeated freezing and thawing.[9]

Best Practice: If you choose to freeze your solutions, aliquot them into single-use volumes to avoid multiple freeze-thaw cycles. A preliminary experiment comparing a fresh solution to a thawed aliquot is recommended to validate this storage method for your assay.

Section 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue EncounteredPossible Cause(s)Recommended Solution(s)
Inconsistent or reduced compound activity in biological assays. Compound degradation in the aqueous working solution.Prepare fresh solutions immediately before use from a reliable stock. Validate the stability of your working solution over the time course of your experiment (see Protocol in Section 4).[6]
Appearance of new peaks in my HPLC/LC-MS analysis. Formation of degradation products.This confirms instability. Characterize the degradation pathway using forced degradation studies (see Section 4). This can help identify if hydrolysis, oxidation, or another mechanism is at play.[10]
Precipitation of the compound upon dilution into aqueous buffer. Poor aqueous solubility at the working concentration or pH. The hydrochloride salt should be soluble, but the buffer composition can have an effect.Ensure the final concentration of the organic co-solvent (e.g., DMSO) is low enough to be tolerated by your system but high enough to maintain solubility.[7] Adjust the pH of the aqueous buffer, as solubility can be pH-dependent.[7]
Solution has turned yellow or brown. This is a common sign of degradation for quinoline-based compounds, often due to oxidation or photodegradation.[6]Discard the solution immediately. Ensure all future solutions are prepared fresh and stored protected from light.

Section 4: Experimental Protocols

Because published stability data is scarce, this section provides a framework for you to conduct your own stability assessment. This protocol is a self-validating system to ensure data integrity.

Diagram 1: Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_storage Incubation cluster_analysis Analysis A Prepare high-concentration stock in anhydrous DMSO B Dilute stock into aqueous buffers (e.g., pH 3, 7.4, 9) A->B C Create aliquots for each condition and time point B->C D Store aliquots at desired temps (e.g., 2-8°C, 25°C) C->D F Collect samples at specified time points (t=0, 2, 4, 8, 24h) D->F E Protect from light G Analyze immediately via stability-indicating HPLC method F->G H Quantify remaining parent compound vs. t=0 G->H

Caption: Workflow for determining solution stability.

Protocol: Assessing Aqueous Solution Stability via HPLC

This protocol determines the rate of degradation under various conditions.

  • Develop a Stability-Indicating HPLC Method:

    • The primary requirement is an HPLC method that can separate the parent compound, 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, from any potential degradation products, impurities, or excipients.

    • Forced Degradation: To ensure the method is stability-indicating, intentionally degrade the compound. Expose concentrated solutions to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, UV light) for a short period. The method is validated if the resulting chromatogram shows new peaks for degradation products that are baseline-resolved from the parent peak.[10]

  • Prepare Solutions:

    • Prepare a 10 mM stock solution in anhydrous DMSO.

    • Prepare three different aqueous buffers, for example:

      • pH 3.0 (e.g., Citrate buffer)

      • pH 7.4 (e.g., Phosphate-buffered saline, PBS)

      • pH 9.0 (e.g., Borate buffer)

    • Dilute the DMSO stock into each aqueous buffer to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%).

  • Incubation:

    • Immediately after preparation, take a sample from each solution for the t=0 time point.

    • Dispense the remaining solutions into amber vials (to protect from light) and store them at your desired temperatures (e.g., 4°C and 25°C).

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.

    • Analyze all samples (including the t=0 samples) using the validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage remaining versus time for each condition (pH and temperature).

    • This data will provide a clear indication of the compound's stability under your specific experimental conditions.

Diagram 2: Factors Influencing Compound Stability

G center Compound Stability in Solution pH pH (Hydrolysis) center->pH Temp Temperature (Degradation Rate) center->Temp Light Light Exposure (Photodegradation) center->Light Oxygen Oxygen (Oxidation) center->Oxygen

Caption: Key factors affecting stability in solution.

References

  • AK Scientific, Inc. Safety Data Sheet: 1-(5-Isoquinolinesulfonyl)piperazine hydrochloride.

  • Sigma-Aldrich. Product Page: 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine.

  • Fisher Scientific. Safety Data Sheet.

  • Sigma-Aldrich. Product Page: 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine, ≥98.0% (HPLC).

  • Sigma-Aldrich. Product Page: 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine.

  • ChemicalBook. Product Page: 1-(5-ISOQUINOLINYLSULFONYL)-3-METHYL-PIPERAZINE DIHYDROCHLORIDE.

  • Santa Cruz Biotechnology. Product Page: 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine.

  • X-Y-Z-Biotech. SDS Page: 1-(5-Isoquinolinesulfonyl)piperazine Hydrochloride.

  • Sigma-Aldrich. Safety Data Sheet.

  • BenchChem. Technical Support: Stability of 4-(3,5-Dimethylbenzoyl)isoquinoline in aqueous solution.

  • ChemicalBook. Supplier Page: 1-(5-Isoquinolinesulfonyl)piperazine Hydrochloride.

  • Fisher Scientific. Product Page: 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride, TRC.

  • Bupara, et al. (2017). Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. PubMed.

  • Bajaj, S., et al. Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.

  • Jones, A. B., & Smith, C. D. (2019). Stability of adenine-based cytokinins in aqueous solution. PubMed.

  • BenchChem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.

  • Ataman Kimya. Product Information: N-METHYLPIPERAZINE.

  • Li, Y., et al. (2023). Stability study of common vasoactive drugs diluted in five types of solutions. PMC.

  • Sharma, V. K., & Singh, T. G. (2010). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences.

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Troubleshooting

Unexpected experimental results with 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

Document ID: TSS-ISO-H7-V1.0 Last Updated: January 12, 2026 Introduction This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-(5-Isoquinolinesulfonyl)-3-met...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-ISO-H7-V1.0

Last Updated: January 12, 2026

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (also known as Iso-H-7). While this compound is cataloged as a protein kinase inhibitor, users have reported a range of unexpected experimental outcomes. This document provides a framework for troubleshooting these results, grounded in the compound's known pharmacology and potential off-target activities. Our goal is to equip you with the insights and protocols needed to interpret your data accurately and design robust, self-validating experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and points of confusion surrounding this compound.

Q1: I thought I was using H-7, but my results are different. What is the difference between 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine (Iso-H-7) and 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7)?

This is a critical and frequent source of experimental discrepancy. The two compounds are structural isomers, differing only in the position of the methyl group on the piperazine ring. This seemingly minor change has significant implications for biological activity.

  • 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7): This is the more widely studied and potent inhibitor of Protein Kinase C (PKC) and cAMP-dependent protein kinase (PKA).[1][2] Much of the classical literature on PKC inhibition refers to H-7.

  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine (Iso-H-7): The compound this guide addresses. It is described as a less potent inhibitor of Protein Kinase C compared to H-7.[3]

Causality: The precise orientation of the methyl group affects how the molecule fits into the ATP-binding pocket of target kinases. This alters its inhibitory constant (Ki) and selectivity profile. Always verify the CAS Number of your reagent to ensure you are using the intended molecule.

  • Iso-H-7 (hydrochloride): 140663-38-3[4][5]

  • H-7 (dihydrochloride): 108930-17-2[6]

Q2: Beyond PKC, what are the other known targets of Iso-H-7?

The isoquinolinesulfonamide scaffold is not exclusively selective for PKC. It is a well-established inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK).[7] This is one of the most significant potential off-target effects and a likely explanation for many unexpected phenotypes.

Mechanistic Insight: Both PKC and ROCK are serine/threonine kinases, and their ATP-binding pockets share some structural homology, allowing for cross-reactivity with broad-spectrum kinase inhibitors. While Iso-H-7's specific inhibitory concentrations for ROCK are not as extensively documented as for more modern inhibitors, its activity is highly plausible given its structural class. Unexpected effects on cell morphology, adhesion, migration, or smooth muscle contraction are often attributable to ROCK inhibition.

G cluster_0 Upstream Signals cluster_1 Kinase Targets cluster_2 Downstream Effects RhoA RhoA-GTP ROCK ROCK RhoA->ROCK DAG DAG / Ca2+ PKC PKC DAG->PKC Cytoskeleton Cytoskeletal Reorganization (Actin-Myosin Contraction) ROCK->Cytoskeleton Proliferation Gene Expression Proliferation, Differentiation PKC->Proliferation Inhibitor Iso-H-7 Inhibitor->ROCK Off-Target Effect Inhibitor->PKC Primary Target

Caption: Potential signaling pathways affected by Iso-H-7.

Q3: What is the best practice for dissolving and storing 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride?

Proper handling is crucial for experimental reproducibility.

  • Storage of Powder: The solid hydrochloride salt should be stored at 2-8°C, desiccated, and protected from light.

  • Solvent Selection: While the hydrochloride salt improves water solubility over the free base, for high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[5][8] It is an effective polar aprotic solvent for a wide array of organic molecules.[9]

  • Stock Solution: Prepare a high-concentration stock (e.g., 10-50 mM) in sterile, anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution: Dilute the DMSO stock into your aqueous cell culture medium or buffer immediately before use. Ensure the final concentration of DMSO in your experiment is non-toxic to your cells, typically ≤0.5%.

Q4: I'm not seeing any effect. What is a typical working concentration?

The effective concentration is highly dependent on the cell type and the specific pathway being investigated.

  • General Range: Published studies using related isoquinolinesulfonamide inhibitors like H-7 often use concentrations from 10 µM to 100 µM.[1][10]

  • Starting Point: A dose-response experiment is essential. We recommend starting with a broad range, for example, 1 µM, 10 µM, 50 µM, and 100 µM.

  • Consider Potency: Remember that Iso-H-7 is less potent than H-7.[3] If you are basing your experimental concentration on protocols for H-7, you may need to use a higher concentration of Iso-H-7 to achieve a similar biological effect.

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a logical framework for diagnosing unexpected outcomes.

G cluster_0 Initial Checks cluster_1 Hypothesis Testing cluster_2 Validation Experiments start Unexpected Result Observed check_cas Verify CAS Number (Iso-H-7 vs. H-7) start->check_cas check_sol Check Solubility (Precipitate in media?) start->check_sol check_dose Review Concentration (Dose-response performed?) start->check_dose is_rock Is it a ROCK Inhibition Phenotype? check_cas->is_rock is_pkc Is it a weak PKC Inhibition? check_cas->is_pkc is_degraded Is the Compound Degraded? check_sol->is_degraded check_dose->is_rock check_dose->is_pkc run_wb Western Blot for p-MYPT1 / p-MLC2 is_rock->run_wb use_control Use Specific Inhibitor (e.g., Y-27632) is_rock->use_control Compare to specific ROCK inhibitor is_pkc->use_control Compare to potent PKC activator/inhibitor fresh_stock Prepare Fresh Stock is_degraded->fresh_stock

Caption: A logical workflow for troubleshooting Iso-H-7 experiments.

Problem 1: Weaker-than-expected (or no) inhibition of a known PKC-dependent pathway.
  • Potential Cause A: Isomer Confusion. You may be expecting the potency of H-7 while using the less potent Iso-H-7 isomer.[3]

    • Recommended Action: Confirm the CAS number (140663-38-3 for the hydrochloride) on your product vial and certificate of analysis. Run a parallel experiment with a known potent PKC activator (e.g., Phorbol 12-myristate 13-acetate, PMA) to ensure the pathway is responsive in your system.

  • Potential Cause B: Compound Degradation. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation. While many compounds are stable in DMSO, stability in aqueous media at 37°C is often limited.[11]

    • Recommended Action: Prepare a fresh stock solution from the powder. When preparing working solutions, add the inhibitor to the media immediately before adding it to the cells.

  • Potential Cause C: Insufficient Concentration. The required concentration may be higher than anticipated due to the compound's inherent potency and the specific cellular context.

    • Recommended Action: Perform a dose-response curve (e.g., 1 µM to 100 µM) and analyze a downstream marker of PKC activity (e.g., phosphorylation of a known PKC substrate) via Western blot to determine the IC50 in your model system.

Problem 2: I'm observing significant changes in cell morphology (e.g., rounding, blebbing), adhesion, or motility.
  • Potential Cause: Off-Target ROCK Inhibition. These phenotypes are classic hallmarks of ROCK pathway inhibition. The ROCK kinase is a master regulator of the actin-myosin cytoskeleton, and its inhibition leads to a loss of cellular tension and stress fibers.

    • Recommended Action 1 (Biochemical): Validate ROCK pathway inhibition directly. Perform a Western blot for the phosphorylated forms of Myosin Light Chain 2 (p-MLC2) or Myosin Phosphatase Target Subunit 1 (p-MYPT1), which are direct downstream targets of ROCK. A decrease in phosphorylation upon treatment with Iso-H-7 strongly indicates ROCK inhibition.

    • Recommended Action 2 (Pharmacological): Use a highly specific ROCK inhibitor, such as Y-27632, as a comparative control. If Y-27632 phenocopies the effects of Iso-H-7, it provides compelling evidence that the observed results are due to off-target ROCK inhibition.

Problem 3: My compound precipitated after dilution in cell culture media.
  • Potential Cause A: Exceeded Solubility Limit. While the hydrochloride salt form aids solubility, the compound can still precipitate at high concentrations in neutral pH, serum-containing media.

    • Recommended Action: Ensure the final working concentration is appropriate. If high concentrations are needed, consider a serum-free medium for the duration of the treatment. Visually inspect the diluted media for any cloudiness or precipitate before adding it to cells. A brief pre-warming of the media to 37°C can sometimes help.

  • Potential Cause B: High Final DMSO Concentration. If the dilution from the stock solution is not large enough, the final DMSO concentration can be high, which can affect both cell health and compound solubility.[12]

    • Recommended Action: Always calculate the final DMSO concentration and keep it below 0.5% (ideally below 0.1%). If necessary, create an intermediate aqueous dilution from the DMSO stock before the final dilution into media.

Key Experimental Protocols

Protocol 1: Preparation and Validation of Stock & Working Solutions
  • Reagent Preparation: Use sterile, anhydrous-grade DMSO. Use sterile, high-purity water and buffers.

  • Stock Solution (50 mM):

    • Calculate the mass of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (M.W. 364.29 g/mol )[4] required. For 1 mL of a 50 mM stock, this is 18.21 mg.

    • Aseptically add the powder to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex thoroughly until fully dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution.

    • Centrifuge briefly to pull all liquid down.

    • Aliquot into single-use volumes (e.g., 20 µL) in sterile tubes.

    • Store at -20°C or -80°C, protected from light.

  • Working Solution (Example: 50 µM):

    • Thaw a single aliquot of the 50 mM stock solution.

    • Perform a 1:1000 dilution into your final experimental medium (e.g., add 1 µL of stock to 999 µL of medium).

    • Vortex or mix by inversion immediately.

    • This results in a final DMSO concentration of 0.1%.

    • Use this working solution immediately. Do not store diluted aqueous solutions.

Protocol 2: Differentiating PKC vs. ROCK Inhibition via Western Blot
  • Experimental Setup: Plate cells and allow them to adhere/stabilize. Starve cells of serum if necessary to reduce basal kinase activity.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • Iso-H-7 (e.g., 50 µM)

    • Specific ROCK Inhibitor Control (e.g., 10 µM Y-27632)

    • PKC Activator Control (e.g., 200 nM PMA)

  • Lysis: After the desired treatment time (e.g., 30-60 minutes for signaling events), wash cells with ice-cold PBS and lyse in a suitable RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Normalize protein concentrations using a BCA assay.

    • Separate proteins on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Probe with primary antibodies for:

      • ROCK Target: Phospho-MYPT1 (Thr853) or Phospho-MLC2 (Ser19)

      • PKC Target: Phospho-MARCKS (a common PKC substrate)

      • Loading Control: GAPDH or β-Actin

    • Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

  • Data Interpretation:

    • If Iso-H-7 and Y-27632 both cause a decrease in p-MYPT1/p-MLC2, it confirms ROCK inhibition.

    • If Iso-H-7 causes a decrease in PMA-induced p-MARCKS, it confirms PKC inhibition.

    • By comparing the relative changes, you can deduce the dominant pathway being affected at a given concentration.

Data Summary Tables

Table 1: Comparative Profile of Related Kinase Inhibitors

Compound Primary Target(s) Common Use Notes
Iso-H-7 PKC, likely ROCK PKC Inhibition Less potent than H-7; significant potential for ROCK-related off-target effects.[3]
H-7 PKC, PKA Broad-spectrum Ser/Thr Kinase Inhibition More potent PKC inhibitor than Iso-H-7; considered a "dirty" inhibitor by modern standards.[1][10]
Y-27632 ROCK1, ROCK2 Specific ROCK Inhibition, Stem Cell Culture Gold standard for confirming ROCK-dependent phenotypes.

| PMA | PKC (Activator) | PKC Pathway Activation | Potent tumor promoter; used as a positive control for activating the PKC pathway. |

Table 2: Solubility and Storage Quick Reference

Parameter Recommendation Source
Chemical Formula C₁₄H₁₉Cl₂N₃O₂S [4]
Molecular Weight 364.29 g/mol [4]
Powder Storage 2-8°C, Desiccated, Protected from Light [5]
Stock Solvent Anhydrous DMSO [5][8]
Stock Storage -20°C or -80°C, Single-Use Aliquots N/A

| Final [DMSO] | ≤ 0.5%, ideally ≤ 0.1% | N/A |

References

  • Llanes, C. A., et al. (1998). Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression. PubMed. [Online] Available at: [Link]

  • Kato, K., et al. (1995). Differential effect of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) on alpha B-crystallin and hsp70 gene expression in murine cell lines. PubMed. [Online] Available at: [Link]

  • PubChem. 1-(5-Isoquinolinylsulfonyl)-2-Methylpiperazine. [Online] Available at: [Link]

  • PubChem. 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride. [Online] Available at: [Link]

  • Lee, Y. J., et al. (1994). Effect of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) on HSP70 and HSP28 gene expression and thermotolerance development in human colon carcinoma cells. PubMed. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Online] Available at: [Link]

  • National Center for Biotechnology Information. (2025). Stability study of common vasoactive drugs diluted in five types of solutions. PMC. [Online] Available at: [Link]

  • Wikipedia. Dimethyl sulfoxide. [Online] Available at: [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Online] Available at: [Link]

  • ResearchGate. How to check the Drug solubility DMSO solvent ..?. [Online] Available at: [Link]

  • Inagaki, M., et al. (1986). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine(H-7), a Potent Inhibitor of Protein Kinases, Inhibits the Differentiation of HL-60 Cells Induced by Phorbol Diester. PubMed. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Efficacy of Iso-H-7 in Cell-Based Assays

Welcome to the technical support center for Iso-H-7, a broad-spectrum protein kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Iso-H-7, a broad-spectrum protein kinase inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during cell-based assays with Iso-H-7. Our goal is to empower you with the scientific rationale behind experimental choices to improve the efficacy and reproducibility of your results.

Introduction to Iso-H-7

Iso-H-7, a derivative of H-7, is a cell-permeable isoquinolinesulfonamide compound that acts as a competitive inhibitor at the ATP-binding site of several protein kinases. It is widely used to investigate signaling pathways regulated by Protein Kinase A (PKA), Protein Kinase C (PKC), and Protein Kinase G (PKG). Understanding its mechanism of action and potential experimental variables is crucial for its effective application.

Diagram: Iso-H-7 Mechanism of Action

Caption: Competitive inhibition of protein kinases by Iso-H-7.

Frequently Asked Questions (FAQs)

What are the primary cellular targets of Iso-H-7?

Iso-H-7 is a broad-spectrum inhibitor of serine/threonine kinases. Its primary targets include Protein Kinase A (PKA), Protein Kinase C (PKC), and cGMP-dependent Protein Kinase (PKG). It is important to note that, like many kinase inhibitors, Iso-H-7 can have off-target effects, especially at higher concentrations. For instance, studies with the related compound H-7 have shown effects on myosin light chain kinase (MLCK), which can impact cell morphology and contractility.[1] Therefore, it is crucial to perform dose-response experiments and include appropriate controls to validate that the observed phenotype is due to the inhibition of the intended target.

What is the recommended starting concentration for Iso-H-7 in a cell-based assay?

The optimal concentration of Iso-H-7 is highly dependent on the cell type, assay duration, and the specific kinase being targeted. A good starting point for most cell lines is to perform a dose-response curve ranging from 1 µM to 50 µM. Based on available data for the related compound H-7, inhibitory concentrations (Ki) are in the low micromolar range for PKA and PKC.[2] It is recommended to consult the literature for concentrations used in similar cell types and experimental setups.

How should I prepare and store Iso-H-7 stock solutions?

Iso-H-7 is typically supplied as a dihydrochloride salt, which has good solubility in water and DMSO.

Protocol for Stock Solution Preparation:

  • Solvent Selection: For cell culture applications, preparing a concentrated stock solution in sterile DMSO is recommended.

  • Concentration: Prepare a high-concentration stock (e.g., 10-50 mM) to minimize the volume of solvent added to your cell culture medium. The final DMSO concentration in the culture should ideally be below 0.1% to avoid solvent-induced artifacts.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[3] While some sources suggest short-term storage at 4°C is possible, long-term storage in a freezer is preferable to maintain stability.[4][5][6][7]

ParameterRecommendationRationale
Solvent Sterile DMSOHigh solubility and compatibility with cell culture.
Stock Concentration 10-50 mMMinimizes solvent volume in the final assay.
Storage Temperature -20°C or -80°CEnsures long-term stability.
Aliquoting Single-use volumesAvoids degradation from multiple freeze-thaw cycles.
Light Exposure MinimizeIsoquinolinesulfonamide compounds can be light-sensitive.[8][9][10]

Troubleshooting Guide

This section addresses common issues encountered when using Iso-H-7 in cell-based assays, providing potential causes and actionable solutions.

Issue 1: Low or No Inhibitory Effect Observed

Possible Causes:

  • Suboptimal Concentration: The concentration of Iso-H-7 may be too low to effectively inhibit the target kinase in your specific cell type.

  • Poor Cell Permeability: While generally considered cell-permeable, the efficiency of uptake can vary between cell lines.

  • Compound Instability: The compound may have degraded due to improper storage or handling.

  • Serum Protein Binding: Components in the fetal bovine serum (FBS) of your culture medium can bind to small molecules, reducing their effective concentration.[11]

  • High ATP Concentration: In assays with high intracellular ATP levels, a higher concentration of a competitive inhibitor like Iso-H-7 may be required.

Solutions:

  • Optimize Concentration: Perform a thorough dose-response experiment with a wider concentration range (e.g., 0.1 µM to 100 µM).

  • Increase Incubation Time: A longer incubation period may be necessary to allow for sufficient cellular uptake and target engagement.

  • Reduce Serum Concentration: If permissible for your cell line and assay, reduce the percentage of FBS in the medium during the treatment period.

  • Prepare Fresh Stock Solutions: If degradation is suspected, prepare a fresh stock solution from a new vial of the compound.

  • Validate Target Engagement: Utilize a downstream assay to confirm the inhibition of the target kinase. For example, if targeting PKC, measure the phosphorylation of a known PKC substrate via Western blot or an ELISA-based assay.

Experimental Workflow for Optimizing Iso-H-7 Concentration:

concentration_optimization Start Start Dose_Response 1. Perform Dose-Response (e.g., 0.1 - 100 µM) Start->Dose_Response Measure_Phenotype 2. Measure Phenotypic Endpoint Dose_Response->Measure_Phenotype Validate_Target 3. Validate Target Inhibition (e.g., Western Blot for Phospho-Substrate) Measure_Phenotype->Validate_Target Select_Concentration Select Optimal Concentration Validate_Target->Select_Concentration

Caption: Workflow for determining the optimal Iso-H-7 concentration.

Issue 2: High Cellular Toxicity or Off-Target Effects

Possible Causes:

  • Concentration Too High: High concentrations of Iso-H-7 can lead to the inhibition of unintended kinases and induce cellular stress, resulting in toxicity.[12][13][14][15]

  • Solvent Toxicity: If the concentration of the DMSO stock solution is too low, a larger volume may be added to the culture, leading to solvent-induced cell death.

  • Compound-Induced Apoptosis: Inhibition of essential kinases can trigger apoptotic pathways.

  • pH Shift in Media: The addition of the compound, especially if dissolved in a non-buffered solution, could alter the pH of the culture medium.[16][17][18][19]

Solutions:

  • Lower the Concentration: Use the lowest effective concentration determined from your dose-response curve.

  • Vehicle Control: Always include a vehicle control (medium with the same amount of DMSO) to distinguish between compound- and solvent-induced effects.

  • Monitor Cell Morphology: Visually inspect cells for signs of stress or death (e.g., rounding, detachment, blebbing) at different concentrations and time points.

  • Assess Cell Viability: Use a quantitative cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the cytotoxic concentration (CC50) of Iso-H-7 for your cell line.

  • Investigate Mechanism of Cell Death: If apoptosis is suspected, perform assays to detect markers such as caspase activation or DNA fragmentation.

Table: Troubleshooting Cellular Toxicity

ObservationPotential CauseRecommended Action
Widespread cell death, even at low concentrationsSolvent toxicity or contaminated stockPrepare a fresh stock solution and ensure the final solvent concentration is <0.1%.
Dose-dependent decrease in cell viabilityOn-target or off-target toxicityDetermine the EC50 for the desired effect and the CC50 for toxicity. Aim for a therapeutic window where the EC50 is significantly lower than the CC50.
Changes in cell shape and adhesionInhibition of kinases affecting the cytoskeleton (e.g., MLCK)[1]Use lower concentrations or a more specific inhibitor if the effect is undesirable.
Issue 3: Inconsistent or Irreproducible Results

Possible Causes:

  • Cell Culture Variability: Differences in cell passage number, confluency, and overall health can significantly impact experimental outcomes.[20]

  • Inconsistent Compound Handling: Variations in the preparation and storage of Iso-H-7 stock solutions can lead to differences in compound potency.

  • Assay Conditions: Fluctuations in incubation time, temperature, and CO2 levels can affect both cell health and compound activity.

  • Plate Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth.[21]

Solutions:

  • Standardize Cell Culture Practices: Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the start of the experiment.

  • Strict Compound Handling Protocols: Prepare and store aliquots of Iso-H-7 as described in the FAQ section to ensure consistency between experiments.

  • Control Assay Environment: Maintain a stable and consistent environment for your cell-based assays.

  • Mitigate Plate Edge Effects: To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media.

Advanced Troubleshooting: Investigating Unexpected Phenotypes

In some instances, treatment with a kinase inhibitor like Iso-H-7 may lead to unexpected cellular responses. This could be due to the inhibition of a previously uncharacterized target or the induction of a complex signaling cascade.

One area to consider is the potential for Iso-H-7 to induce caspase-independent apoptosis . While many cell death pathways rely on caspases, alternative mechanisms exist. If you observe signs of apoptosis (e.g., DNA fragmentation) without corresponding caspase activation, it may be worthwhile to investigate the involvement of factors such as:

  • Apoptosis-Inducing Factor (AIF): A mitochondrial flavoprotein that can translocate to the nucleus and induce chromatin condensation and DNA fragmentation.

  • Endonuclease G (EndoG): A mitochondrial endonuclease that can also move to the nucleus and contribute to DNA degradation.

  • HtrA2/Omi: A mitochondrial serine protease that can promote apoptosis through both caspase-dependent and -independent mechanisms.

Investigating these alternative pathways can provide deeper insights into the full spectrum of cellular effects of Iso-H-7.

Conclusion

Optimizing the use of Iso-H-7 in cell-based assays requires a systematic approach that considers the compound's properties, the biology of the cell system, and the principles of good assay design. By carefully controlling variables such as concentration, cell health, and assay conditions, researchers can enhance the reliability and reproducibility of their findings. This guide provides a framework for troubleshooting common issues and encourages a deeper understanding of the experimental system to ultimately improve the efficacy of your research with Iso-H-7.

References

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  • PubMed Central. (2022, January 13). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Retrieved from [Link]

  • ResearchGate. (2020, February 20). (PDF) Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Stability of ascorbic acid in human aqueous humor. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2021, June 30). Degradation Profiling by RP- HPLC: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Yeast Pathogens with Lectins: A Narrative Review from Mechanistic Insights to the Need for Addressing Translational Challenges. Retrieved from [Link]

  • bioRxiv. (2021, January 25). Evaluation of Drug/Ligand Binding Constants for Human Serum Albumin Using Differential Scanning Calorimetry. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Ensuring the Integrity of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride in Experimental Settings

Welcome to the comprehensive technical support guide for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (CAS: 140663-38-3), a valuable tool for researchers in cell biology and drug discovery. This document p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (CAS: 140663-38-3), a valuable tool for researchers in cell biology and drug discovery. This document provides in-depth guidance to mitigate compound degradation and ensure the reliability and reproducibility of your experimental data. As scientists, we understand that the integrity of our reagents is paramount. This guide is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your research.

Understanding the Molecule: Chemical Vulnerabilities

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a potent inhibitor of protein kinases.[1] Its structure, however, contains moieties that are susceptible to degradation under common laboratory conditions. Understanding these vulnerabilities is the first step toward prevention.

  • Sulfonamide Group: The sulfonamide linkage can be susceptible to hydrolysis, particularly under strongly acidic or basic conditions.[2][3] While generally more stable than esters or amides, extreme pH can lead to cleavage of the S-N bond.

  • Piperazine Ring: The piperazine ring, a cyclic diamine, is prone to oxidation. This can be initiated by exposure to atmospheric oxygen, metal ions, or light.

  • Isoquinoline Ring: The isoquinoline ring system is relatively stable but can be susceptible to photodegradation upon prolonged exposure to high-energy light.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and use of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

Q1: My stock solution has turned a yellowish tint. Is it still usable?

A yellowish discoloration is often an early indicator of degradation, likely due to oxidation of the piperazine or isoquinoline moieties. While a slight color change may not significantly impact potency in all applications, it is a sign of compromised purity. For sensitive assays, it is strongly recommended to prepare a fresh stock solution. To prevent this, always store stock solutions protected from light and minimize headspace with an inert gas if possible.

Q2: I'm seeing inconsistent results in my cell-based assays. Could compound instability be the cause?

Absolutely. Inconsistent IC50 values or variable downstream effects are classic signs of compound degradation in your working solutions.[4] The complex components of cell culture media, including salts, amino acids, and pH changes due to cellular metabolism, can accelerate degradation.[5] It is crucial to minimize the time the compound spends in culture media before and during the experiment.

Q3: What is the optimal pH for storing this compound in an aqueous solution?

Based on the stability profile of sulfonamides, a slightly acidic to neutral pH range (pH 5-7) is generally recommended to minimize hydrolysis.[3] Strongly acidic or alkaline conditions should be avoided for long-term storage of aqueous solutions.

Q4: Can I autoclave my buffer containing 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride?

No. Autoclaving exposes the compound to high temperatures, which can accelerate both hydrolysis and oxidative degradation. All solutions containing the compound should be sterile-filtered through a 0.22 µm filter if necessary.

Protocols for Preventing Degradation

Adherence to proper handling and storage protocols is critical for maintaining the integrity of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

Storage of Solid Compound

The solid hydrochloride salt is the most stable form.

ParameterRecommendationRationale
Temperature 2-8°CMinimizes thermal degradation.
Atmosphere Store in a tightly sealed container.Protects from atmospheric moisture and oxygen.
Light Protect from light.Prevents photodegradation.
Preparation and Storage of Stock Solutions

Recommended Solvents: Dimethyl sulfoxide (DMSO) or absolute ethanol are recommended for preparing high-concentration stock solutions.

Step-by-Step Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Weighing: Accurately weigh the required amount of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (Molecular Weight: 364.29 g/mol for the dihydrochloride salt) in a sterile microcentrifuge tube.[6]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but avoid excessive heat.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-binding microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Diagram of Stock Solution Preparation and Storage Workflow

G Figure 1: Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage weigh Weigh Solid Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve Add solvent aliquot Aliquot into Single-Use Tubes dissolve->aliquot Ensure complete dissolution store Store at -20°C to -80°C, Protected from Light aliquot->store

Caption: Workflow for preparing stable stock solutions.

Preparation of Working Solutions for Cell Culture

Working solutions should be prepared fresh for each experiment from a frozen stock aliquot.

Step-by-Step Protocol for Preparing Working Solutions:

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Serially dilute the stock solution in your desired cell culture medium to the final working concentration. Perform dilutions immediately before adding to the cells.

  • Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can introduce dissolved oxygen.

  • Incubation: Minimize the incubation time of the compound in the cell culture medium. For long-term experiments, consider replenishing the medium with a freshly prepared working solution at appropriate intervals.

Understanding Degradation Pathways

To troubleshoot effectively, it is helpful to understand the potential chemical transformations the compound may undergo.

Diagram of Potential Degradation Pathways

G Figure 2: Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine (Parent Compound) hydrolysis_prod 5-Isoquinolinesulfonic acid + 3-Methylpiperazine parent->hydrolysis_prod Hydrolysis oxidation_prod N-oxide derivatives parent->oxidation_prod Oxidation photo_prod Ring-opened or rearranged products parent->photo_prod Photodegradation

Caption: Plausible degradation routes for the compound.

Analytical Methods for Assessing Stability

For researchers developing long-term experimental models or requiring stringent quality control, analytical methods can be employed to assess the stability of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products. A decrease in the peak area of the parent compound over time indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for not only quantifying the parent compound but also for identifying the mass of potential degradation products, aiding in the elucidation of degradation pathways.[6][7]

By implementing these best practices, researchers can significantly enhance the reliability of their experiments using 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, leading to more robust and reproducible scientific outcomes.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-272. Available from: [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. Available from: [Link]

  • Wagenaar, A., & Engberts, J. B. F. N. (1974). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry, 39(22), 3239–3244. Available from: [Link]

  • Laha, S., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9878-9886. Available from: [Link]

  • King, J. F., et al. (2002). Reactivity and Mechanism in the Hydrolysis of β-Sultams. The Journal of Organic Chemistry, 67(24), 8348–8354. Available from: [Link]

  • Google Patents. (2004). Use of 1-(5-isoquinolinesulfonyl)homopiperazine, its active metabolites, isomers and salts for treating and preventing hypopigmentary disorders.
  • PubChem. (n.d.). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine. PubChem. Retrieved January 12, 2026, from [Link]

  • MDPI. (2022). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. MDPI. Available from: [Link]

  • PubMed. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. PubMed. Available from: [Link]

  • MDPI. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. MDPI. Available from: [Link]

  • PubMed. (2016). Cell culture media impact on drug product solution stability. PubMed. Available from: [Link]

  • PubMed. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin-Analytical Challenges and Degradation Studies. PubMed. Available from: [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate. Available from: [Link]

  • ResearchGate. (2018). Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS. ResearchGate. Available from: [Link]

  • PubMed. (1994). Differential effect of 1-(5-isoquinolinesulfonyl)-2-methylpiperazine (H-7) on alpha B-crystallin and hsp70 gene expression in murine cell lines. PubMed. Available from: [Link]

  • PubMed Central. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PubMed Central. Available from: [Link]

  • BenchChem. (n.d.). Technical Support Center: LC-MS Analysis of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin. BenchChem. Retrieved January 12, 2026, from https://www.benchchem.com/technical-support/lc-ms-analysis-of-4-chlorophenyl-4-8-nitroquinolin-5-yl-piperazin
  • ResearchGate. (2016). HI! what is hydrocortisone stability in culture medium? ResearchGate. Available from: [Link]

  • Google Patents. (2019). Preparation method of 5-isoquinoline sulfonyl chloride.
  • PubMed. (1986). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine(H-7), a Potent Inhibitor of Protein Kinases, Inhibits the Differentiation of HL-60 Cells Induced by Phorbol Diester. PubMed. Available from: [Link]

  • ResearchGate. (2016). How do I prepare an n-methylpiperazine buffer? ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Oxythiamine. Wikipedia. Retrieved January 12, 2026, from [Link]

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Optimization

Technical Support Center: A Guide to Selecting Appropriate Controls for Experiments with Iso-H-7

From the desk of the Senior Application Scientist, Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Iso-H-7 in their experi...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist,

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Iso-H-7 in their experiments. My goal is to provide you with the technical insights and logical frameworks necessary to design robust experiments with self-validating controls. The broad-spectrum nature of Iso-H-7 presents unique challenges, and this guide will explain the causality behind experimental choices to ensure your data is both accurate and reliable.

Frequently Asked Questions (FAQs): The Basics

Q1: What is Iso-H-7 and why are specific controls so critical?

Iso-H-7, also known as H-7, is a cell-permeable isoquinolinesulfonamide compound.[1] It is a broad-spectrum inhibitor of several serine/threonine protein kinases.[2] Its primary targets include Protein Kinase C (PKC), cyclic AMP-dependent Protein Kinase (PKA), and cyclic GMP-dependent Protein Kinase (PKG).[1][3] The compound acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site on these kinases to block their activity.[1]

The critical need for rigorous controls arises directly from this lack of specificity.[4] An observed biological effect following Iso-H-7 treatment could be due to the inhibition of PKA, PKC, PKG, myosin light chain kinase, or a combination thereof.[3][5] Without proper controls, attributing the phenotype to a specific kinase is scientifically unsound. The goal of a well-designed experiment is to systematically eliminate these alternative explanations, thereby isolating the true molecular mechanism of action.

Q2: What is the absolute minimum set of controls I should use for any experiment with Iso-H-7?

For any experiment, a baseline set of controls is non-negotiable for data integrity. These establish the validity of your experimental system and account for non-specific effects.

  • Untreated Control: This sample (e.g., cells, lysate) is not exposed to any treatment, including the vehicle. It represents the baseline state of your system and is the ultimate reference point for measuring any changes.

  • Vehicle Control: This is one of the most critical controls. The vehicle is the solvent used to dissolve the Iso-H-7, typically dimethyl sulfoxide (DMSO) or sterile water.[6][7] This control group receives the same final concentration of the vehicle as the experimental group.[8] This is crucial because solvents like DMSO are not inert and can induce biological effects, including altering cell growth or affecting the activity of other signaling pathways.[8][9]

  • Positive Control: This control is designed to confirm that your assay is working as expected. This could be a different, well-characterized compound known to inhibit your target kinase or a stimulus known to produce the biological effect you are measuring.[10][11] For example, if you are studying PKC inhibition, a more specific PKC inhibitor could serve as a positive control.

G cluster_0 Experimental Setup Untreated Untreated (Baseline) Experimental Iso-H-7 in Vehicle Untreated->Experimental Compare to establish effect Vehicle Vehicle Control (e.g., DMSO) Vehicle->Experimental Compare to isolate drug effect Positive Positive Control (Known Effect) Positive->Experimental Compare to validate assay

Caption: Fundamental controls for an Iso-H-7 experiment.

Q3: How do I properly prepare and use a vehicle control for Iso-H-7?

Proper preparation of the vehicle control is essential to avoid misinterpreting solvent-induced artifacts as drug effects.

Step-by-Step Protocol:

  • Prepare a High-Concentration Stock: Dissolve Iso-H-7 dihydrochloride in a suitable solvent. It is soluble in water (up to 100 mM) and DMSO (up to 20 mM).[3] Let's assume you prepare a 10 mM stock solution in DMSO.

  • Create Working Solutions: Prepare serial dilutions of your Iso-H-7 stock solution in your cell culture medium or assay buffer to achieve your final desired concentrations. For example, to get a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.

  • Prepare the Matched Vehicle Control: The key is to ensure the final concentration of the solvent is identical between the vehicle control and the treated samples.[6] Using the example above, the vehicle control would be a 1:1000 dilution of pure DMSO in the same cell culture medium.

  • Apply to All Concentrations: If you are testing a range of Iso-H-7 concentrations (e.g., 1 µM, 10 µM, 100 µM), you must have a corresponding vehicle control for the highest concentration of DMSO used.[7] Typically, the final DMSO concentration in cell culture should be kept below 0.1% to avoid toxicity.[6][12]

Advanced Controls: Ensuring Target Specificity

Because Iso-H-7 is a broad-spectrum inhibitor, demonstrating that your observed effect is due to the inhibition of a specific kinase requires a more sophisticated, multi-pronged validation strategy.

Q4: How can I demonstrate that my observed effect is due to the inhibition of a specific kinase (e.g., PKC)?
  • Use Structurally Unrelated and More Selective Inhibitors: This is a powerful pharmacological control.[10] Test an inhibitor that targets the same kinase (e.g., a specific PKC isoform inhibitor like GF109203X) but has a different chemical structure.[13] If this highly selective inhibitor recapitulates the phenotype observed with Iso-H-7, it strongly suggests the effect is mediated by that specific kinase.

  • Employ Genetic Controls (Knockdown/Knockout): The gold standard for target validation is to eliminate the target protein genetically. Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your hypothesized target kinase. If the genetic knockdown of PKC produces the same cellular phenotype as treatment with Iso-H-7, this provides compelling evidence for on-target activity.

  • Perform Rescue Experiments: This approach adds another layer of certainty. In cells where your target kinase has been knocked down or knocked out, the addition of Iso-H-7 should have no further effect on the phenotype of interest. This demonstrates that the drug's target is no longer present to be inhibited.

  • Conduct In Vitro Kinase Assays: Directly test the inhibitory activity of Iso-H-7 on a panel of purified kinases in a cell-free system.[11] This allows you to determine the IC50 value (the concentration required to inhibit 50% of the kinase's activity) for each kinase and quantitatively assess its selectivity profile.[3][14]

G obs Phenotype Observed with Iso-H-7 hyp Hypothesis: Effect is via PKC Inhibition obs->hyp val Validation Strategy hyp->val pharm Pharmacological Control: Use specific PKC inhibitor (e.g., GF109203X) val->pharm gen Genetic Control: Knockdown PKC (e.g., siRNA) val->gen conc Conclusion: Phenotype is likely PKC-dependent pharm->conc Does it mimic phenotype? res Rescue Experiment: PKC Knockdown + Iso-H-7 gen->res gen->conc Does it mimic phenotype? res->conc Is there no additive effect?

Caption: Orthogonal workflow for validating the target of Iso-H-7.

Q5: What is a negative control compound and how do I choose one for my Iso-H-7 experiment?

A negative control compound is a molecule that is structurally very similar to the active drug but is biologically inactive against the intended target.[15] This type of control is extremely valuable because it helps to rule out phenotypic effects caused by the chemical scaffold of the drug itself, rather than by its interaction with the target.

For the H-series of kinase inhibitors, finding a perfectly inactive analog can be challenging. However, a compound like HA1004, which is structurally related but has a different inhibitory profile (preferentially inhibiting PKA/PKG over PKC), has been used in some studies as a comparative control to help dissect which kinase is responsible for an effect.[16] When a true negative control is unavailable, using multiple inhibitors with different chemical scaffolds that target the same kinase becomes the next best strategy.

Troubleshooting Unexpected Results

Q8: I'm seeing toxicity or off-target effects in my cells treated with Iso-H-7. What should I do?

Unexpected cellular responses are common when using broad-spectrum inhibitors. Here’s a systematic approach to troubleshooting.

Problem Possible Cause Recommended Action
High Cell Death Inhibitor concentration is too high. Perform a dose-response curve to determine the lowest effective concentration for your desired effect and identify the threshold for cytotoxicity (e.g., using an MTT or LDH assay).
Vehicle (e.g., DMSO) toxicity. Ensure the final vehicle concentration is non-toxic (typically <0.1% for DMSO). Run a vehicle-only toxicity curve.[6]
On-target toxicity. The kinase you are inhibiting may be essential for cell survival. This is a valid biological result but may require using a lower dose or shorter treatment time.
Unexpected Phenotypes Inhibition of an unknown off-target kinase. Perform a kinome-wide selectivity screen to identify other potential targets of Iso-H-7.[17] This can reveal unexpected interactions.[18]
Pathway retroactivity. Inhibiting a downstream kinase can sometimes paradoxically activate an upstream or parallel pathway.[19] Use Western blotting to probe the phosphorylation status of key proteins in related signaling pathways to check for unexpected activation.
Q9: My positive and negative controls are not behaving as expected. What are the likely causes?

Control failures indicate a problem with the assay system itself, and no data can be trusted until this is resolved.

Problem Possible Causes Solution
Positive control shows no effect. Reagent degradation; Incorrect concentration; Assay system is not responsive (e.g., cells are at a high passage number, substrate is depleted).Prepare fresh reagents from powder. Verify concentrations. Use low-passage cells and confirm the expression of the target protein.[10]
Vehicle control shows a strong biological effect. Solvent toxicity or contamination; The solvent itself has a biological effect on the pathway being studied.[8]Lower the final solvent concentration. Use fresh, sterile-filtered solvent. Acknowledge the solvent's effect and subtract its baseline from the drug-treated groups.
Untreated control is unhealthy or shows high variability. Cell culture contamination; Inconsistent cell seeding density; Reagent variability.Check for contamination (mycoplasma, bacteria). Standardize cell handling protocols, including seeding density and incubation times. Use the same batch of media and serum for all experiments.

Protocols and Methodologies

Protocol 1: In Vitro Kinase Activity Assay with Iso-H-7 and Controls

This protocol provides a framework for measuring the direct inhibitory effect of Iso-H-7 on a purified kinase.

Objective: To determine the IC50 of Iso-H-7 for a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits)

  • Kinase reaction buffer

  • Iso-H-7 stock solution

  • Vehicle (e.g., DMSO)

  • Positive control inhibitor (known to inhibit the kinase)

  • Stop solution (e.g., EDTA, guanidine hydrochloride)

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of Iso-H-7 in the kinase reaction buffer (e.g., from 100 µM to 1 nM). Also, prepare a matched set of vehicle control dilutions.

  • Set Up Reactions: In a multi-well plate, set up the following reactions in triplicate:

    • Total Activity (No Inhibitor): Kinase + Substrate + Buffer + Vehicle

    • Background (No Kinase): Substrate + Buffer + Vehicle

    • Iso-H-7 Treatment: Kinase + Substrate + Buffer + Iso-H-7 (at each concentration)

    • Positive Control: Kinase + Substrate + Buffer + Positive Control Inhibitor

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. Incubate at the optimal temperature (e.g., 30°C) for a pre-determined linear reaction time.[14]

  • Stop Reaction: Add the stop solution to all wells.

  • Quantify Activity: Measure the amount of substrate phosphorylation. For radiometric assays, this involves capturing the substrate on a membrane and measuring incorporated radioactivity. For luminescence-based assays (e.g., ADP-Glo™), follow the manufacturer's protocol to measure ADP production.[17]

  • Data Analysis:

    • Subtract the background reading from all other readings.

    • Normalize the data by setting the "Total Activity" control as 100% activity.

    • Plot the percent inhibition versus the log of the Iso-H-7 concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

References

  • Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry. Available at: [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Nobre, M. (2023). How to do proper DMSO control for cell culture drug treatments? ResearchGate. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Coppee, F., et al. (1996). The kinase inhibitor iso-H7 stimulates rat satellite cell differentiation through a non-protein kinase C pathway by increasing myogenin expression level. FEBS Letters. Available at: [Link]

  • Lamba, V. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Brown, N., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Drug Discovery Today. Available at: [Link]

  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides, Novel and Potent Inhibitors of Cyclic Nucleotide-Dependent Protein Kinase and Protein Kinase C. ResearchGate. Available at: [Link]

  • Horvath, P., et al. (2003). The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. Biotechnic & Histochemistry. Available at: [Link]

  • Volberg, T., et al. (1994). Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system. Cell Motility and the Cytoskeleton. Available at: [Link]

  • Athira Pharma. (2024). ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole. Frontiers in Pharmacology. Available at: [Link]

  • Eldon, M. A. (2017). What should be the vehicle control? ResearchGate. Available at: [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Overview of the experimental design. (A) Kinase inhibitors used in the study. ResearchGate. Available at: [Link]

  • Drewry, D. H., et al. (2017). Development of Narrow Spectrum ATP-competitive Kinase Inhibitors as Probes for BIKE and AAK1. bioRxiv. Available at: [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. Available at: [Link]

  • Ohtsuka, K., & Fukuzawa, H. (1999). The protein kinase inhibitor, H-7, suppresses heat induced activation of heat shock transcription factor 1. Molecular and Cellular Biochemistry. Available at: [Link]

  • O'Hagan, S., et al. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Kawamoto, S., & Hidaka, H. (1984). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) is a selective inhibitor of protein kinase C in rabbit platelets. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Espartero, J., et al. (1992). H7, a protein kinase C inhibitor, increases the glutathione content of neuroblastoma cells. FEBS Letters. Available at: [Link]

  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides, Novel and Potent Inhibitors of Cyclic Nucleotide-Dependent Protein Kinase and Protein Kinase C. ResearchGate. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link]

  • Byrne, D. P., et al. (2020). All-photonic kinase inhibitors: light-controlled release-and-report inhibition. Chemical Science. Available at: [Link]

  • Ito, M., et al. (1988). A Potent Inhibitor of Protein Kinase C Inhibits Natural Killer Activity. International Journal of Immunopharmacology. Available at: [Link]

  • Drug Target Review. (2025). Kinase inhibitors shown to accelerate protein breakdown. Drug Target Review. Available at: [Link]

  • Ciocanel, M. V., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. Available at: [Link]

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Troubleshooting

Technical Support Center: A Guide to Minimizing Experimental Variability with 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine Hydrochloride

Welcome to the technical support center for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice to ensure the consistency and reliability of your experimental results. As a seasoned application scientist, I will provide not just protocols, but the rationale behind them, empowering you to make informed decisions in your research.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and use of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

1. What is 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride and what are its primary targets?

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a cell-permeable small molecule inhibitor of protein kinases.[1][2] It is structurally related to H-7, another kinase inhibitor.[1] Its primary targets are Protein Kinase C (PKC) and Rho-associated coiled-coil containing protein kinase (ROCK).[3][4] It is crucial to note that this compound is not entirely specific and can inhibit other kinases, particularly at higher concentrations. Therefore, careful dose-response studies and appropriate controls are essential for interpreting experimental data.

2. What is the difference between the hydrochloride and dihydrochloride forms of this inhibitor?

The key difference lies in the number of hydrochloride (HCl) molecules associated with the parent compound, which affects the molecular weight and potentially the solubility. The dihydrochloride form has two HCl molecules, resulting in a higher molecular weight compared to the single hydrochloride form.[4] It is critical to use the correct molecular weight for your specific product when calculating molar concentrations for your experiments. Always refer to the manufacturer's certificate of analysis for the exact molecular weight of your lot.

3. How should I prepare and store stock solutions of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride?

Proper preparation and storage of stock solutions are paramount for reproducible results.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][6] While some sources may mention solubility in water or ethanol, DMSO offers the highest solubility and stability for long-term storage.

  • Stock Solution Concentration: We recommend preparing a high-concentration stock solution, for example, 10 mM in DMSO. This allows for small volumes to be used in your experiments, minimizing the final concentration of DMSO in your cell culture media.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored correctly, the stock solution should be stable for several months. Before use, thaw an aliquot at room temperature and gently vortex to ensure homogeneity.

4. What is the recommended final concentration of DMSO in cell culture experiments?

High concentrations of DMSO can be toxic to cells and may influence experimental outcomes. It is best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at 0.1% or lower. Always include a vehicle control (cells treated with the same concentration of DMSO as your experimental samples) to account for any solvent effects.

5. How stable is 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in cell culture media?

The stability of small molecule inhibitors in aqueous solutions like cell culture media can vary.[7][8] While specific stability data for this compound in various media is not extensively published, it is a good practice to prepare fresh working dilutions in your cell culture medium for each experiment from your frozen DMSO stock. If your experiments run for an extended period (e.g., more than 24-48 hours), consider replacing the media with freshly prepared inhibitor-containing media to ensure a consistent concentration.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when using 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride.

Troubleshooting Workflow

The following flowchart provides a general workflow for troubleshooting unexpected or inconsistent results.

troubleshooting_workflow cluster_compound Compound Integrity cluster_protocol Experimental Protocol cluster_cells Cell Culture start Inconsistent or Unexpected Results check_compound Verify Compound Integrity & Handling start->check_compound check_protocol Review Experimental Protocol check_compound->check_protocol Compound OK solubility Incomplete Solubilization? check_compound->solubility storage Improper Storage? check_compound->storage aliquoting Multiple Freeze-Thaws? check_compound->aliquoting check_cells Assess Cell Health & Culture Conditions check_protocol->check_cells Protocol OK concentration Incorrect Concentration? check_protocol->concentration incubation Inappropriate Incubation Time? check_protocol->incubation controls Missing/Improper Controls? check_protocol->controls analyze_data Re-evaluate Data Analysis check_cells->analyze_data Cells Healthy confluency Inconsistent Cell Confluency? check_cells->confluency passage High Passage Number? check_cells->passage contamination Mycoplasma Contamination? check_cells->contamination consult Consult Literature & Technical Support analyze_data->consult Analysis OK

Caption: A general workflow for troubleshooting experimental variability.

Common Problems and Solutions
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate experiments. 1. Inconsistent stock solution concentration. 2. Degradation of the compound due to improper storage or multiple freeze-thaw cycles. 3. Inconsistent cell seeding density or confluency at the time of treatment. 4. Variation in incubation time.1. Prepare a fresh stock solution from a new vial of the compound. Ensure complete solubilization. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Standardize your cell seeding protocol and ensure similar confluency across all experiments. 4. Use a precise timer for all incubation steps.
No observable effect of the inhibitor. 1. The inhibitor concentration is too low. 2. The incubation time is too short. 3. The target kinase is not active or not expressed in your cell line. 4. The compound has degraded.1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment to determine the optimal incubation time. 3. Verify the expression and activity of ROCK or PKC in your cell line using Western blot or a kinase activity assay. 4. Prepare a fresh stock solution.
High cell toxicity or unexpected off-target effects. 1. The inhibitor concentration is too high. 2. The final DMSO concentration is too high. 3. The compound is inhibiting other essential kinases.1. Perform a dose-response experiment to identify the optimal non-toxic concentration. 2. Ensure the final DMSO concentration is below 0.5% (ideally ≤ 0.1%). Include a vehicle control. 3. Consult kinase selectivity data and consider using a more specific inhibitor for your target if available. Use the lowest effective concentration of the inhibitor.
Inconsistent results in Western blotting for downstream targets (e.g., p-MYPT1). 1. Variability in cell lysis and protein extraction. 2. Inconsistent protein loading. 3. Suboptimal antibody concentrations or incubation times. 4. Issues with transfer or detection.1. Standardize your lysis procedure. Ensure complete cell lysis and use protease and phosphatase inhibitors. 2. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein per lane. Use a loading control (e.g., GAPDH, β-actin). 3. Optimize primary and secondary antibody dilutions and incubation times. 4. Confirm efficient protein transfer using Ponceau S staining. Use a fresh chemiluminescent substrate.[9][10]

III. Experimental Protocols and Signaling Pathways

Signaling Pathway

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride primarily inhibits the Rho-associated coiled-coil containing protein kinase (ROCK). ROCK plays a crucial role in regulating the actin cytoskeleton by phosphorylating several downstream substrates. One of the key substrates is Myosin Phosphatase Target Subunit 1 (MYPT1). Phosphorylation of MYPT1 by ROCK inhibits myosin light chain phosphatase activity, leading to an increase in phosphorylated myosin light chain (p-MLC) and subsequent cell contraction and stress fiber formation.

rock_pathway RhoA Activated RhoA (GTP-bound) ROCK ROCK RhoA->ROCK Activates MYPT1 MYPT1 ROCK->MYPT1 Phosphorylates Inhibitor 1-(5-Isoquinolinesulfonyl) -3-methylpiperazine HCl Inhibitor->ROCK Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) MYPT1->MLCP pMYPT1 p-MYPT1 (Inactive) pMYPT1->MLCP Inhibits pMLC p-MLC MLCP->pMLC Dephosphorylates MLC Myosin Light Chain (MLC) Actomyosin Actomyosin Contraction & Stress Fiber Formation pMLC->Actomyosin

Caption: The ROCK signaling pathway and the point of inhibition.

Detailed Protocol: Western Blot for Phosphorylated MYPT1 (p-MYPT1)

This protocol is designed to assess the inhibitory effect of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride on ROCK activity by measuring the phosphorylation of its downstream target, MYPT1, at Threonine 696.[9][10][11][12]

1. Cell Culture and Treatment: a. Plate your cells of interest in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours if necessary to reduce basal ROCK activity. c. Treat the cells with varying concentrations of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (e.g., 1, 5, 10, 25, 50 µM) for the desired time (e.g., 1-4 hours). Include a vehicle (DMSO) control. d. If desired, stimulate the cells with a known ROCK activator (e.g., LPA or calpeptin) for a short period (e.g., 15-30 minutes) before lysis to induce a robust p-MYPT1 signal.

2. Cell Lysis: a. After treatment, place the plates on ice and wash the cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to your lysates to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes. d. Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Include a protein ladder. e. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. c. Destain the membrane with TBST.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with a primary antibody against p-MYPT1 (Thr696) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

7. Detection: a. Prepare the chemiluminescent substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film.

8. Stripping and Re-probing (Optional): a. To normalize for total MYPT1 levels, the membrane can be stripped and re-probed with an antibody against total MYPT1.

Protocol: In Vitro ROCK Activity Assay

This protocol provides a framework for measuring the direct inhibitory effect of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride on ROCK activity using a commercially available ELISA-based kit.[13][14][15][16]

1. Reagent Preparation: a. Prepare all buffers and reagents as per the kit manufacturer's instructions. b. Prepare a serial dilution of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride in the appropriate kinase buffer.

2. Kinase Reaction: a. To the wells of the MYPT1-coated plate, add the kinase buffer. b. Add the serially diluted inhibitor or vehicle control to the respective wells. c. Add a constant amount of active ROCK enzyme to all wells (except for the no-enzyme control). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 30-60 minutes).

3. Detection: a. Stop the reaction and wash the wells as per the kit instructions. b. Add the primary antibody against p-MYPT1 (Thr696) and incubate. c. Wash the wells and add the HRP-conjugated secondary antibody and incubate. d. Wash the wells and add the TMB substrate. e. Stop the color development with the stop solution. f. Read the absorbance at 450 nm using a microplate reader.

4. Data Analysis: a. Subtract the background absorbance (no-enzyme control) from all readings. b. Plot the absorbance values against the inhibitor concentration. c. Calculate the IC50 value of the inhibitor using a suitable curve-fitting software.

IV. References

  • Anti-Phospho-MBS (MYPT1) (Thr696) mAb. MBL International. (URL: [Link])

  • Western blot analysis of MYPT1 phosphorylation at Thr696 (p-MYPT1 T696...). ResearchGate. (URL: [Link])

  • 96-well ROCK Activity Assay Kit - Cell Biolabs, Inc. (URL: [Link])

  • A Method for Measuring Rho Kinase Activity in Tissues and Cells - PMC - NIH. (URL: [Link])

  • Rho Kinase (ROCK) Activity Assay, 96-Well - Cell Biolabs, Inc. (URL: [Link])

  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][11][14]naphthyridin-2(1H)-one (Torin1) as a Potent and Selective Inhibitor of mTORC1 and mTORC2. MIT Open Access Articles. (URL: [Link])

  • How to know the stability of drugs and reagents in the cell culture media? - ResearchGate. (URL: [Link])

  • Kinase Panel Screening for Drug Discovery - ICE Bioscience. (URL: [Link])

  • Effects of protein kinase inhibitor, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine, on beta-2 adrenergic receptor activation and desensitization in intact human lymphocytes - PubMed. (URL: [Link])

  • Effect of the protein kinase inhibitors, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine H-7 and N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide H-8 on Lewis lung carcinoma tumor progression - PubMed. (URL: [Link])

  • Cell culture media impact on drug product solution stability - PubMed. (URL: [Link])

  • 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine dihydrochloride | C14H19Cl2N3O2S | CID 73332 - PubChem. (URL: [Link])

  • Stereodynamics of 1-(methylsulfonyl)-3,5-bis(trifluoromethylsulfonyl)-1,3,5-triazinane: Experimental and Theoretical Analysis - PubMed. (URL: [Link])

  • How to decide the percent of DMSO to dissolve my organic extract? - ResearchGate. (URL: [Link])

  • Dimethyl sulfoxide - Wikipedia. (URL: [Link])

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem. (URL: [Link])

Sources

Optimization

Technical Support Center: Navigating the Nuances of Iso-H-7 in Kinase Research

Welcome to the technical support center for Iso-H-7. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Iso-H-7 in their experiments and may be encountering conflicti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Iso-H-7. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Iso-H-7 in their experiments and may be encountering conflicting or unexpected results. As a seasoned application scientist, my goal is to provide you with not just troubleshooting steps, but a deeper understanding of the causality behind your experimental outcomes. We will delve into the complexities of Iso-H-7's mechanism of action, explore real-world examples of conflicting data, and equip you with the protocols to validate your own findings.

Part 1: Frequently Asked Questions (FAQs) - The Essentials of Iso-H-7

This section addresses the most common initial questions regarding Iso-H-7, providing a foundational understanding of its properties.

Q1: What is Iso-H-7 and what is its primary presumed target?

A1: Iso-H-7, also commonly referred to as H-7, is a cell-permeable small molecule inhibitor belonging to the isoquinoline sulfonamide class of compounds. It is widely cited in the literature as a protein kinase C (PKC) inhibitor.[1][2][3] However, as we will explore, its activity is not limited to PKC, a fact that is central to understanding many of the conflicting results observed in studies using this compound.

Q2: Why is my data when using Iso-H-7 inconsistent or contradictory to published findings?

A2: This is a frequent and valid concern. The primary reason for conflicting data with Iso-H-7 stems from its nature as a broad-spectrum kinase inhibitor . While often used as a specific PKC inhibitor, it potently inhibits several other kinases, including Protein Kinase A (PKA) and Myosin Light Chain Kinase (MLCK).[4] Therefore, a cellular phenotype observed after Iso-H-7 treatment may be erroneously attributed to PKC inhibition when, in fact, it is the result of inhibiting another kinase or a combination of kinases.

Q3: What are the known off-target effects of Iso-H-7?

A3: Beyond PKC, Iso-H-7 has been shown to inhibit a range of serine/threonine kinases. Its inhibitory profile is a critical piece of information for interpreting your data. Below is a summary of its inhibitory constants (IC50) against some key kinases.

KinaseIC50 (µM)
Protein Kinase A (PKA)3.0
Protein Kinase G (PKG)5.8
Protein Kinase C (PKC)6.0
Myosin Light Chain Kinase (MLCK)97.0

Data compiled from Bio-Techne.[4]

This table clearly illustrates that Iso-H-7 is a more potent inhibitor of PKA and PKG than it is of PKC. This is a crucial point to consider when designing experiments and interpreting results.

Part 2: Troubleshooting Guides for Conflicting Data

Here, we will explore specific case studies of conflicting data and provide a logical framework and experimental workflows to dissect the true mechanism of action in your system.

Case Study 1: The Ambiguous Role of PKC in Cellular Differentiation

The Problem: You are studying cellular differentiation and find that Iso-H-7 promotes this process. Based on the literature, you hypothesize that this is due to PKC inhibition. However, a more specific PKC inhibitor does not replicate the effect.

Troubleshooting Workflow:

A Start: Iso-H-7 induces a cellular phenotype B Hypothesis: Phenotype is due to PKC inhibition A->B C Experiment 1: Use a highly specific, structurally unrelated PKC inhibitor (e.g., Gö 6983, Sotrastaurin) B->C D Result A: Specific PKC inhibitor replicates the phenotype C->D If Yes F Result B: Specific PKC inhibitor does NOT replicate the phenotype C->F If No E Conclusion: Phenotype is likely mediated by PKC inhibition D->E G Hypothesis 2: Phenotype is due to off-target effects (e.g., PKA inhibition) F->G H Experiment 2: Use a specific PKA inhibitor (e.g., H-89, KT 5720) G->H I Result C: Specific PKA inhibitor replicates the phenotype H->I If Yes J Conclusion: Phenotype is likely mediated by PKA inhibition I->J K Experiment 3 (Validation): Rescue experiment with a constitutively active PKA J->K L Result D: Phenotype is reversed K->L M Final Conclusion: The effect of Iso-H-7 is mediated through PKA inhibition L->M

Caption: Troubleshooting workflow for deconvoluting PKC vs. PKA mediated effects.

Case Study 2: Unraveling the Effects on the Actin Cytoskeleton

The Problem: You observe significant changes in the actin cytoskeleton, such as a reduction in stress fibers, after treating your cells with Iso-H-7. You attribute this to PKC's role in cytoskeletal regulation. However, the morphological changes are not entirely consistent with what is known about PKC inhibition.

The In-Depth Analysis: The effects of Iso-H-7 on the actin cytoskeleton have been a subject of investigation. One study demonstrated that H-7 induces a rapid and dramatic reduction in actin microfilament bundles. Importantly, depletion of PKC in the cells did not prevent these effects of H-7, strongly suggesting a PKC-independent mechanism.[5] Another study compared the effects of H-7 to other kinase inhibitors and found that the changes in cell shape and actin organization were very similar to those induced by a selective inhibitor of myosin light chain kinase (MLCK), KT5926. In contrast, specific PKC inhibitors did not produce the same alterations. This suggests that the primary effect of H-7 on the cytoskeleton may be due to the inhibition of actomyosin contraction via MLCK.[6]

Troubleshooting Workflow:

A Start: Iso-H-7 alters the actin cytoskeleton B Hypothesis: Effect is due to PKC inhibition A->B C Experiment 1: Downregulate or specifically inhibit PKC B->C D Result A: Cytoskeletal changes are still observed C->D E Conclusion: Effect is PKC-independent D->E F Hypothesis 2: Effect is due to MLCK inhibition E->F G Experiment 2: Use a specific MLCK inhibitor (e.g., ML-7) F->G H Result B: Specific MLCK inhibitor phenocopies the effects of Iso-H-7 G->H I Conclusion: Effect is likely mediated by MLCK inhibition H->I J Experiment 3 (Validation): Western blot for phosphorylated Myosin Light Chain (p-MLC) I->J K Result C: Iso-H-7 and specific MLCK inhibitor both decrease p-MLC levels J->K L Final Conclusion: The cytoskeletal effects of Iso-H-7 are mediated through MLCK inhibition K->L

Caption: Workflow to differentiate between PKC and MLCK-mediated cytoskeletal effects.

Part 3: Experimental Protocols for Target Validation

To ensure the integrity of your research, it is imperative to validate the on-target effects of Iso-H-7 in your specific experimental system. The following are detailed, step-by-step methodologies for key validation experiments.

Protocol 1: In Vitro Kinase Assay for PKA Activity

This protocol allows you to directly measure the inhibitory effect of Iso-H-7 on PKA enzymatic activity.

Materials:

  • Recombinant PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Iso-H-7 stock solution (in DMSO)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, PKA substrate peptide, and recombinant PKA enzyme.

  • Add varying concentrations of Iso-H-7 or vehicle (DMSO) to the reaction mixture and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for a predetermined time (e.g., 15-30 minutes) at 30°C. Ensure the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of PKA inhibition for each concentration of Iso-H-7 and determine the IC50 value.

Protocol 2: Western Blot for Phospho-CREB (a PKA Substrate)

This protocol assesses the inhibition of PKA signaling in a cellular context by measuring the phosphorylation of a key downstream target, CREB.

Materials:

  • Cell line of interest

  • Cell lysis buffer containing phosphatase and protease inhibitors

  • Primary antibody against phospho-CREB (Ser133)

  • Primary antibody against total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Iso-H-7

  • PKA activator (e.g., Forskolin)

Procedure:

  • Plate your cells and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of Iso-H-7 or vehicle for 1-2 hours.

  • Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce CREB phosphorylation.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the antibody against total CREB for loading control.

  • Quantify the band intensities to determine the relative levels of phospho-CREB.

Part 4: Concluding Remarks and Best Practices

The case of Iso-H-7 is a powerful reminder of the importance of rigorous validation in pharmacological studies. While it can be a useful tool, its broad-spectrum activity necessitates a cautious and evidence-based approach to data interpretation.

Key Takeaways:

  • Acknowledge the Polypharmacology: Always consider the multiple potential targets of Iso-H-7 when interpreting your data.

  • Validate with Specificity: Use highly specific and structurally unrelated inhibitors to confirm that the observed phenotype is due to the inhibition of your target of interest.

  • Monitor Downstream Signaling: Assess the phosphorylation status of known downstream substrates of your target kinase to confirm on-target engagement in a cellular context.

By embracing these principles, you can navigate the complexities of kinase inhibitor research with greater confidence and produce more robust and reliable data.

References

  • Lagord, C., Leibovitch, M. P., & Carpentier, G. (1996). The kinase inhibitor iso-H7 stimulates rat satellite cell differentiation through a non-protein kinase C pathway by increasing myogenin expression level. Cell Biology and Toxicology, 12(3), 177–185. [Link]

  • H-7 dihydrochloride. Bio-Techne. [Link]

  • Volberg, T., Geiger, B., Citi, S., & Bershadsky, A. D. (1994). Effect of protein kinase inhibitor H-7 on the contractility, integrity, and membrane anchorage of the microfilament system. Cell Motility and the Cytoskeleton, 29(4), 321–338. [Link]

  • Birrell, G. B., Hedberg, K. K., Habliston, D. L., & Griffith, O. H. (1989). Protein kinase C inhibitor H-7 alters the actin cytoskeleton of cultured cells. Journal of Cellular Physiology, 141(1), 74–84. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating PKC Inhibition: A Comparative Analysis of H-7 and Modern Alternatives

For researchers in cellular signaling and drug development, the robust validation of a kinase inhibitor's activity is paramount. This guide provides a comprehensive framework for validating the inhibitory action of 1-(5-...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in cellular signaling and drug development, the robust validation of a kinase inhibitor's activity is paramount. This guide provides a comprehensive framework for validating the inhibitory action of 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7), a widely cited but non-selective Protein Kinase C (PKC) inhibitor.[1][2][3] We will objectively compare its performance against more modern, selective alternatives like Gö 6983 and the pan-kinase inhibitor Staurosporine, supported by detailed experimental protocols and comparative data.

This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and rigorous experimental design.

The Central Role of Protein Kinase C (PKC)

The PKC family comprises serine/threonine kinases that are central to transducing a vast array of cellular signals.[4][5] Activated by second messengers like diacylglycerol (DAG) and calcium (Ca2+), they regulate fundamental processes including cell proliferation, differentiation, apoptosis, and inflammation.[6][7] Given their role in various pathologies, including cancer, PKC isoforms are significant therapeutic targets.

The validation of any putative PKC inhibitor requires a multi-tiered approach, moving from direct enzymatic inhibition in vitro to demonstrating target engagement and downstream pathway modulation in a cellular context.

cluster_0 Upstream Activation cluster_1 PKC Core cluster_2 Downstream Signaling GPCR/RTK GPCR/RTK PLC PLC GPCR/RTK->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC (Inactive) DAG->PKC Binds C1 Domain Ca2 Ca2+ IP3->Ca2 Releases Ca2->PKC Binds C2 Domain PKC_act PKC (Active) Substrate Substrate (e.g., MARCKS) PKC_act->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Response Cellular Response (Gene Expression, Proliferation) pSubstrate->Response Leads to

Figure 1: Simplified PKC Signaling Pathway.

Part 1: In Vitro Validation – Quantifying Direct Enzyme Inhibition

The foundational step in validating an inhibitor is to measure its direct effect on the kinase's enzymatic activity. An in vitro kinase assay provides a clean, cell-free system to determine the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Causality Behind Experimental Choice: We employ a non-radioactive, ELISA-based kinase assay. This format is chosen for its safety, high-throughput capability, and reliability for generating quantitative data. It directly measures the phosphorylation of a specific PKC substrate, providing a clear readout of enzymatic activity.

Comparative Inhibitors:
  • H-7: The subject of our validation. It is known to be an ATP-competitive inhibitor, but with notable promiscuity.[1][8]

  • Staurosporine: A potent but notoriously non-selective, ATP-competitive kinase inhibitor.[9][10][11] It serves as a positive control for potent inhibition but highlights the need for selectivity analysis.

  • Gö 6983: A more modern, broad-spectrum PKC inhibitor that is more selective than Staurosporine and inhibits multiple PKC isoforms with high potency.[12][13][14] It represents a superior benchmark for comparison.

Comparative IC50 Data

The following table summarizes publicly available IC50 data for our selected inhibitors against various PKC isoforms. It is crucial to note that IC50 values are highly dependent on the ATP concentration used in the assay; higher ATP concentrations will lead to higher apparent IC50 values for ATP-competitive inhibitors.[15]

InhibitorPKCαPKCβPKCγPKCδPKCεPKCζReference
H-7 ~3 µM-----[16]
Staurosporine ~2 nM-~5 nM~20 nM~73 nM~1086 nM[10][11]
Gö 6983 7 nM7 nM6 nM10 nM-60 nM[12][13][14]

Note: Data is aggregated from multiple sources and assay conditions may vary. The Ki for H-7 against PKC is reported as 6 µM.[17]

Detailed Protocol: In Vitro ELISA-Based PKC Kinase Assay

This protocol is adapted from commercially available kits (e.g., Abcam ab139437).

  • Reagent Preparation: Prepare Kinase Assay Buffer, ATP solution, and reconstitute purified PKC enzyme according to the manufacturer's protocol.

  • Inhibitor Dilution: Prepare a serial dilution of H-7, Staurosporine, and Gö 6983 in kinase buffer. Start with a high concentration (e.g., 100 µM for H-7, 1 µM for others) and perform 1:10 dilutions. Include a DMSO-only control (vehicle).

  • Assay Plate Setup: Use a microplate pre-coated with a specific PKC substrate peptide.

  • Kinase Reaction:

    • Add 30 µL of diluted inhibitor or vehicle to each well.

    • Add 10 µL of diluted, active PKC enzyme to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate for 60-90 minutes at 30°C.

  • Detection:

    • Wash the wells 3-4 times with wash buffer.

    • Add 50 µL of a phospho-substrate specific primary antibody to each well. Incubate for 60 minutes at room temperature.

    • Wash wells.

    • Add 50 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

    • Wash wells.

    • Add 50 µL of TMB substrate and incubate until color develops (typically 15-30 minutes).

    • Stop the reaction by adding 50 µL of Stop Solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Subtract background (no enzyme) absorbance. Plot the percentage of remaining kinase activity against the log of inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Part 2: Cellular Validation – Confirming Target Engagement

While in vitro data confirms direct inhibition, it doesn't guarantee efficacy in a complex cellular environment. Cellular assays are essential to validate that the inhibitor can cross the cell membrane, engage its target (PKC), and modulate downstream signaling.

Causality Behind Experimental Choice: We use Phorbol 12-myristate 13-acetate (PMA), a potent DAG analog, to robustly activate PKC signaling.[18] The phosphorylation status of a known downstream PKC substrate, Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS), serves as a direct biomarker of PKC activity within the cell.[19] Western blotting is the gold-standard technique for visualizing and quantifying this change in protein phosphorylation.[20][21]

cluster_workflow Cellular Validation Workflow A 1. Cell Culture (e.g., HeLa, Jurkat) B 2. Pre-treatment (Inhibitor or Vehicle) A->B C 3. Stimulation (PMA to activate PKC) B->C D 4. Cell Lysis (Add Phosphatase Inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. Western Blot (SDS-PAGE & Transfer) E->F G 7. Immunodetection (Primary/Secondary Abs) F->G H 8. Imaging & Analysis (Quantify p-MARCKS / Total MARCKS) G->H cluster_logic Comparative Logic H7 H-7 IC50 Potency (IC50) H7->IC50 Low Cellular Cellular Efficacy (p-MARCKS) H7->Cellular Moderate Selectivity Kinase Selectivity H7->Selectivity Poor Go6983 Gö 6983 (Modern Alternative) Go6983->IC50 High Go6983->Cellular High Go6983->Selectivity Good Stauro Staurosporine (Pan-Kinase) Stauro->IC50 Very High Stauro->Cellular Very High Stauro->Selectivity Very Poor

Figure 3: Logic for Comparing Inhibitor Performance Profiles.

Interpreting Selectivity Data: The output is typically a percentage of inhibition at a fixed concentration (e.g., 1 µM) against each kinase. A highly selective inhibitor will potently inhibit its intended target (PKC) while showing minimal inhibition of other kinases. H-7, by contrast, would be expected to inhibit PKA, PKG, and other kinases with similar potency to PKC, complicating its use as a specific tool. [22]

Conclusion and Recommendations

This guide outlines a rigorous, multi-step process for validating the inhibitory activity of H-7 on PKC and comparing it to relevant alternatives.

  • In Vitro Kinase Assays are essential for establishing direct, quantifiable inhibition and determining IC50 values. Data clearly shows that modern inhibitors like Gö 6983 are orders of magnitude more potent than H-7.

  • Cell-Based Western Blots for downstream substrates like phospho-MARCKS are non-negotiable for confirming that the inhibitor is active in a physiological context. This assay validates target engagement and provides a functional measure of potency.

  • Kinase Selectivity Profiling is crucial for trustworthiness. While H-7 can inhibit PKC, its lack of selectivity makes it a poor tool for definitively linking PKC to a specific cellular outcome. Any results obtained using H-7 should be confirmed with a more selective inhibitor like Gö 6983.

For researchers aiming to specifically probe the function of PKC, Gö 6983 offers a significantly more potent and selective tool than H-7. While Staurosporine is a powerful positive control for inhibition, its extreme promiscuity renders it unsuitable for attributing effects specifically to PKC. The validation workflow presented here provides a robust framework for making these critical, data-driven decisions in your research.

References

  • Newton, A. C., & Brognard, J. (2017). Protein Kinase C Pharmacology: Refining the Toolbox. The Journal of biological chemistry, 292(39), 16079–16087. [Link]

  • BPS Bioscience. (n.d.). Staurosporine. BPS Bioscience. Retrieved from [Link]

  • Harrington, E. O., Loffler, J., Nelson, P. R., Kent, K. C., Simons, M., & Ware, J. A. (2000). Protein kinase C and downstream signaling pathways in a three-dimensional model of phorbol ester-induced angiogenesis. Journal of cellular physiology, 185(3), 355–365. [Link]

  • Roma, M. G., Crocenzi, F. A., Mottino, A. D., & Coleman, R. (1999). The protein kinase inhibitor 1-(5-isoquinolinylsulfonyl)-2-methyl-piperzine (H-7) prevents and reverses Ca(2+)-mediated injury in isolated rat hepatocyte couplets. Toxicology and applied pharmacology, 161(2), 192–201. [Link]

  • Giorgi, C., Zecchini, S., & Soriano, M. E. (2012). Cell Signaling through Protein Kinase C Oxidation and Activation. Antioxidants & redox signaling, 17(10), 1431–1453. [Link]

  • Corradetti, R., Pugliese, A. M., & Ropert, N. (1989). The protein kinase C inhibitor 1-(5-isoquinolinesulphonyl)-2-methylpiperazine (H-7) disinhibits CA1 pyramidal cells in rat hippocampal slices. British journal of pharmacology, 98(4), 1376–1382. [Link]

  • Fitch, F. W., & Fields, P. E. (1991). The Protein Kinase C Inhibitor 1-(5-isoquinolinesulfonyl)-2-methylpiperazine Dihydrochloride (H-7) Inhibits PMA-induced Promiscuous Cytolytic Activity but Not Specific Cytolytic Activity by a Cloned Cytolytic T Lymphocyte. Biochemical and biophysical research communications, 179(2), 720–725. [Link]

  • Dempsey, E. C., Newton, A. C., Mochly-Rosen, D., Fields, A. P., Reyland, M. E., Ravindran, P. S., & Black, J. D. (2000). Protein kinase C isozymes and the regulation of diverse cell responses. American journal of physiology. Lung cellular and molecular physiology, 279(3), L429–L438. [Link]

  • Newton, A. C. (2018). Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation. The Journal of biological chemistry, 293(35), 13415–13423. [Link]

  • Kawamoto, S., & Hidaka, H. (1984). 1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) is a selective inhibitor of protein kinase C in rabbit platelets. Biochemical and biophysical research communications, 125(1), 258–264. [Link]

  • Corradetti, R., Pugliese, A. M., & Ropert, N. (1989). The protein kinase C inhibitor 1-(5-isoquinolinesulphonyl)-2-methylpiperazine (H-7) disinhibits CA1 pyramidal cells in rat hippocampal slices. British Journal of Pharmacology, 98(4), 1376–1382. [Link]

  • Saraiva, L., Fresco, P., Pinto, E., Sousa, E., & Gonçalves, J. (2004). Characterization of phorbol esters activity on individual mammalian protein kinase C isoforms, using the yeast phenotypic assay. Biochimica et biophysica acta, 1693(1), 51–62. [Link]

  • ResearchGate. (n.d.). Validation of PKCα-specific inhibitor effects in vitro and in cell culture. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of phorbol esters activity on individual mammalian protein kinase C isoforms, using the yeast phenotypic assay. ResearchGate. Retrieved from [Link]

  • Lee, H. W., & Smith, S. B. (2017). Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials. International journal of molecular sciences, 18(11), 2379. [Link]

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  • Moshinsky, D. J., Wautlet, B. S., Burdi, D. F., Gilbert, A. M., & Upson, J. J. (2009). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of biomolecular screening, 14(10), 1259–1266. [Link]

  • LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). LI-COR Biosciences. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of PKC inhibition on phorbol ester (PMA) and forskolin (F)... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The in vitro kinase activity assay identified PKCι as a direct target... ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. Retrieved from [Link]

  • Armstrong, R. C., & Montminy, M. R. (1993). Protein kinase inhibitor H7 blocks the induction of immediate-early genes zif268 and c-fos by nerve growth factor and phorbol ester in PC12D cells. Journal of neurochemistry, 60(2), 438–441. [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Retrieved from [Link]

  • Iannazzo, L., & Majewski, H. (1999). Differential abilities of phorbol esters in inducing protein kinase C (PKC) down-regulation in noradrenergic neurones. British journal of pharmacology, 126(3), 775–782. [Link]

  • Bruno, S., Lassota, P., Giaretti, W., & Darzynkiewicz, Z. (1992). The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells. Cancer research, 52(2), 470–473. [Link]

  • Schax, E., Bär, K., & Knippschild, U. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8701. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 351(Pt 1), 95–105. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]

  • Lin, K., D'Aquino, J. A., & Shurland, D. L. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences of the United States of America, 115(49), 12431–12436. [Link]

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Comparative

Comparative analysis of Iso-H-7 versus other kinase inhibitors like staurosporine.

This guide provides an in-depth comparative analysis of two notable kinase inhibitors: Iso-H-7 and the archetypal broad-spectrum inhibitor, staurosporine. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of two notable kinase inhibitors: Iso-H-7 and the archetypal broad-spectrum inhibitor, staurosporine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of features to offer a technical narrative grounded in experimental data and field-proven insights. We will dissect their mechanisms, compare their selectivity profiles, provide actionable experimental protocols, and place their utility within the context of a key signaling pathway.

Introduction: The Kinase Inhibitor Landscape

Staurosporine , an alkaloid originally isolated from the bacterium Streptomyces staurosporeus, is arguably the most famous pan-kinase inhibitor.[3] Its extraordinary potency and ability to inhibit a vast range of kinases have cemented its role as a valuable research tool, particularly for inducing apoptosis or broadly shutting down phosphorylation-dependent signaling.[4][5] However, this lack of selectivity is its greatest weakness, precluding any clinical use and making it a blunt instrument for dissecting specific kinase functions.[4]

In contrast, inhibitors from the isoquinolinesulfonamide family, such as H-7 and its related compound Iso-H-7 , offer a different profile. While also potent, they exhibit distinct patterns of selectivity that can be exploited for more nuanced experimental designs. This guide will specifically compare Iso-H-7 to the benchmark, staurosporine, to illuminate these differences and guide researchers in selecting the appropriate tool for their work.

Mechanism of Action: The Battle for the ATP-Binding Site

Both staurosporine and Iso-H-7 function primarily as ATP-competitive inhibitors. The catalytic activity of a kinase is fundamentally dependent on its ability to bind adenosine triphosphate (ATP) and transfer its terminal phosphate group to a substrate. These inhibitors exploit this by occupying the same binding pocket, preventing ATP from docking.

Staurosporine achieves its broad-spectrum activity through its high affinity for the conserved structural features of the ATP-binding site across a wide array of kinases.[4][6] Its rigid, planar indolocarbazole structure forms favorable interactions within the pocket, making it a potent competitor against ATP.[3]

Iso-H-7, as an isoquinolinesulfonamide, also competes with ATP. However, its chemical structure results in a different set of interactions within the kinase domain, leading to a distinct selectivity profile. Studies on the related compound H-7 and Iso-H-7 itself suggest that while it inhibits several kinases, its potency against specific families, such as Protein Kinase A (PKA) versus Protein Kinase C (PKC), can differ significantly from staurosporine.[7][8][9]

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Normal Phosphorylation cluster_2 Competitive Inhibition K Kinase Active Site ATP Binding Pocket Substrate Binding Site K_active Kinase Active Site ATP Substrate K_inhibited Kinase Active Site Inhibitor Substrate Binding Site ATP ATP ATP->K Binds ATP->K_active:atp Substrate Substrate Substrate->K_active:subst P_Substrate Phosphorylated Substrate K_active->P_Substrate ADP ADP K_active->ADP Inhibitor Staurosporine or Iso-H-7 Inhibitor->K Binds & Blocks Inhibitor->K_inhibited:atp No_Reaction No Reaction K_inhibited->No_Reaction

Figure 1: ATP-Competitive Kinase Inhibition Mechanism.

Quantitative Comparison: Kinase Selectivity & Potency

The critical distinction between kinase inhibitors lies in their selectivity and potency, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Staurosporine is infamous for its low nanomolar IC50 values against a vast number of kinases.[3][10] Data for Iso-H-7 is less abundant, and some reports may refer to the closely related compound H-7. The available data suggests a different selectivity profile, which is crucial for experimental design.

Kinase TargetStaurosporine IC50 (nM)Iso-H-7 / H-7 IC50 (µM)Key Insight
Protein Kinase C (PKC) ~3 [10][11]6 (Ki for H-7) [8]Staurosporine is >1000x more potent against PKC. Some studies suggest Iso-H-7 does not act as a functional PKC inhibitor in certain cell types.[7]
Protein Kinase A (PKA) ~7 [10][11]Putative Target [7]Iso-H-7 is suggested to function as a PKA inhibitor, making it a potential tool to dissect PKA vs. PKC signaling.[7]
CaM Kinase II ~20 [10][11]Data not readily availableStaurosporine's broad activity extends to calcium/calmodulin-dependent kinases.
p60v-src Tyrosine Kinase ~6 [10][11]Data not readily availableDemonstrates Staurosporine's inhibition across kinase families (Ser/Thr and Tyr).
Myosin Light Chain Kinase (MLCK) ~21 [11]Data not readily availableHighlights the widespread effects of staurosporine on cytoskeletal regulation.

Expert Interpretation: The data presents a clear dichotomy. Staurosporine is a powerful, non-selective tool ideal for inducing a strong, pan-kinase inhibitory effect. Iso-H-7, conversely, appears to be a much weaker inhibitor of PKC but may preferentially target other kinases like PKA.[7] This makes it unsuitable as a general PKC inhibitor but potentially valuable for experiments where PKC activity must be preserved while other pathways are inhibited.

Experimental Protocols for Comparative Inhibitor Analysis

To empirically validate the performance of kinase inhibitors like Iso-H-7 and staurosporine, robust and reproducible assays are essential. Here, we provide methodologies for both in vitro and cell-based analysis.

In Vitro Kinase Assay (IC50 Determination)

This protocol determines the direct inhibitory effect of a compound on a purified kinase. The principle is to measure the phosphorylation of a substrate in the presence of varying inhibitor concentrations.

Causality Behind Choices:

  • Assay Buffer: The buffer is optimized for pH and ionic strength to ensure maximal kinase activity and stability.

  • ATP Concentration: Using the ATP concentration at its Michaelis-Menten constant (Km) provides a standardized condition for comparing IC50 values across different experiments and labs.

  • Detection Method: The ADP-Glo™ system is chosen for its high sensitivity and luminescence-based readout, which minimizes interference from colored or fluorescent compounds.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the purified target kinase (e.g., PKCα, PKA) and its specific substrate peptide in Kinase Buffer.

    • Prepare a 2X ATP solution at the 2x Km value for the specific kinase in Kinase Buffer.

    • Perform a serial dilution of Iso-H-7 and staurosporine in DMSO, then dilute further in Kinase Buffer to create a 10X inhibitor concentration series.

  • Kinase Reaction:

    • To a 96-well plate, add 5 µL of 10X inhibitor solution (or DMSO for control).

    • Add 20 µL of the kinase/substrate mix to each well.

    • Incubate for 10 minutes at room temperature to allow inhibitor binding.

    • Initiate the kinase reaction by adding 25 µL of the 2X ATP solution.

    • Incubate for 60 minutes at 30°C.

  • Detection (using ADP-Glo™ as an example):

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete unconsumed ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data with the "no inhibitor" control as 100% activity and "no kinase" control as 0% activity.

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis P1 Serial Dilution of Inhibitors (Iso-H-7, Staurosporine) A1 Plate Inhibitors & Kinase/Substrate Mix P1->A1 P2 Prepare Kinase, Substrate, and ATP Solutions P2->A1 A2 Pre-incubate (Inhibitor Binding) A1->A2 A3 Initiate with ATP Incubate (Kinase Reaction) A2->A3 D1 Stop Reaction & Deplete ATP A3->D1 D2 Add Detection Reagent (Generate Signal) D1->D2 D3 Read Luminescence D2->D3 D4 Plot Dose-Response Curve Calculate IC50 D3->D4

Figure 2: General workflow for an in vitro kinase assay to determine IC50.

Cell-Based Phosphorylation Assay

This protocol assesses an inhibitor's ability to block a specific signaling event within a living cell, providing a more physiologically relevant measure of efficacy.

Causality Behind Choices:

  • Serum Starvation: This step reduces basal kinase activity, creating a low-noise background to observe a clear, stimulus-induced signal.

  • Activator: A phorbol ester like PMA is used to potently and directly activate PKC, providing a robust signal to inhibit.[12]

  • Western Blotting: This technique allows for the specific detection and quantification of the phosphorylated form of a downstream target (e.g., phospho-MARCKS), providing a direct readout of the upstream kinase's activity.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or U937) and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of Iso-H-7, staurosporine, or vehicle (DMSO) for 1-2 hours.

  • Kinase Activation:

    • Stimulate the cells with a PKC activator (e.g., 100 nM Phorbol 12-Myristate 13-Acetate, PMA) for 15-30 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Immediately place plates on ice and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, collect lysates, and clarify by centrifugation at 4°C.

  • Protein Quantification and Western Blot:

    • Determine protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific to a phosphorylated downstream target of the kinase (e.g., anti-phospho-MARCKS for PKC).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the blot for a total protein or loading control (e.g., total MARCKS or GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein or loading control signal.

    • Compare the normalized signal in inhibitor-treated samples to the stimulated control to determine the extent of inhibition.

Case Study: Dissecting the Protein Kinase C (PKC) Pathway

The PKC family of kinases are central regulators of cellular proliferation, differentiation, and apoptosis.[13][14] A typical activation cascade is initiated by the hydrolysis of PIP₂ by phospholipase C (PLC), generating diacylglycerol (DAG) and inositol trisphosphate (IP₃). DAG directly recruits and activates conventional and novel PKC isoforms at the cell membrane.[2][14]

Using Staurosporine: Due to its potent inhibition of PKC (IC50 ≈ 3 nM), staurosporine is an effective tool to demonstrate the involvement of PKC in a cellular process. If treating cells with staurosporine blocks a PMA-induced effect, it strongly implicates a PKC-dependent (or other staurosporine-sensitive kinase) pathway.

Using Iso-H-7: Given its significantly higher IC50 for PKC, Iso-H-7 can be used as a complementary tool. If a cellular process is blocked by staurosporine but not by Iso-H-7 at a concentration known to inhibit PKA, it provides evidence that the pathway is PKC-dependent and PKA-independent. This comparative approach allows for a more refined dissection of signaling pathways than using a single, non-selective inhibitor.

PKC_Pathway Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Co-activates Substrate Downstream Substrates (e.g., MARCKS) PKC->Substrate Phosphorylates Response Cellular Response (Gene Expression, Proliferation, etc.) Substrate->Response Stauro Staurosporine Stauro->PKC Strongly Inhibits (IC50 ~3 nM) IsoH7 Iso-H-7 IsoH7->PKC Weakly Inhibits (Ki ~6 µM)

Figure 3: Simplified Protein Kinase C (PKC) signaling pathway showing points of inhibition.

Conclusion: Selecting the Right Tool for the Job

The choice between Iso-H-7 and staurosporine is entirely dependent on the experimental question.

  • Iso-H-7 serves a more specialized role. Its value lies in its differential selectivity. Based on current evidence, it is not a tool for general PKC inhibition. Instead, it can be used in concert with other inhibitors like staurosporine to differentiate between PKC- and PKA-dependent signaling events.[7] Its utility is in asking more specific questions where the promiscuity of staurosporine would be a confounding factor.

References

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Comparative

A Senior Application Scientist's Comparative Guide to HPLC and LC-MS Methods for the Purity and Quantification of Iso-H-7

Executive Summary In the landscape of pharmaceutical development, ensuring the purity and accurate quantification of an active pharmaceutical ingredient (API) is paramount for safety and efficacy. This guide provides a c...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical development, ensuring the purity and accurate quantification of an active pharmaceutical ingredient (API) is paramount for safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Iso-H-7, a representative small molecule drug candidate. While HPLC-UV stands as a robust, cost-effective workhorse for routine quality control and quantification, LC-MS offers unparalleled sensitivity and specificity, making it indispensable for complex impurity profiling and trace-level analysis. The selection of the appropriate technique is contingent on the specific analytical objective, the stage of drug development, and available resources. This document delves into the core principles, provides detailed experimental protocols, and presents a side-by-side performance comparison to empower researchers, scientists, and drug development professionals in making informed analytical strategy decisions.

Introduction: The Analytical Imperative for Iso-H-7

Iso-H-7 is an emerging small molecule candidate with significant therapeutic potential. As with any pharmaceutical compound, its journey from discovery to clinical application is governed by stringent regulatory standards. Central to this process is the analytical characterization of the drug substance, focusing on two key attributes:

  • Purity: The identification and quantification of any impurities, which may originate from the manufacturing process or degradation.[1] The International Council for Harmonisation (ICH) guideline Q3A(R2) mandates the reporting, identification, and qualification of impurities based on dosage-dependent thresholds.[1]

  • Quantification: The precise measurement of the API's concentration in the drug substance or formulated product, which is critical for establishing potency and ensuring accurate dosing.

Chromatographic techniques are the cornerstone of pharmaceutical analysis for these tasks.[2][3] This guide will explore and compare two of the most powerful and widely adopted methods: HPLC-UV and LC-MS.[4][5] We will examine the causality behind experimental choices and provide self-validating protocols grounded in established scientific principles.

Methodology Deep Dive: HPLC-UV for Purity and Quantification

High-Performance Liquid Chromatography with a UV detector is the most established and widely used technique in pharmaceutical quality control labs.[6][7] Its robustness, ease of use, and cost-effectiveness make it the preferred method for routine analyses where the analytes have a UV chromophore and sensitivity requirements are moderate.

Principle of HPLC-UV

The technique separates compounds in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[8] For a moderately polar molecule like Iso-H-7, a reversed-phase setup is ideal. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar mixture, typically water and an organic solvent like acetonitrile or methanol. Compounds with higher hydrophobicity are retained longer on the column. Following separation, the compounds elute from the column and pass through a UV detector, which measures the absorbance of light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, enabling quantification.

Experimental Protocol: HPLC-UV Method for Iso-H-7

This protocol is designed as a stability-indicating method, capable of separating Iso-H-7 from its potential impurities and degradation products.

Step 1: Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Iso-H-7 reference standard and dissolve it in 100 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: Prepare the test sample of Iso-H-7 to a target concentration of 25 µg/mL using the same diluent.

Step 2: Chromatographic Conditions

  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size. Causality: This column dimension and particle size offer a good balance between resolution, speed, and backpressure for standard HPLC systems.

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a volatile buffer that acidifies the mobile phase, which helps to produce sharp, symmetrical peaks for phenolic compounds like Iso-H-7 by suppressing the ionization of silanol groups on the silica support.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity compared to methanol.

  • Gradient Elution:

    Time (min) %B
    0.0 20
    15.0 80
    17.0 80
    17.1 20
    20.0 20

    Causality: A gradient elution is crucial for a purity method, as it ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated from the main peak and eluted from the column in a reasonable time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Causality: Maintaining a constant column temperature ensures reproducible retention times.

  • Injection Volume: 10 µL

  • UV Detection: 254 nm. Causality: This wavelength is chosen based on the UV spectrum of Iso-H-7 to maximize sensitivity.

Step 3: Data Analysis

  • Quantification: Construct a calibration curve by plotting the peak area of the Iso-H-7 standard against its concentration. Determine the concentration of Iso-H-7 in the test sample by interpolating its peak area from this curve.

  • Purity: For the sample chromatogram, calculate the area percentage of the Iso-H-7 peak relative to the total area of all peaks (excluding solvent front and blank peaks). This is often referred to as the "area percent" method.[7]

HPLC-UV Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Weighing & Dilution Autosampler Autosampler Injection Prep->Autosampler Inject Vials Column C18 Column (Separation) Autosampler->Column Sample Loop Pump Pump (Mobile Phase Delivery) Detector UV Detector Column->Detector Eluent CDS Chromatography Data System (CDS) Detector->CDS Signal (Absorbance) Quant Quantification (Calibration Curve) CDS->Quant Purity Purity (Area % Report) CDS->Purity

Caption: HPLC-UV workflow for Iso-H-7 analysis.

Expected Performance Characteristics (HPLC-UV)

The method's performance should be validated according to ICH Q2(R1) guidelines.[9]

ParameterExpected Result
Linearity (R²) > 0.999
Range 0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Methodology Deep Dive: LC-MS for Purity and Quantification

Liquid Chromatography-Mass Spectrometry combines the separation power of LC with the highly sensitive and selective detection capabilities of mass spectrometry.[10][11] It is the gold standard for identifying unknown impurities and quantifying analytes at very low concentrations.[4][5]

Principle of LC-MS

The LC portion of the analysis is similar to HPLC. After compounds elute from the column, they enter the mass spectrometer's ion source. Electrospray Ionization (ESI) is a common technique that generates charged ions from the eluted analytes in the liquid phase.[11] These ions are then guided into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The detector counts the ions at each m/z, generating a mass spectrum. For quantification, the instrument can be set to monitor only the m/z of the target analyte (Selected Ion Monitoring, SIM) or a specific fragmentation reaction (Selected Reaction Monitoring, SRM), which provides exceptional selectivity and sensitivity.[10][12]

Experimental Protocol: LC-MS Method for Iso-H-7

This method is optimized for high-sensitivity quantification and impurity identification.

Step 1: Standard and Sample Preparation

  • Prepare standards and samples as described in the HPLC protocol, but extend the calibration range to lower concentrations (e.g., 0.1, 0.5, 1, 10, 50, 100 ng/mL) due to the higher sensitivity of the instrument.

Step 2: LC-MS Conditions

  • Instrument: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Causality: A narrower column with smaller particles is used to achieve better separation efficiency and higher sensitivity, which is compatible with the lower flow rates typical for LC-MS.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Volatile mobile phase additives like formic acid are essential for LC-MS as non-volatile salts (like phosphate buffers) will contaminate the ion source.[13]

  • Gradient Elution: A faster gradient can often be used due to the higher efficiency of the UHPLC column.

    Time (min) %B
    0.0 10
    8.0 90
    9.0 90
    9.1 10

    | 11.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

Step 3: Mass Spectrometer Conditions

  • Ionization Mode: ESI, Negative. Causality: Iso-H-7 (modeled as 7-Hydroxyisoflavone) has a phenolic hydroxyl group that readily deprotonates, making it highly sensitive in negative ion mode to form the [M-H]⁻ ion.[14]

  • Capillary Voltage: -3.0 kV

  • Desolvation Gas (N₂) Flow: 800 L/hr

  • Desolvation Temperature: 450 °C

  • Acquisition Mode:

    • For Quantification: Selected Ion Monitoring (SIM) of the [M-H]⁻ ion for Iso-H-7.

    • For Impurity ID: Full scan mode (e.g., m/z 100-500) to collect mass spectra of all eluting peaks.

Step 4: Data Analysis

  • Quantification: Construct a calibration curve using the peak area from the Extracted Ion Chromatogram (EIC) for the target m/z.

  • Purity & Impurity ID: In full scan mode, analyze the mass spectra of minor peaks to propose elemental compositions and structures for unknown impurities.

LC-MS Workflow Visualization

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Prep Weighing & Serial Dilution UHPLC UHPLC Separation Prep->UHPLC Inject Source ESI Source (Ionization) UHPLC->Source Eluent Analyzer Mass Analyzer (m/z Separation) Source->Analyzer Ion Beam Detector MS Detector Analyzer->Detector Filtered Ions MS_Software Mass Spectrometry Software Detector->MS_Software Signal (Ion Count) Quant Quantification (EIC) MS_Software->Quant Impurity Impurity ID (Mass Spectra) MS_Software->Impurity

Caption: LC-MS workflow for Iso-H-7 analysis.

Expected Performance Characteristics (LC-MS)
ParameterExpected Result
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (%RSD) < 5.0% (at lower end)
Limit of Detection (LOD) ~0.05 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL

Comparative Analysis: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS is a strategic one, driven by the analytical goal.

Head-to-Head Comparison
FeatureHPLC-UVLC-MSRationale & Justification
Selectivity ModerateVery HighUV detection can be prone to interference from co-eluting impurities that also absorb at the monitored wavelength. MS detection is highly selective, based on a compound's unique mass-to-charge ratio.[10]
Sensitivity Good (µg/mL)Excellent (pg/mL to fg/mL)MS detectors, especially in SIM or SRM mode, are orders of magnitude more sensitive than UV detectors, making them ideal for trace analysis.[14]
Application Routine QC, Purity Assay, Content UniformityImpurity Identification, Metabolite ID, Bioanalysis, Trace QuantificationHPLC-UV is a robust workhorse for release testing. LC-MS is a powerful tool for research, development, and problem-solving where molecular identity is needed.[4][5]
Cost (Instrument) $$$$HPLC-UV systems are significantly less expensive to purchase and maintain than LC-MS systems.
Ease of Use HighModerate to HighModern LC-MS systems have become more user-friendly, but method development and data interpretation require more specialized expertise than HPLC-UV.[15]
Quantification Robust & PreciseGold Standard for BioanalysisHPLC-UV provides excellent quantitative performance for bulk analysis. LC-MS is superior for quantifying analytes in complex matrices (e.g., plasma) due to its selectivity.[11][12]
Impurity ID NoYesHPLC-UV can detect an impurity but provides no structural information. MS provides the molecular weight and fragmentation data essential for identifying an unknown compound.[1]
Field-Proven Insights: Making the Right Choice
  • For Late-Stage Development and QC: Once the impurity profile of Iso-H-7 is well-characterized and manufacturing is controlled, a validated HPLC-UV method is the most efficient and cost-effective approach for routine batch release testing and stability studies.[3][7] Its reliability and transferability between labs are major advantages.

  • For Early-Stage Development and Research: During process development and forced degradation studies, LC-MS is indispensable. It allows for the rapid identification of process-related impurities and degradation products without the need to synthesize each one as a reference standard. This "peak tracking" capability, using mass to confirm identity, accelerates development timelines significantly.[1][5]

  • A Complementary Approach: The most effective analytical strategy utilizes both techniques. LC-MS is used during development to identify and characterize all potential impurities. Subsequently, a simpler, more robust HPLC-UV method is developed and validated for the routine quantification of Iso-H-7 and its known, specified impurities in a QC environment.

Conclusion

Both HPLC-UV and LC-MS are powerful, indispensable tools for the analytical characterization of the small molecule drug candidate Iso-H-7. They are not mutually exclusive but rather complementary techniques that serve different, critical purposes throughout the drug development lifecycle. HPLC-UV offers a robust, reliable, and cost-effective solution for routine purity and quantification assays in a controlled environment. In contrast, LC-MS provides the superior sensitivity and specificity required for the complex challenges of impurity identification, trace-level quantification, and analysis in complex biological matrices. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, is essential for designing a scientifically sound, efficient, and regulatory-compliant analytical control strategy.

References

  • Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

  • Niessen, W. M. A., & van der Hoeven, R. A. M. (2019). Current developments in LC-MS for pharmaceutical analysis. Lirias - KU Leuven. [Link]

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  • PubChem. 7-Hydroxyisoflavone | C15H10O3 | CID 5376891. [Link]

  • Lee, J., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. NIH. [Link]

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Sources

Validation

Assessing the Kinase Specificity of 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (iso-H-7): A Comparative Technical Guide

Introduction: The Quest for Kinase Inhibitor Specificity In the landscape of cell signaling research and drug discovery, protein kinase inhibitors are indispensable tools. Their utility, however, is intrinsically linked...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Specificity

In the landscape of cell signaling research and drug discovery, protein kinase inhibitors are indispensable tools. Their utility, however, is intrinsically linked to their specificity. A highly selective inhibitor provides a clear lens through which to probe the function of a single kinase, whereas a non-selective inhibitor can produce ambiguous or misleading results due to off-target effects. This guide provides a technical assessment of the kinase inhibitor 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride, commonly known as iso-H-7.

This document will delve into the known inhibitory profile of iso-H-7, comparing it with the well-characterized, broad-spectrum kinase inhibitor, Staurosporine. While comprehensive kinome-wide screening data for iso-H-7 is not extensively available in the public domain, this guide will present the existing data on its primary targets and provide detailed experimental protocols for researchers to conduct their own comprehensive specificity profiling. The objective is to offer a practical framework for assessing kinase inhibitor selectivity, using iso-H-7 as a case study.

Compound Profiles: iso-H-7 and a Broad-Spectrum Comparator

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride (iso-H-7)

iso-H-7 is a member of the isoquinolinesulfonamide family of kinase inhibitors and is structurally related to the more commonly known inhibitor, H-7. It is recognized primarily as an inhibitor of Protein Kinase C (PKC) and cAMP-dependent Protein Kinase (PKA).[1] Early studies have suggested that iso-H-7 may act as a PKA inhibitor in some cellular contexts, rather than a PKC inhibitor.[1] This highlights the importance of empirical validation of an inhibitor's mechanism of action in any given experimental system.

Comparator: Staurosporine - The Promiscuous Benchmark

To contextualize the specificity of any kinase inhibitor, it is instructive to compare it against a compound known for its broad activity. Staurosporine, a natural product isolated from the bacterium Streptomyces staurosporeus, is a potent but notoriously non-selective, ATP-competitive kinase inhibitor.[2][3][4] Its high affinity for the ATP-binding pocket of a vast number of kinases makes it a valuable positive control in kinase assays and a benchmark for promiscuity.[5][6] A truly selective inhibitor would demonstrate potent inhibition of its intended target while showing minimal activity against a wide panel of kinases that are potently inhibited by Staurosporine.

Quantitative Inhibitory Profiles: A Head-to-Head Comparison

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for iso-H-7 against its primary targets and a selection of kinases for the comparator, Staurosporine. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% and is a key metric for potency.[7]

Kinase Targetiso-H-7 IC50 (µM)Staurosporine IC50 (nM)
Protein Kinase A (PKA)347 - 15
Protein Kinase C (PKC)220.7 - 6
c-FgrNot Available2
Phosphorylase KinaseNot Available3
p60v-srcNot Available6
CaM Kinase IINot Available20
Myosin Light Chain Kinase (MLCK)Not Available21
cdc2Not Available9
LynNot Available20
SykNot Available16

Data compiled from multiple sources.[2][4]

Note on Data Availability: As illustrated in the table, the publicly available data for iso-H-7 is limited to its primary known targets. A comprehensive assessment of its specificity would require screening against a broad panel of kinases. The provided protocols in the subsequent sections are designed to enable researchers to generate such critical data.

Experimental Workflows for Kinase Specificity Profiling

To rigorously assess the specificity of a kinase inhibitor, a systematic approach involving a diverse panel of kinases is essential. The following diagram outlines a general workflow for such a study.

G cluster_prep Preparation cluster_assay Kinase Inhibition Assay cluster_analysis Data Analysis inhibitor_prep Inhibitor Stock Preparation (iso-H-7, Staurosporine) assay_plate Assay Plate Setup (Inhibitor Titration) inhibitor_prep->assay_plate kinase_panel Kinase Panel Selection & Dilution kinase_panel->assay_plate reagent_prep Assay Reagent Preparation (ATP, Substrate, Buffer) reagent_prep->assay_plate incubation Kinase Reaction Incubation assay_plate->incubation detection Signal Detection (Luminescence/Radioactivity) incubation->detection data_processing Raw Data Processing detection->data_processing ic50_calc IC50 Curve Fitting & Determination data_processing->ic50_calc selectivity_profile Selectivity Profile Generation ic50_calc->selectivity_profile

Caption: Workflow for Kinase Inhibitor Specificity Profiling.

Detailed Experimental Protocols

Two widely accepted methods for in vitro kinase activity and inhibition screening are the radiometric assay and the luminescence-based ADP-Glo™ assay. The choice of method often depends on laboratory capabilities, throughput requirements, and safety considerations.

Protocol 1: Radiometric Kinase Assay (using [γ-³³P]ATP)

This method is considered a gold standard due to its direct measurement of phosphate incorporation.

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Inhibitor (iso-H-7 or Staurosporine) dissolved in DMSO

  • 96-well microplate

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare Kinase Reaction Mix: For each reaction, prepare a master mix containing kinase reaction buffer, the specific substrate, and the kinase enzyme.

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in DMSO.

  • Assay Plate Setup: Add a small volume of the diluted inhibitor to the wells of the 96-well plate. Include a DMSO-only control (vehicle control).

  • Initiate Kinase Reaction: Add the kinase reaction mix to each well. To start the reaction, add a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting: Stop the reaction by adding phosphoric acid. Spot a portion of each reaction mixture onto a sheet of phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³³P]ATP.

  • Quantification: Place the washed paper spots into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Assay

This non-radioactive method measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest

  • Specific peptide or protein substrate

  • Kinase reaction buffer

  • ATP

  • Inhibitor (iso-H-7 or Staurosporine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare Kinase Reaction: In each well of a white, opaque plate, set up the kinase reaction containing the kinase, substrate, ATP, and the appropriate concentration of the inhibitor (or DMSO for the vehicle control).

  • Kinase Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., room temperature or 30°C) for the desired duration (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and simultaneously uses the newly synthesized ATP to generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Measure Luminescence: Read the luminescent signal using a plate-reading luminometer.

  • Data Analysis: The amount of light generated is proportional to the amount of ADP produced, which in turn is proportional to the kinase activity. Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Determine the IC50 value as described in the radiometric assay protocol.

Interpreting the Data: A Focus on Selectivity

A selective kinase inhibitor should exhibit a significantly lower IC50 value for its primary target compared to other kinases in the panel. A common metric used to quantify selectivity is the "Selectivity Score," which can be calculated as the ratio of the IC50 for an off-target kinase to the IC50 for the primary target. A higher selectivity score indicates greater specificity.

For a comprehensive analysis, the results can be visualized using a kinome tree map, where the degree of inhibition of each kinase is represented by the size or color of a circle at the corresponding position on the tree. This provides an intuitive visual representation of the inhibitor's selectivity profile across the human kinome.

Conclusion and Future Directions

This guide has provided an overview of the known inhibitory profile of iso-H-7 and a framework for assessing its kinase specificity. The available data indicates that iso-H-7 is an inhibitor of PKA and PKC, though it is less potent than its analog, H-7. In comparison to the promiscuous inhibitor Staurosporine, iso-H-7's known inhibitory spectrum is narrow.

However, the critical next step for a thorough understanding of iso-H-7's utility as a research tool is to perform a comprehensive kinase panel screen. The detailed protocols provided herein offer a clear path for researchers to undertake such a study. By generating and analyzing this data, the scientific community can gain a more complete and accurate picture of the selectivity of iso-H-7, enabling its more effective and reliable use in probing the complexities of kinase-mediated signaling pathways.

References

  • Staurosporine (STS) Protein Kinase Inhibitor | CAS 62996-74-1 | Selleck Chemicals. [URL: https://www.selleckchem.com/products/Staurosporine.html]
  • Staurosporine (AM-2282) | protein kinase inhibitor - TargetMol. [URL: https://www.targetmol.com/product/Staurosporine]
  • Staurosporine | Broad Spectrum Protein Kinase Inhibitors - R&D Systems. [URL: https://www.rndsystems.com/products/staurosporine_1285]
  • IC 50 Values of KIST301135 and Staurosporine Over the 9 Most Sensitive Kinases … - ResearchGate. [URL: https://www.researchgate.net/figure/IC-50-Values-of-KIST301135-and-Staurosporine-Over-the-9-Most-Sensitive-Kinases_tbl1_338525049]
  • Staurosporine (STS) Protein Kinase Inhibitor | CAS 62996-74-1 | Selleck Chemicals. [URL: https://www.selleckchem.com/products/Staurosporine.html]
  • Comprehensive identification of staurosporine-binding kinases in the hepatocyte cell line HepG2 using Capture Compound Mass Spectrometry (CCMS) - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/20058107/]
  • staurosporine | DiscoveRx KINOMEscan® screen. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=6503]
  • Proteome-wide identification of staurosporine-binding kinases using capture compound mass spectrometry - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21805175/]
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3335896/]
  • The protein kinase inhibitor, H-7, suppresses heat induced activation of heat shock transcription factor 1 - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8882410/]
  • The protein-kinase-C inhibitor h7 blocks normal human lymphocyte stimulation and induces apoptosis of both normal lymphocytes and leukemia molt-4 cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7697845/]
  • The kinase inhibitor iso-H7 stimulates rat satellite cell differentiation through a non-protein kinase C pathway by increasing myogenin expression level - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8801264/]
  • An inhibitor of protein kinase C, 1-(5-isoquinolinylsulfonyl)-2-methylpiperazine(H-7) inhibits TPA-induced reduction of vincristine uptake from P388 murine leukemic cell - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3762961/]
  • Protein Kinase Inhibitor H-7 Differentially Affects Early and Delayed Nerve Growth Factor Responses in PC12 Cells - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1329245/]
  • KINOMEscan® Kinase Profiling Platform. [URL: https://www.discoverx.com/services/drug-discovery-development-services/kinase-profiling/kinomescan]
  • Effects of PKA inhibitors, H-compounds, on epithelial Na+ channels via PKA-independent mechanisms - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11489481/]
  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine = 98.0 HPLC 84477-73-6 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/58756]
  • 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine, >=98.0% (HPLC). [URL: https://www.scientificlabs.co.uk/product/d2-231/58756-5mg-f/1-5-isoquinolinesulfonyl-3-methylpiperazine-980-hplc]
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Comparative

A Comparative Guide to Isoquinolinesulfonamide Derivatives: From Broad-Spectrum Kinase Inhibition to Selective Therapeutic Agents

Abstract The isoquinolinesulfonamide scaffold is a foundational structure in the field of kinase inhibitor research, giving rise to a diverse family of compounds with wide-ranging therapeutic and research applications.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinolinesulfonamide scaffold is a foundational structure in the field of kinase inhibitor research, giving rise to a diverse family of compounds with wide-ranging therapeutic and research applications.[1][2] These molecules typically function as ATP-competitive inhibitors, targeting the catalytic site of various protein kinases that are pivotal in cellular signaling.[3] This guide provides a comparative analysis of key isoquinolinesulfonamide derivatives, including the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors Fasudil, Y-27632, and Ripasudil, alongside the well-known Protein Kinase A (PKA) inhibitor, H-89. We will explore their mechanisms of action, selectivity profiles, and provide field-proven experimental protocols to empower researchers in their selection and application of these critical chemical tools.

The Isoquinolinesulfonamide Scaffold: A Privileged Structure for Kinase Inhibition

The isoquinolinesulfonamide core structure has proven to be a remarkably versatile template for designing kinase inhibitors.[1][4] The primary mechanism of action for these compounds is their ability to occupy the ATP-binding pocket of a target kinase. By mimicking the adenine moiety of ATP, they prevent the enzyme from binding its natural substrate, thereby blocking the downstream phosphorylation cascade. This competitive inhibition is the cornerstone of their biological activity.[3]

The specificity of each derivative is determined by the chemical modifications made to the parent isoquinolinesulfonamide structure. These modifications create unique interactions with amino acid residues within the ATP-binding cleft, allowing for selective targeting of different kinases.[5]

ATP_Competitive_Inhibition cluster_kinase Kinase Active Site ATP_Site ATP Binding Pocket Phospho_Substrate Phosphorylated Substrate ATP_Site->Phospho_Substrate Catalyzes Phosphorylation No_Reaction No Reaction ATP_Site->No_Reaction ATP ATP ATP->ATP_Site Binds Substrate Protein Substrate Substrate->ATP_Site Inhibitor Isoquinolinesulfonamide Derivative Inhibitor->ATP_Site Competitively Binds

Caption: General mechanism of ATP-competitive kinase inhibition.

The ROCK Inhibitors: Modulators of the Cytoskeleton and Cell Contraction

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway is a central regulator of cellular functions involving the actin cytoskeleton, such as smooth muscle contraction, cell adhesion, migration, and neurite outgrowth.[6][7] ROCK inhibitors have thus become invaluable tools in both basic research and clinical medicine.

Rho_ROCK_Pathway GPCR GPCR / RTK RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GTP RhoA-GTP (Active) RhoGEF->RhoA_GTP Promotes GDP/GTP Exchange RhoA_GDP RhoA-GDP (Inactive) ROCK ROCK RhoA_GTP->ROCK Binds & Activates pMLCP p-MLCP (Inactive) ROCK->pMLCP Inhibits via Phosphorylation pMLC p-MLC ROCK->pMLC Directly Phosphorylates MLCP MLC Phosphatase (Active) MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Contraction Actomyosin Contraction & Stress Fiber Formation pMLC->Contraction Fasudil Fasudil / Y-27632 Ripasudil Fasudil->ROCK Inhibits

Caption: The RhoA/ROCK signaling pathway leading to cell contraction.

Fasudil (HA-1077)

Fasudil is one of the earliest developed isoquinolinesulfonamide-based ROCK inhibitors.[6] It is clinically approved in Japan and China for the treatment of cerebral vasospasm following subarachnoid hemorrhage.[6][8][9] Fasudil functions by inhibiting ROCK, which leads to the relaxation of smooth muscle cells in blood vessels, thereby increasing blood flow.[8][10] While effective, Fasudil also exhibits inhibitory activity against other kinases, such as PKA and PKC, at higher concentrations, making it less selective than newer derivatives.[6]

Y-27632

Y-27632 is arguably the most widely used ROCK inhibitor in preclinical research. Compared to Fasudil, it demonstrates greater potency and selectivity for ROCK1 and ROCK2.[11][12] This enhanced selectivity is a primary reason for its ubiquity in the laboratory.

  • Causality in Experimental Choice: Researchers choose Y-27632 over Fasudil when they need to more confidently attribute an observed cellular effect to the inhibition of the ROCK pathway, minimizing potential off-target effects on PKA or PKC signaling. A common application is in human pluripotent stem cell (hPSC) culture, where Y-27632 significantly improves cell survival after dissociation by preventing apoptosis (anoikis), a process heavily regulated by ROCK.[12]

Ripasudil (K-115)

Ripasudil is a potent ROCK inhibitor that has been clinically developed and approved as an ophthalmic solution (Glanatec®) for the treatment of glaucoma and ocular hypertension.[13][14][15] Its mechanism of action in the eye involves increasing the outflow of aqueous humor through the trabecular meshwork, which reduces intraocular pressure (IOP).[14][16] Ripasudil demonstrates high efficacy and has become a significant therapeutic option, particularly in Asian markets.[13][17] The most common side effect associated with its use is transient conjunctival hyperemia (redness).[14][18]

Beyond ROCK: H-89, a Tool for PKA Inhibition

While many derivatives target ROCK, the isoquinolinesulfonamide scaffold can be modified to target other kinase families. H-89 is the most prominent example, widely marketed and used as a "selective" inhibitor of Protein Kinase A (PKA).[19][20]

PKA_Pathway Ligand Hormone / Ligand GPCR GPCR Ligand->GPCR Binds AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA_active PKA Catalytic Subunit (Active) cAMP->PKA_active Binds to Regulatory Subunits, Releasing Catalytic Subunits PKA_inactive PKA (Inactive) R2C2 Complex pSubstrate Phosphorylated Proteins PKA_active->pSubstrate Phosphorylates Substrate Target Proteins (e.g., CREB) Response Cellular Response pSubstrate->Response H89 H-89 H89->PKA_active Inhibits

Caption: The cAMP/PKA signaling pathway.

  • Trustworthiness and Scientific Integrity: While H-89 is a valuable tool, it is crucial for researchers to understand its limitations. It is not perfectly specific. Studies have shown that H-89 can inhibit several other kinases, including ROCK, and may have numerous PKA-independent effects.[19][20][21] Therefore, using H-89 as the sole piece of evidence to implicate PKA in a biological process is insufficient. Expert Recommendation: To ensure the trustworthiness of findings, any results obtained using H-89 should be validated using alternative, structurally unrelated PKA inhibitors (e.g., Rp-cAMPS) or genetic approaches like siRNA-mediated knockdown of PKA catalytic subunits.[19]

Comparative Data Summary

The potency and selectivity of these inhibitors are best understood through a direct comparison of their half-maximal inhibitory concentration (IC50) values against various kinases. A lower IC50 value indicates higher potency.

DerivativePrimary Target(s)IC50 vs ROCK1 (nM)IC50 vs ROCK2 (nM)IC50 vs PKA (nM)Common ApplicationsKey Features
Fasudil ROCK1, ROCK276[22]47[22]>10,000Clinical (Cerebral Vasospasm)[6][9]First-generation ROCK inhibitor, moderate selectivity.[6]
Y-27632 ROCK1, ROCK2140-220[22]300[22]>25,000Research (Stem Cells, Cell Biology)[12]High selectivity for ROCK over other kinases; research standard.
Ripasudil ROCK1, ROCK25119>10,000Clinical (Glaucoma)[13][14]Potent, topically administered for reducing intraocular pressure.
H-89 PKA~2,600~3,10048-135Research (PKA signaling)[20]Standard PKA inhibitor, but with known off-target effects.[19][21]
Note: IC50 values can vary depending on assay conditions. The data presented is a representative compilation from literature for comparative purposes.

Experimental Protocols for Comparative Evaluation

To ensure rigorous and reproducible comparison of isoquinolinesulfonamide derivatives, standardized assays are essential. Here, we outline protocols for determining both in vitro enzymatic inhibition and in vivo cellular target engagement.

Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a non-radioactive, ELISA-based method to determine the IC50 value of an inhibitor against a purified kinase, providing a direct measure of its potency.[23][24]

IC50_Workflow Start Start Step1 Coat 96-well plate with recombinant kinase substrate (e.g., MYPT1 for ROCK) Start->Step1 Step2 Add purified kinase (e.g., ROCK2) and varying concentrations of inhibitor Step1->Step2 Step3 Initiate reaction by adding ATP Step2->Step3 Step4 Incubate at 30°C for 60 minutes Step3->Step4 Step5 Wash wells to remove reagents Step4->Step5 Step6 Add primary antibody against phosphorylated substrate (e.g., anti-p-MYPT1) Step5->Step6 Step7 Add HRP-conjugated secondary antibody Step6->Step7 Step8 Add TMB substrate and measure absorbance at 450 nm Step7->Step8 End Calculate % Inhibition and determine IC50 Step8->End

Caption: Workflow for an ELISA-based in vitro kinase assay.

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with a recombinant substrate specific to the kinase of interest (e.g., MYPT1 for ROCK assays) and incubate overnight at 4°C.[24] Wash plates with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Perform a serial dilution of the isoquinolinesulfonamide derivative in kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a no-kinase control.

  • Kinase Reaction: Add the purified kinase enzyme to each well, followed by the diluted inhibitor solutions.

  • Reaction Initiation: Add a solution containing a fixed concentration of ATP to all wells to start the phosphorylation reaction.[25] Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Wash the wells to stop the reaction and remove ATP/kinase.

    • Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1-2 hours at room temperature.[24]

    • Wash, then add an HRP-conjugated secondary antibody. Incubate for 1 hour.

    • Wash, then add a chromogenic substrate (e.g., TMB). Stop the reaction with stop solution.

  • Data Analysis: Measure the absorbance at 450 nm.[24] Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[26][27]

Protocol 2: Cell-Based Assay for ROCK Inhibition (p-MLC Western Blot)

This protocol provides a self-validating system to confirm that an inhibitor is active in a cellular context by measuring the phosphorylation of a key downstream substrate of ROCK, Myosin Light Chain (MLC).[7][11] A decrease in phosphorylated MLC (p-MLC) serves as a direct readout of ROCK inhibition.[28]

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., A7r5 smooth muscle cells or Panc-1 cells) and grow to 80-90% confluency.[7][28] Starve the cells in serum-free media for 4-6 hours.

  • Inhibitor Incubation: Treat the cells with various concentrations of the ROCK inhibitor (e.g., Fasudil or Y-27632) for 1-2 hours. Include a vehicle control.

  • Stimulation (Optional but Recommended): To ensure the pathway is active, stimulate the cells with an agonist that activates RhoA, such as lysophosphatidic acid (LPA) or calpeptin, for 15-30 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated MLC (p-MLC) and total MLC (as a loading control).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities for p-MLC and total MLC using densitometry software. Normalize the p-MLC signal to the total MLC signal for each sample. The reduction in the p-MLC/total MLC ratio indicates the degree of ROCK inhibition.

Conclusion

The isoquinolinesulfonamide family of kinase inhibitors represents a remarkable success story in medicinal chemistry, providing researchers and clinicians with powerful tools to modulate cellular signaling. The evolution from the broader-spectrum activity of Fasudil to the highly selective research tool Y-27632 and the targeted clinical agent Ripasudil highlights the scaffold's tunability. In parallel, derivatives like H-89 serve as essential, albeit imperfect, probes for dissecting other kinase pathways like PKA. A thorough understanding of each compound's specific activity profile, combined with rigorous, well-controlled experimental validation as outlined in this guide, is paramount for generating high-quality, trustworthy data and advancing our knowledge of kinase biology in health and disease.

References

  • Fasudil - Wikipedia. (URL: [Link])

  • Kusuhara, S., & Nakamura, M. (2020). Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection. Clinical Ophthalmology, 14, 1229–1236. (URL: [Link])

  • Ishizaki, T., et al. (1987). Differential Effects of Isoquinolinesulfonamide Protein Kinase Inhibitors on CA1 Responses in Hippocampal Slices. PubMed. (URL: [Link])

  • Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection. PubMed. (URL: [Link])

  • Shibuya, M., et al. (1999). Intra-arterial infusion of fasudil hydrochloride for treating vasospasm following subarachnoid haemorrhage. Acta Neurochirurgica, 141(1), 13–19. (URL: [Link])

  • Fasudil - Alzheimer's Drug Discovery Foundation. (URL: [Link])

  • Zhao, J., et al. (2006). Effect of fasudil hydrochloride, a protein kinase inhibitor, on cerebral vasospasm and delayed cerebral ischemic symptoms after aneurysmal subarachnoid hemorrhage. Neurologia Medico-Chirurgica, 46(9), 421–428. (URL: [Link])

  • Schröter, T., et al. (2008). Detection of myosin light chain phosphorylation--a cell-based assay for screening Rho-kinase inhibitors. Biochemical and Biophysical Research Communications, 374(2), 356–360. (URL: [Link])

  • Fasudil – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Full article: Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection. (URL: [Link])

  • ROCK Cellular Phosphorylation Assay Service - Reaction Biology. (URL: [Link])

  • Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - SciSpace. (URL: [Link])

  • Cantemir, A., et al. (2023). ROCK Inhibitors in Corneal Diseases and Glaucoma—A Comprehensive Review of These Emerging Drugs. MDPI. (URL: [Link])

  • (PDF) Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - ResearchGate. (URL: [Link])

  • Bobba, S., et al. (2024). The Role of Rho Kinase Inhibitors in Corneal Diseases. PubMed Central. (URL: [Link])

  • Rho Kinase (ROCK) Activity Assay, 96-Well - Cell Biolabs, Inc. (URL: [Link])

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  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041. (URL: [Link])

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Validation

A Researcher's Guide to the Cross-Validation of Experimental Data for the Kinase Inhibitor Iso-H-7

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate experimental findings related to Iso-H-7, a known protein kinase inhibitor. The c...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate experimental findings related to Iso-H-7, a known protein kinase inhibitor. The core principle of this guide is to move beyond single-assay validation and embrace a multi-faceted, orthogonal approach. This ensures that observed biological effects are unequivocally linked to the inhibitor's specific mechanism of action, thereby enhancing the reliability and translational potential of your research.

Introduction: The Imperative for Cross-Validation in Kinase Inhibition Studies

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them prime therapeutic targets.[1][2] Iso-H-7 dihydrochloride is an inhibitor of Protein Kinase C (PKC) and Protein Kinase A (PKA), with reported IC50 values of 22 µM and 34 µM, respectively.[3] It is an isomer of the more widely studied H-7, which also inhibits a broad spectrum of protein kinases, including PKA, PKG, and PKC.[4][5][6]

Given the structural similarities within the human kinome, particularly in the ATP-binding pocket, small molecule inhibitors often exhibit off-target activities.[7] An observed cellular phenotype could arise from inhibition of the intended target, an unknown off-target kinase, or even non-specific cytotoxicity. Therefore, relying on a single experimental result is scientifically perilous. Cross-validation, the process of using multiple, independent methodologies to confirm a result, is not merely good practice—it is essential for generating robust and trustworthy data.

This guide will delineate a logical, multi-step workflow to validate the activity and specificity of Iso-H-7, providing both the rationale and detailed protocols for each stage.

Part 1: Primary Target Confirmation via In Vitro Biochemical Assays

The foundational step in validating any kinase inhibitor is to confirm its direct interaction with the purified target enzyme, free from the complexities of a cellular environment. This establishes a baseline of activity and potency.

Rationale & Experimental Causality

An in vitro kinase assay directly measures the transfer of a phosphate group from ATP to a substrate by a purified kinase.[8][9] By introducing an inhibitor, we can quantify its ability to block this reaction and determine its half-maximal inhibitory concentration (IC50). This approach isolates the drug-target interaction, providing the cleanest possible assessment of direct inhibition. We recommend a luminescence-based assay that quantifies ADP production, as it is a universal byproduct of kinase activity and offers a robust, non-radioactive readout.[1][2]

Mandatory Visualization: In Vitro Kinase Inhibition Workflow

G cluster_0 Experimental Setup cluster_1 Reaction & Detection cluster_2 Data Analysis Purified_Kinase Purified Kinase (e.g., PKCα, PKA) Reaction Kinase Reaction (Phosphorylation) Purified_Kinase->Reaction Substrate Peptide Substrate Substrate->Reaction ATP ATP ATP->Reaction Inhibitor Iso-H-7 (Serial Dilution) Inhibitor->Reaction ADP_Production ADP Production Reaction->ADP_Production generates Detection Luminescence Detection ADP_Production->Detection Dose_Response Dose-Response Curve Detection->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for determining inhibitor IC50 using an in vitro biochemical assay.

Experimental Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted for a generic luminescence-based ADP detection kit (e.g., ADP-Glo™).

Materials:

  • Purified, active protein kinases (e.g., PKCα, PKA).

  • Specific peptide substrates for each kinase.

  • Iso-H-7, Staurosporine (positive control), and DMSO (vehicle control).

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).[1]

  • ATP solution.

  • ADP-Glo™ Kinase Assay Kit or similar.

  • White, opaque 384-well assay plates.

Procedure:

  • Inhibitor Preparation: Create a 10-point, 3-fold serial dilution of Iso-H-7 in 100% DMSO, starting from a 1 mM concentration. Prepare a similar dilution series for the positive control, Staurosporine.

  • Kinase Reaction Setup: In each well of the 384-well plate, perform the following additions. (Typical assay volume is ~10-15 µL).[8]

    • Add 2.5 µL of the serially diluted inhibitor, positive control, or DMSO vehicle.

    • Add 2.5 µL of kinase solution (pre-diluted in Kinase Assay Buffer).

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme pre-binding.

  • Initiate Reaction: Add 5 µL of a substrate/ATP mixture (pre-mixed in Kinase Assay Buffer). The final ATP concentration should be at or near the Km for the specific kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

Senior Application Scientist's Note: It is critical to include a "no-kinase" control to establish the background signal and a "no-inhibitor" (DMSO only) control to define 100% kinase activity. Comparing Iso-H-7 against a potent, non-selective inhibitor like Staurosporine provides a valuable benchmark for its relative potency.

Data Presentation: Comparative IC50 Values
CompoundTarget KinaseIC50 (µM)
Iso-H-7 PKCα25.2
PKA38.1
GSK3β (Control)>100
Staurosporine PKCα0.005
(Positive Control)PKA0.007
GSK3β (Control)0.020

Table 1: Hypothetical IC50 data for Iso-H-7 and a positive control against target and off-target kinases. This demonstrates primary target activity and provides an initial assessment of selectivity.

Part 2: Cellular Target Engagement and Downstream Pathway Modulation

Confirming that an inhibitor works on a purified enzyme is the first step. The second, crucial step is to verify that it can enter a living cell, engage its intended target, and produce a measurable effect on the downstream signaling pathway.

Rationale & Experimental Causality

Many compounds that are potent in biochemical assays fail in cell-based assays due to poor membrane permeability, rapid efflux, or metabolic inactivation.[10] A cellular target engagement assay validates that the inhibitor is active in a physiological context. Western blotting to detect changes in the phosphorylation status of a known downstream substrate is a direct and widely accepted method to confirm intracellular kinase inhibition.[10][11] For PKA, a common substrate is the CREB transcription factor; for PKC, MARCKS is a well-established substrate.

Mandatory Visualization: Simplified PKC/PKA Signaling

G Stimulus External Stimulus (e.g., Hormone, Phorbol Ester) PKC PKC Stimulus->PKC activates PKA PKA Stimulus->PKA activates Substrate Downstream Substrate (e.g., CREB, MARCKS) PKC->Substrate phosphorylates PKA->Substrate phosphorylates pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor Iso-H-7 Inhibitor->PKC inhibits Inhibitor->PKA inhibits G A Step 1: In Vitro Biochemical Assay (Does it inhibit the purified target?) B Step 2: Cellular Target Engagement (Does it work in a cell and hit the target?) A->B Confirms Direct Action C Step 3: Phenotypic Assay (Does it cause a relevant functional effect?) B->C Links Target to Function D Step 3: Cytotoxicity Assay (Is the effect specific or just toxicity?) B->D Informs Concentration Choice E Conclusion: High-Confidence Result (Validated Mechanism of Action) C->E D->E Defines Therapeutic Window

Caption: A logical workflow for cross-validating kinase inhibitor data.

Conclusion

References

  • H-7 dihydrochloride | Broad Spectrum Protein Kinase Inhibitors | Bio-Techne. Bio-Techne. [Link]

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  • The kinase inhibitor iso-H7 stimulates rat satellite cell differentiation through a non-protein kinase C pathway by increasing myogenin expression level - PubMed. PubMed. [Link]

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Safety & Regulatory Compliance

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